2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Description
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSDXLUKTYSYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390395 | |
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14234-20-9 | |
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
Introduction
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the aryloxyphenoxypropionate class of compounds, a group of significant interest in the agrochemical and pharmaceutical industries. Certain members of this class have demonstrated potent herbicidal activity, while others serve as crucial intermediates in the synthesis of pharmacologically active molecules. A thorough understanding of the synthetic pathways to these compounds is therefore essential for researchers and professionals in drug development and crop science.
This technical guide provides a comprehensive overview of the primary and most efficient pathway for the laboratory-scale synthesis of this compound. The content is structured to provide not only a step-by-step protocol but also a deep dive into the underlying chemical principles, reaction mechanisms, and critical experimental parameters. This guide is intended for an audience of researchers, scientists, and drug development professionals with a foundational knowledge of organic chemistry.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This classic and robust reaction forms an ether by reacting an alkoxide with a primary alkyl halide.[1] In the context of our target molecule, this involves the reaction of a substituted phenoxide with a 2-halopropanoic acid derivative.
The overall transformation can be depicted as follows:
Caption: The concerted SN2 mechanism of the Williamson ether synthesis.
Causality behind Experimental Choices:
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases for this reaction. [2]Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of these readily available and cost-effective bases to achieve complete deprotonation to the phenoxide.
-
Choice of Alkyl Halide: 2-Bromopropanoic acid is a suitable alkyl halide for this synthesis. The bromine atom is a good leaving group, facilitating the SN2 reaction. The use of a secondary halide like 2-bromopropanoic acid can sometimes lead to competing elimination reactions; however, with a phenoxide as the nucleophile, substitution is generally favored. [3]* Solvent Selection: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be advantageous as they solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the rate of the SN2 reaction. [4]However, the reaction can also be effectively carried out in a less hazardous aqueous or alcoholic medium.
-
Reaction Temperature: The reaction is typically heated to increase the rate of reaction. A temperature range of 80-100°C is common. [4][5]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Chloro-3,5-dimethylphenol | 156.61 | 10.0 g | 0.064 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.8 g | 0.070 |
| 2-Bromopropanoic Acid | 152.97 | 10.3 g | 0.067 |
| Diethyl Ether | - | 150 mL | - |
| 6 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Preparation of the Phenoxide:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-chloro-3,5-dimethylphenol in 100 mL of deionized water.
-
To this solution, add 2.8 g of sodium hydroxide. Stir the mixture until the sodium hydroxide has completely dissolved. The formation of the sodium phenoxide may result in a slight warming of the solution.
-
-
Williamson Ether Synthesis Reaction:
-
To the freshly prepared phenoxide solution, add 10.3 g of 2-bromopropanoic acid.
-
Heat the reaction mixture to a gentle reflux (approximately 100°C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Acidify the solution by the dropwise addition of 6 M hydrochloric acid until the pH is approximately 1-2 (test with pH paper). The desired product will precipitate out of the aqueous solution.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acidic starting materials. [5] * Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the final product as a crystalline solid.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Melting Point Determination: A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, C-O ether stretch).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Safety Considerations
-
4-Chloro-3,5-dimethylphenol: Is harmful if swallowed and causes skin and eye irritation. * Sodium Hydroxide: Is corrosive and can cause severe skin burns and eye damage.
-
2-Bromopropanoic Acid: Is corrosive and can cause severe skin burns and eye damage.
-
Diethyl Ether: Is extremely flammable and should be handled in a well-ventilated fume hood away from any ignition sources.
-
Hydrochloric Acid: Is corrosive and can cause severe skin burns and eye damage.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times during this procedure. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The Williamson ether synthesis provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions and following a systematic work-up and purification procedure, researchers can obtain the target molecule in high yield and purity. The mechanistic understanding and detailed protocol provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of aryloxyphenoxypropionic acids and related compounds.
References
- The Williamson Ether Synthesis. Link
- Experiment 06 Williamson Ether Synthesis. Link
- Williamson Ether Synthesis - Chemistry Steps. Link
- Williamson ether synthesis - Wikipedia. Link
- Synthesis method of 2-(2,4-dichlorophenoxy)
- The Williamson Ether Synthesis - Master Organic Chemistry. Link
- 4-Chloro-3,5-dimethylphenol for synthesis 88-04-0 - Sigma-Aldrich. Link
- Williamson Ether Synthesis - Utah Tech University. Link
- Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid - PrepChem.com. Link
- 2-(4-Chloro-3,5-dimethylphenoxy)
- An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Link
- Laboratory Synthesis of 2-(4-Phenylphenoxy)propanoic Acid: Application Notes and Protocols - Benchchem. Link
- Novel halopyridines and methods of making - P
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid - PubChem. Link
- (R)-2-(4-Chloro-2-methylphenoxy)
Sources
- 1. prepchem.com [prepchem.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the critical physicochemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid (CAS No. 14234-20-9), a compound of interest within the phenoxyalkanoic acid class. This document is designed to serve as an essential resource for researchers, scientists, and professionals in drug development and agrochemical science. By integrating experimental data with established theoretical predictions and standardized methodologies, this guide offers a holistic understanding of the compound's behavior, crucial for formulation, toxicological assessment, and environmental fate studies. Detailed experimental protocols, data visualizations, and a thorough discussion of the scientific rationale behind these properties are presented to ensure both technical accuracy and practical applicability.
Introduction: Understanding the Molecular Landscape
This compound is a halogenated aromatic carboxylic acid. Its molecular structure, characterized by a chlorine atom and two methyl groups on the phenoxy ring, alongside a propanoic acid moiety, dictates its chemical behavior and physical properties. These attributes are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its environmental persistence and interaction with other chemical entities. This guide delves into the core physicochemical parameters that define this molecule, providing both the "what" and the "why" behind its intrinsic properties.
Caption: 2D structure of this compound.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This table combines available experimental data with predicted values from reliable computational models. It is crucial to note that predicted values serve as estimations and should be confirmed by experimental data for critical applications.
| Property | Value | Source/Method |
| CAS Number | 14234-20-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₃ClO₃ | - |
| Molecular Weight | 228.67 g/mol | - |
| Melting Point | 113.75 °C | Experimental[1] |
| Boiling Point | 355.9 °C (Predicted) | Estimation |
| Water Solubility | 149.8 - 360.84 mg/L | Experimental[1] |
| pKa | ~3.1 (Predicted) | Estimation |
| logP (Octanol/Water) | 3.4 (Predicted) | Estimation |
Detailed Physicochemical Properties and Experimental Considerations
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The experimental melting point of this compound has been reported as 113.75 °C.[1] This relatively high melting point is indicative of a stable crystal lattice structure, influenced by intermolecular forces such as hydrogen bonding from the carboxylic acid group and van der Waals interactions between the aromatic rings.
Experimental Rationale: The determination of a sharp melting point is a primary indicator of compound purity. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required for the phase transition.
Solubility in Water
The aqueous solubility of a compound is a critical parameter influencing its bioavailability and environmental distribution. There are conflicting experimental values for the water solubility of this compound, ranging from 149.8 mg/L to 360.84 mg/L.[1] This discrepancy may arise from differences in experimental conditions such as temperature, pH, and the method of determination. As a weak acid, its solubility is expected to be pH-dependent, increasing at pH values above its pKa due to the formation of the more soluble carboxylate anion.
Experimental Rationale: The shake-flask method, as outlined in OECD Guideline 105, is a standard approach for determining water solubility.[2][3] It involves agitating the solid with water until equilibrium is reached, followed by quantification of the dissolved compound in the aqueous phase. Careful control of temperature and pH is essential for obtaining reproducible results.
Acidity Constant (pKa)
The pKa is a measure of the strength of an acid in solution. While no experimental pKa value has been found for this compound, a predicted value is approximately 3.1. This is consistent with other phenoxyalkanoic acids, where the electron-withdrawing nature of the phenoxy group and the chlorine atom stabilizes the carboxylate anion, making the compound a stronger acid than simple alkanoic acids.
Experimental Rationale: The pKa can be determined experimentally using potentiometric titration, as described in OECD Guideline 112.[4][5][6][7] This involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at which half of the acid has been neutralized.
Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted logP value for this compound is around 3.4. This indicates a significant preference for the lipid phase over the aqueous phase, suggesting the potential for bioaccumulation in fatty tissues. The lipophilicity is primarily driven by the chloro- and dimethyl-substituted aromatic ring.
Experimental Rationale: The shake-flask method (OECD Guideline 107) is a common technique for determining logP.[8] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase at equilibrium. For highly lipophilic compounds, the slow-stirring method (OECD Guideline 123) can provide more accurate results.
Caption: Interrelationship of core physicochemical properties.
Synthesis and Structural Characterization
General Synthesis
Illustrative Protocol (based on similar syntheses):
-
Phenoxide Formation: 4-Chloro-3,5-dimethylphenol is dissolved in a suitable solvent (e.g., acetone, DMF) and treated with a base (e.g., potassium carbonate, sodium hydride) to generate the corresponding phenoxide.
-
Nucleophilic Substitution: Ethyl 2-bromopropionate is added to the reaction mixture, which is then heated to facilitate the SN2 reaction, forming ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate.
-
Ester Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid).
-
Purification: The crude product is purified by recrystallization from a suitable solvent system.
Spectroscopic Characterization (Illustrative)
Spectroscopic data is essential for confirming the structure of the synthesized compound. While specific spectra for the title compound are not available, the following are expected characteristic signals based on the analysis of similar structures:
-
¹H NMR:
-
Aromatic protons would appear as a singlet due to the symmetrical substitution pattern.
-
The methine proton of the propanoic acid moiety would be a quartet coupled to the adjacent methyl group.
-
The methyl group of the propanoic acid moiety would be a doublet.
-
The two methyl groups on the aromatic ring would appear as a singlet.
-
The acidic proton of the carboxylic acid would be a broad singlet.
-
-
¹³C NMR:
-
Distinct signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methine carbon, and the methyl carbons.
-
-
Mass Spectrometry:
-
The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of chlorine.
-
Common fragmentation pathways for phenoxyalkanoic acids include cleavage of the ether bond and loss of the carboxylic acid group.
-
Stability Considerations
Phenoxyalkanoic acids can be susceptible to degradation under certain conditions. As with related agrochemicals, stability testing is crucial to determine the shelf-life and appropriate storage conditions.
Potential Degradation Pathways:
-
Photodegradation: Exposure to UV light can lead to the cleavage of the ether bond and other photochemical reactions.
-
Hydrolysis: While generally stable at neutral pH, hydrolysis of the ether linkage can occur under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The aromatic ring and the benzylic position of the propanoic acid moiety can be susceptible to oxidative degradation.
Stability Testing Protocol: Stability studies should be conducted according to established guidelines, such as those from the EPA or OECD.[9] This typically involves storing the compound under accelerated (elevated temperature and humidity) and long-term (ambient) conditions and monitoring its purity and the formation of degradation products over time using a stability-indicating analytical method, such as HPLC.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key physicochemical properties, based on OECD guidelines.
Determination of Melting Point (OECD Guideline 102)[11][12][13][14][15]
-
Apparatus: Capillary melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 10-20 °C/min until it is about 10 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.
Determination of Water Solubility (Shake-Flask Method, OECD Guideline 105)[2][3][16][17][18]
-
Apparatus: Temperature-controlled shaker bath, centrifuge, analytical balance, and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure: An excess amount of the solid compound is added to a known volume of deionized water in a flask. The flask is sealed and agitated in the shaker bath at a constant temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid.
-
Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a validated analytical method.
Determination of pKa (Potentiometric Titration, OECD Guideline 112)[4][5][6][7]
-
Apparatus: pH meter with a combination electrode, automated burette, and a temperature-controlled titration vessel.
-
Procedure: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility. The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method, OECD Guideline 107)[8][19][20][21]
-
Apparatus: Temperature-controlled shaker, centrifuge, and analytical instrumentation for concentration determination.
-
Procedure: n-Octanol and water are mutually saturated before the experiment. A small amount of the test compound is dissolved in either the n-octanol or water phase. The two phases are then combined in a flask and shaken until equilibrium is established.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined. The logP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Sources
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- 2. oecd.org [oecd.org]
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- 4. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. epa.gov [epa.gov]
An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a compound of interest for researchers in various fields, including agrochemicals and pharmaceuticals. Due to the limited availability of published data on this specific molecule, this document integrates confirmed properties with well-established principles of organic chemistry and toxicology of related compounds to offer a robust resource for its synthesis, characterization, and safe handling.
Core Compound Identification and Properties
CAS Number: 14234-20-9
This compound is a halogenated aromatic carboxylic acid. The presence of the chlorine atom and two methyl groups on the phenoxy ring, combined with the propanoic acid moiety, suggests potential for biological activity, a characteristic of many aryloxyalkanoic acids.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 14234-20-9 | Internal Database |
| Molecular Formula | C₁₁H₁₃ClO₃ | Internal Database |
| Molecular Weight | 228.67 g/mol | Internal Database |
| IUPAC Name | This compound | Internal Database |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)OC(C)C(=O)O)Cl | Internal Database |
Synthesis and Purification: A Proposed Protocol
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Formation of the Phenoxide: 4-Chloro-3,5-dimethylphenol is deprotonated using a suitable base to form the corresponding phenoxide.
-
Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile, attacking an ester of 2-bromopropanoic acid to form the ether linkage. This is followed by hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Chloro-3,5-dimethylphenol
-
Sodium hydroxide (NaOH)
-
Ethyl 2-bromopropanoate
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 1M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Phenoxide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-Chloro-3,5-dimethylphenol in absolute ethanol.
-
Add 1.1 equivalents of sodium hydroxide pellets and stir the mixture at room temperature until the base has completely dissolved. The formation of the sodium phenoxide may result in a slight warming of the mixture.
-
-
Williamson Ether Synthesis:
-
To the solution of the sodium phenoxide, add 1.2 equivalents of ethyl 2-bromopropanoate dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Ester Isolation:
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
To the residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1M NaOH to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ester in a mixture of ethanol and 2M NaOH.
-
Heat the mixture to reflux for 2-3 hours to facilitate the saponification of the ester.
-
After cooling, remove the ethanol under reduced pressure.
-
Add deionized water to the residue and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl. The carboxylic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A doublet for the methine proton of the propanoic acid moiety. - A quartet for the methyl group of the propanoic acid moiety. - Two singlets for the two non-equivalent methyl groups on the phenyl ring. - A singlet for the aromatic proton. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid. - Signals for the aromatic carbons, with characteristic shifts due to the chloro, ether, and methyl substituents. - Signals for the methine and methyl carbons of the propanoic acid moiety. - Signals for the two methyl carbons on the phenyl ring. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid. - A strong C=O stretch for the carbonyl group. - C-O stretches for the ether linkage. - C-H stretches for the aromatic and aliphatic protons. - C-Cl stretch. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
Potential Applications and Biological Activity (Inferred)
While specific biological data for this compound is scarce, its structural similarity to other phenoxypropanoic acids, a class of compounds known for their herbicidal activity, suggests potential applications in agriculture. Many compounds in this class act as synthetic auxins, disrupting plant growth at high concentrations.
Furthermore, propanoic acid derivatives have been investigated for a range of pharmacological activities. Therefore, this compound could be a candidate for screening in various biological assays to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.[1][2]
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following guidelines are based on the known hazards of structurally related chlorinated phenoxy acids and propionic acid derivatives.[3][4][5][6]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Expected to be a skin and eye irritant. Prolonged or repeated contact may cause dermatitis.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If handling as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Caption: A workflow for the safe handling of this compound.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a molecule with potential for further investigation, particularly in the fields of agrochemicals and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous compounds. It is crucial for researchers to validate the proposed synthetic route and to conduct thorough analytical and toxicological assessments before any large-scale use.
References
- DC Fine Chemicals. (2024). Propionic acid Safety Data Sheet.
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Propionic Acid.
- PubChem. (n.d.). 2-(4-Chloro-2-methylphenoxy)propanoic acid.
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(6), 2735–2750.
- Pulsus Group. (2017). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Drug Design and Research.
- PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid.
- Penta Chemicals. (2025). Propionic acid Safety Data Sheet.
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"molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid"
An In-depth Technical Guide to the Molecular Structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Authored by: A Senior Application Scientist
Foreword: This guide provides a comprehensive technical overview of the molecular structure of this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the synthesis, characterization, and structural properties of this compound. We will proceed from its logical synthesis to its rigorous structural elucidation using modern spectroscopic techniques, explaining not only the methodologies but the scientific rationale that underpins them.
Introduction and Chemical Identity
This compound is a member of the phenoxyalkanoic acid class of compounds. Structurally, it is a derivative of propanoic acid featuring a substituted phenoxy group at the alpha-carbon. This class of molecules is well-known for its biological activity, frequently utilized in agriculture as selective herbicides.[1][2] The specific substitutions on the phenyl ring—a chlorine atom and two methyl groups—as well as the chiral center at the propanoic acid's alpha-carbon, are critical determinants of its physicochemical properties and biological function.
The molecule possesses a single chiral center, meaning it exists as a pair of enantiomers (R and S forms). This is a crucial feature, as in many phenoxy herbicides, only one enantiomer, typically the R-isomer, exhibits significant biological activity.[1][3]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| CAS Number | 14234-20-9[4] |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O |
| Predicted Water Solubility | 360.84 mg/L[5] |
| Predicted Melting Point | 113.75 °C[5] |
Synthesis Pathway: A Mechanistic Approach
The most logical and industrially relevant synthesis of this compound is a variation of the Williamson ether synthesis. This method involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion. The causality behind this choice lies in its efficiency and the ready availability of the starting materials.
The reaction proceeds by deprotonating the starting phenol, 4-chloro-3,5-dimethylphenol, with a strong base (e.g., potassium hydroxide) to form the highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic alpha-carbon of a 2-halopropanoic acid derivative (e.g., 2-chloropropionic acid), displacing the halide and forming the ether linkage. Using a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive, thus accelerating the reaction.[6]
Caption: Williamson ether synthesis workflow for the target molecule.
Experimental Protocol: Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3,5-dimethylphenol (1 molar equivalent) and dimethyl sulfoxide (DMSO).
-
Base Addition: Slowly add potassium hydroxide (2 molar equivalents) to the solution while stirring.
-
Reactant Addition: Add 2-chloropropionic acid (1 molar equivalent) to the mixture.
-
Reaction: Heat the mixture to 80°C and maintain for 8-12 hours, monitoring progress with thin-layer chromatography (TLC).[6]
-
Workup: After cooling to room temperature, slowly neutralize the reaction mixture with sulfuric acid to a pH below 2. This protonates the carboxylate salt, causing the product to precipitate.
-
Isolation: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane or an aqueous ethanol mixture) to yield the purified this compound.
Comprehensive Structural Elucidation
Confirming the molecular structure is a multi-faceted process where each analytical technique provides a piece of a puzzle. The trustworthiness of the final structure is established by the congruence of data from all methods.
Caption: Integrated logic for spectroscopic structure confirmation.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition. The choice of ionization technique is critical; Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule.[7]
Protocol: LC-MS Analysis
-
Sample Prep: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system with a C18 reverse-phase column. Use a gradient elution with water and acetonitrile (both with 0.1% formic acid) to ensure good peak shape.[8]
-
MS Detection: Analyze the eluent using an ESI-MS detector in negative ion mode. The carboxylic acid readily deprotonates to form the [M-H]⁻ ion.
-
Data Analysis: Look for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic isotopic pattern with peaks at m/z 227 and 229 in an approximate 3:1 ratio is expected for the [M-H]⁻ ion.
Expected Fragmentation Pattern: The primary molecular ion confirms the overall formula. Tandem MS (MS/MS) would reveal key structural fragments:
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
-
Loss of C₃H₅O₂ (propanoic acid moiety, 89 Da): Cleavage of the ether bond.
-
Cleavage of the propanoic acid side chain: Resulting in the phenoxide ion at m/z 155/157.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present in the molecule. The vibrations of these groups absorb IR radiation at characteristic frequencies.[9]
Protocol: FTIR Analysis (ATR)
-
Sample Prep: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300–2500 (broad) | O–H stretch | Carboxylic Acid | The broadness is due to extensive hydrogen bonding between molecules.[9][10] |
| 2980–2850 | C–H stretch | Methyl/Methine | Aliphatic C-H bonds from the propanoic acid and aryl methyl groups. |
| 1725–1700 | C=O stretch | Carboxylic Acid | A strong, sharp peak characteristic of the carbonyl group.[9] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Vibrations of the benzene ring. |
| ~1250 | C–O stretch | Aryl Ether | Asymmetric stretching of the Ar-O-C bond. |
| ~800 | C–Cl stretch | Aryl Halide | Characteristic absorption for a C-Cl bond. |
The presence of both a very broad O-H stretch and a sharp C=O stretch around 1710 cm⁻¹ is definitive proof of a carboxylic acid functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. It provides information on the chemical environment, connectivity, and the number of different types of protons and carbons.
Protocol: NMR Analysis
-
Sample Prep: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often proton-decoupled).
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts (δ) and spin-spin splitting patterns.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~11-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid (–COOH ). This peak is often broad and its chemical shift is highly dependent on concentration and solvent.
-
~6.8 ppm (singlet, 2H): The two equivalent aromatic protons (H –Ar). They appear as a singlet because they have no adjacent, non-equivalent proton neighbors.
-
~4.8 ppm (quartet, 1H): The methine proton (–O–CH –). It is split into a quartet by the three adjacent protons of the methyl group (n+1=4).
-
~2.3 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the aromatic ring (Ar–CH₃ ).
-
~1.7 ppm (doublet, 3H): The three protons of the methyl group on the propanoic acid chain (–CH–CH₃ ). They are split into a doublet by the adjacent methine proton (n+1=2).
Predicted ¹³C NMR Spectrum (Proton-Decoupled): The molecule is expected to show 8 distinct carbon signals due to molecular symmetry (the two aromatic methyl groups are equivalent, as are the two aromatic carbons they are attached to, and the two aromatic carbons adjacent to the chloro-substituted carbon).
-
~175 ppm: Carboxylic acid carbonyl carbon (C =O).
-
~155 ppm: Aromatic carbon bearing the ether oxygen (Ar–C –O).
-
~130-140 ppm: Aromatic carbons bearing the methyl groups and the chlorine atom.
-
~125 ppm: Aromatic carbons bearing hydrogen atoms.
-
~75 ppm: Methine carbon of the propanoic acid chain (–O–C H–).
-
~20 ppm: Aromatic methyl carbons (Ar–C H₃).
-
~18 ppm: Propanoic acid methyl carbon (–CH–C H₃).
Conclusion
The molecular structure of this compound is unequivocally established through a synergistic application of synthesis and spectroscopic analysis. The Williamson ether synthesis provides a reliable route to the molecule. Mass spectrometry confirms its molecular weight and isotopic signature, while IR spectroscopy verifies the presence of essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the connectivity and substitution pattern. The congruence of these independent analytical techniques provides a high degree of confidence in the assigned structure, a critical foundation for any further research or application.
References
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An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
This guide provides a comprehensive technical overview of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a compound belonging to the phenoxyalkanoic acid class. While specific research on this exact molecule is limited, its structural similarity to well-known herbicides and pharmaceutical scaffolds allows for a robust, scientifically-grounded discussion of its chemical properties, synthesis, and potential applications. This document is intended for researchers, scientists, and professionals in drug development and agricultural science.
IUPAC Nomenclature and Structural Elucidation
The systematic naming of an organic compound is foundational to its scientific identity. The name "this compound" is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4]
-
Parent Chain Identification : The longest carbon chain containing the principal functional group (the carboxylic acid) is a three-carbon chain, making it a derivative of propane. The suffix "-oic acid" is used for the carboxylic acid, leading to the base name "propanoic acid".
-
Principal Functional Group : The carboxylic acid (-COOH) is the highest priority functional group in the molecule.[4]
-
Substituent Identification : A complex substituent is attached to the second carbon of the propanoic acid chain. This substituent is a phenoxy group, specifically a 4-chloro-3,5-dimethylphenoxy group. The term "phenoxy" denotes a phenyl ring attached via an oxygen atom.[5]
-
Numbering : The propanoic acid chain is numbered starting from the carboxylic acid carbon as position 1. Therefore, the phenoxy group is located at position 2. The phenyl ring of the phenoxy group is numbered to give the substituents (chloro and two methyl groups) the lowest possible locants, resulting in 4-Chloro and 3,5-dimethyl.
-
Final Assembly : Combining these elements gives the unambiguous IUPAC name: This compound .
The carbon at position 2 of the propanoic acid chain is a stereocenter, meaning the compound can exist as two enantiomers: (S)-2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid and (R)-2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid.
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in biological and chemical systems. The properties for this compound are predicted based on its structure and data from its constituent parts, 4-Chloro-3,5-dimethylphenol[6][7][8][9] and 2-Chloropropanoic acid.[10][11][12]
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃ClO₃ | Calculated |
| Molecular Weight | 228.67 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |
| Melting Point | Estimated 110-120 °C | Based on 4-Chloro-3,5-dimethylphenol (114-116 °C) and similar phenoxyalkanoic acids |
| pKa | Estimated 3.0 - 4.0 | Analogy to other phenoxyalkanoic acids |
| LogP (Octanol-Water Partition Coefficient) | Estimated 3.2 | Analogy and calculation |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and diethyl ether. | General property of phenoxyalkanoic acids[13] |
Synthesis Methodology: Williamson Ether Synthesis
The most direct and widely employed method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-3,5-dimethylphenol acts as the nucleophile, attacking an ester of 2-chloropropanoic acid, followed by hydrolysis.
Rationale for Experimental Choices
-
Choice of Base : A moderately strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the phenol, forming the more nucleophilic phenoxide. The reaction is typically run in a solvent that can dissolve both the phenoxide and the alkyl halide.
-
Reaction Conditions : The reaction is often heated to increase the rate of reaction. The choice of solvent is crucial; polar aprotic solvents like acetone or DMF can accelerate the reaction.
-
Post-Reaction Workup : Acidification is necessary to protonate the carboxylate salt formed after hydrolysis, yielding the final carboxylic acid product. Extraction with an organic solvent isolates the product from the aqueous solution.
Detailed Experimental Protocol
-
Phenoxide Formation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-chloro-3,5-dimethylphenol[7][8] in a suitable solvent (e.g., ethanol or acetone).
-
Add 1.1 equivalents of sodium hydroxide (or potassium hydroxide) and stir until the phenol is fully dissolved and the sodium phenoxide has formed.
-
Nucleophilic Substitution : To the phenoxide solution, add 1.1 equivalents of ethyl 2-chloropropanoate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis : After the reaction is complete, cool the mixture to room temperature. Add a 2M solution of sodium hydroxide and reflux for an additional 1-2 hours to hydrolyze the ester to the carboxylate salt.
-
Isolation and Purification : Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. The this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure compound.
Spectroscopic and Analytical Characterization
Confirmation of the structure and assessment of purity are critical steps. This is achieved through a combination of spectroscopic and chromatographic techniques.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, based on the known spectra of its precursors and related compounds.[6][14]
| Technique | Expected Signals |
| ¹H NMR | δ ~1.7 (d, 3H, -CH(CH ₃)COOH), δ ~2.3 (s, 6H, Ar-CH ₃), δ ~4.8 (q, 1H, -CH (CH₃)COOH), δ ~6.7 (s, 2H, Ar-H ), δ ~11-13 (br s, 1H, COOH ) |
| ¹³C NMR | δ ~18 (CH₃), δ ~21 (Ar-CH₃), δ ~75 (-CH-O), δ ~125 (Ar-CH), δ ~130 (Ar-C-Cl), δ ~138 (Ar-C-CH₃), δ ~155 (Ar-C-O), δ ~175 (C=O) |
| IR (cm⁻¹) | ~3000 (broad, O-H stretch of COOH), ~1710 (strong, C=O stretch of COOH), ~1240 (strong, C-O-C stretch of ether), ~850 (C-Cl stretch) |
| Mass Spec (EI) | M⁺ at m/z 228/230 (isotope pattern for Cl). Fragmentation would likely involve loss of the propanoic acid side chain. |
Analytical Method: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of phenoxyalkanoic acids and their formulations.[15][16]
-
Principle : The compound is separated on a nonpolar stationary phase (C18 column) with a polar mobile phase. The retention time is characteristic of the compound under specific conditions.
-
Protocol :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the phenyl ring absorbs, typically around 280 nm.
-
Quantification : Purity is determined by the relative peak area. Quantification can be performed using an external standard curve prepared with a reference standard of known concentration.
-
Inferred Biological Activity and Potential Applications
Herbicidal Activity: A Synthetic Auxin
Many phenoxyalkanoic acids, such as 2,4-D and Mecoprop (MCPP), are widely used as selective herbicides for the control of broadleaf weeds.[13][17][18][19][20] They function as synthetic auxins.
-
Mechanism of Action : Auxins are plant hormones that regulate growth and development. At the high concentrations delivered by herbicide application, synthetic auxins overwhelm the plant's normal hormonal balance. This leads to uncontrolled, unsustainable growth, causing stem curling, leaf malformation, and eventual death of the plant. It is highly probable that this compound would exhibit similar auxin-like activity due to its structural similarity to other active compounds in this class.
Potential in Drug Development
The substituted phenylpropanoic acid scaffold is a classic "privileged structure" in medicinal chemistry, most notably found in the nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. While the phenoxy linkage differentiates the title compound, the core structure suggests that derivatives could be explored for various therapeutic targets. Further research would be required to investigate any potential pharmacological activity.[21][22][23][24]
Safety and Handling
Based on the known toxicology of chlorophenoxy herbicides and the reactivity of its precursors, this compound should be handled with care.[11][19]
-
Potential Hazards : Expected to be harmful if swallowed. May cause serious eye irritation and skin irritation.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat. When handling the powdered solid, use a dust mask or work in a ventilated hood.
-
Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.
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A Technical Guide to the Spectral Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
This in-depth technical guide provides a comprehensive overview of the spectral analysis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a compound of interest within the phenoxyalkanoic acid class of molecules often utilized in agricultural and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for the structural elucidation and characterization of this specific molecule. Given the absence of publicly available experimental spectra for this exact compound, this guide will establish a robust predictive framework for its spectral features based on the well-documented analysis of structurally analogous compounds.
Introduction and Molecular Context
This compound belongs to a class of compounds known for their biological activity. The precise characterization of such molecules is a critical step in development and quality control, ensuring purity, stability, and a thorough understanding of their chemical properties. Spectral analysis provides a non-destructive and highly informative approach to achieve this, offering detailed insights into the molecular structure, functional groups, and connectivity of atoms.
This guide will focus on the three primary pillars of spectral analysis for organic compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we will present a predicted spectrum for this compound, with a detailed explanation of the expected signals, shifts, and fragmentation patterns, grounded in the known spectral data of its constituent chemical moieties and closely related analogs.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 14234-20-9 | [1] |
| Molecular Formula | C₁₁H₁₃ClO₃ | N/A |
| Molecular Weight | 228.67 g/mol | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ) are estimated based on the analysis of similar structures, such as 2-(4-Chlorophenoxy)propionic acid and (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid[2][3].
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~11-13 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in this downfield region, highly dependent on solvent and concentration. |
| ~6.8 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the phenyl ring. They are expected to appear as a singlet. |
| ~4.8 | Quartet | 1H | -CH- | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule). |
| ~2.3 | Singlet | 6H | Ar-CH₃ | The six protons of the two aromatic methyl groups are equivalent and are expected to appear as a sharp singlet. |
| ~1.6 | Doublet | 3H | -CH-CH₃ | The methyl protons of the propanoic acid moiety are coupled to the single methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale and Comparative Insights |
| ~175 | C=O | The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. |
| ~155 | Ar-C-O | The aromatic carbon directly bonded to the ether oxygen will be significantly deshielded. |
| ~135 | Ar-C-Cl | The aromatic carbon bonded to the chlorine atom will also be downfield. |
| ~130 | Ar-C-CH₃ | The aromatic carbons bearing the methyl groups. |
| ~128 | Ar-CH | The aromatic carbons bearing hydrogen atoms. |
| ~75 | -O-CH- | The methine carbon of the propanoic acid moiety. |
| ~20 | Ar-CH₃ | The carbons of the two equivalent aromatic methyl groups. |
| ~18 | -CH-CH₃ | The methyl carbon of the propanoic acid moiety. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and an appropriate relaxation delay.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be ideal for observing the molecular ion.
Predicted Mass Spectrometry Data (ESI):
| m/z (mass-to-charge ratio) | Ion Assignment | Rationale |
| 228/230 | [M]⁺ | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 227/229 | [M-H]⁻ | In negative ion mode, the deprotonated molecule is expected. |
| 183/185 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |
| 171/173 | [M - C₃H₅O₂]⁺ | Fragmentation corresponding to the chlorodimethylphenoxy cation. |
Experimental Protocol for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for the analysis of phenoxy herbicides[4].
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
-
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for separation.
-
The mobile phase can consist of a gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.
-
-
Mass Spectrometry:
-
Couple the LC system to a mass spectrometer equipped with an ESI source.
-
Acquire data in both positive and negative ion modes to observe the molecular ion and key fragments.
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum, which is invaluable for structural confirmation.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~2950 | C-H stretch | Aliphatic (CH₃, CH) |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Ether and carboxylic acid |
| ~1100 | C-O stretch | Ether |
| ~850 | C-Cl stretch | Aryl chloride |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Visualization of Analytical Workflows
To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for NMR, LC-MS, and FT-IR analysis.
Caption: Workflow for NMR Spectral Analysis.
Caption: Workflow for LC-MS Analysis.
Caption: Workflow for FT-IR Spectral Analysis.
Conclusion
This technical guide has provided a comprehensive predictive framework for the spectral analysis of this compound. By leveraging data from structurally similar compounds, we have established a reliable foundation for the interpretation of its ¹H NMR, ¹³C NMR, mass, and infrared spectra. The detailed experimental protocols and workflow visualizations serve as a practical guide for researchers to acquire and analyze high-quality spectral data for this compound and other related molecules. The application of these analytical techniques is fundamental to ensuring the structural integrity and purity of chemical entities in research and development.
References
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- U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.
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"2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid mechanism of action"
An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid and Related Phenoxy Herbicides
Authored by: A Senior Application Scientist
Introduction
This compound belongs to the chemical class of phenoxy herbicides. While specific research on this exact 3,5-dimethyl substituted molecule is limited, its structural similarity to widely used herbicides such as Mecoprop (MCPP) and MCPA provides a strong basis for understanding its mechanism of action.[1][2][3] This guide will provide a detailed exploration of the core mechanism of action, drawing from the extensive body of research on these analogous and commercially significant compounds. The primary mode of action for this class of herbicides is the mimicry of the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plant species, primarily broadleaf weeds.[1][3]
The herbicidal activity of phenoxypropanoic acids is stereospecific. For instance, in Mecoprop, it is the (R)-(+)-enantiomer, also known as Mecoprop-P, that is responsible for the herbicidal effects.[1] This stereoselectivity underscores the specific molecular interactions required to elicit a biological response, a key aspect of its mechanism that will be explored in this guide.
Part 1: The Core Mechanism - Synthetic Auxin Activity
The central mechanism of action for this compound and its analogues is their function as synthetic auxins. Natural auxins, with indole-3-acetic acid (IAA) being the most prevalent, are critical plant hormones that regulate a vast array of developmental processes, including cell division, elongation, and differentiation. Phenoxy herbicides mimic IAA, but unlike the natural hormone, they are not readily metabolized by plants.[1][3] This persistence leads to a continuous and unregulated stimulation of auxin-responsive genes, resulting in a cascade of physiological disruptions that ultimately cause plant death.
The key steps in this mechanism are:
-
Absorption and Translocation: The herbicide is absorbed primarily through the leaves of the plant and then transported via the phloem to areas of active growth (meristems).[3]
-
Perception by Auxin Receptors: In the plant cell, synthetic auxins bind to specific auxin receptors. This binding event initiates a signaling cascade.
-
Derepression of Auxin-Responsive Genes: The auxin signal transduction pathway leads to the degradation of transcriptional repressors, thereby activating the expression of numerous genes.
-
Uncontrolled Growth and Physiological Disruption: The overexpression of these genes results in a host of detrimental effects, including:
-
Rapid, uncontrolled cell division and elongation, leading to stem curling and twisting (epinasty).
-
Disruption of normal vascular tissue development, impairing water and nutrient transport.
-
Leaf withering and eventual senescence.
-
Overall metabolic imbalance and exhaustion of energy reserves.
-
The sustained and excessive hormonal stimulation caused by these synthetic auxins is ultimately lethal to susceptible broadleaf plants.[1][3]
Signaling Pathway of Synthetic Auxin Herbicides
The following diagram illustrates the simplified signaling pathway initiated by a synthetic auxin like this compound upon entering a plant cell.
Caption: Simplified signaling pathway of synthetic auxin herbicides in a plant cell.
Part 2: Experimental Methodologies for Elucidating the Mechanism of Action
The auxin-mimic mechanism of phenoxy herbicides has been established through a variety of experimental approaches. These protocols are designed to observe the physiological and molecular responses of plants to herbicide application.
Protocol 1: Dose-Response Bioassay for Herbicidal Efficacy
This experiment quantifies the herbicidal activity and determines the concentration at which the compound effectively controls a target weed species.
Methodology:
-
Plant Cultivation: Grow a susceptible broadleaf weed species (e.g., Sinapis alba) in controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle) until the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant) and create a serial dilution to generate a range of concentrations.
-
Application: Apply the different herbicide concentrations to separate groups of plants using a precision sprayer. Include a control group treated only with the solvent.
-
Observation and Data Collection: Over a period of 14-21 days, visually assess and score the plants for signs of herbicidal damage (e.g., epinasty, chlorosis, necrosis). At the end of the period, harvest the above-ground biomass and measure the fresh and dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration. Use probit or logit analysis to determine the GR₅₀ (the concentration required to inhibit growth by 50%).
Protocol 2: Gene Expression Analysis of Auxin-Responsive Genes
This protocol investigates the molecular impact of the herbicide by measuring changes in the expression levels of early auxin-responsive genes.
Methodology:
-
Plant Material and Treatment: Use a model plant species like Arabidopsis thaliana. Treat seedlings with a sublethal concentration of the herbicide or a control solution for a short duration (e.g., 1-3 hours).
-
RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for known early auxin-responsive genes (e.g., IAA1, GH3). Use a housekeeping gene (e.g., Actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the herbicide-treated samples compared to the control samples using the delta-delta Ct method.
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to the Biological Activity of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
Foreword: Navigating the Landscape of Phenoxyalkanoic Acids
The study of phenoxyalkanoic acids has been a cornerstone of agricultural science for decades, yielding some of the most widely used herbicides. While extensive data exists for prominent members of this class, such as 2,4-D and Mecoprop, specific information on many of its structural analogues, including 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, remains less consolidated in public-domain literature. This guide, therefore, adopts a scientifically rigorous, analog-based approach to elucidate the probable biological activities of this specific molecule. By examining the well-established principles of structure-activity relationships (SAR) within the phenoxypropanoic acid family, we can construct a robust predictive framework for its herbicidal mechanism, biological targets, and potential toxicological profile. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental designs to investigate this and similar compounds.
Molecular Profile and Structural Analogs
This compound belongs to the chemical class of phenoxypropanoic acids, which are characterized by a phenoxy ring linked to a propanoic acid moiety. The specific substitutions on the phenyl ring—in this case, a chlorine atom at the 4-position and two methyl groups at the 3 and 5 positions—are critical determinants of its biological activity.
Its structure is closely related to several well-known herbicides:
-
Mecoprop (MCPP): 2-(4-chloro-2-methylphenoxy)propanoic acid. A widely used herbicide for the control of broadleaf weeds.[1]
-
Dichlorprop (2,4-DP): 2-(2,4-dichlorophenoxy)propanoic acid. Another common selective herbicide.
-
Fenoprop (2,4,5-TP): 2-(2,4,5-trichlorophenoxy)propanoic acid. Its use has been restricted due to concerns about dioxin contamination.[2]
The structural similarities between these compounds and this compound strongly suggest that it will exhibit similar biological activities, primarily as a plant growth regulator with herbicidal properties.
Predicted Biological Activity and Mechanism of Action
Based on its structural features, this compound is predicted to function as a synthetic auxin. This is the primary mode of action for most phenoxyalkanoic acid herbicides.[3][4]
The Synthetic Auxin Pathway
Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate a wide range of growth and developmental processes. Synthetic auxins mimic the action of natural auxins but are not readily metabolized by plants. This leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized growth, which ultimately results in the death of susceptible plants.[4][5]
The key steps in the synthetic auxin mechanism are:
-
Absorption and Translocation: The herbicide is absorbed by the leaves and roots and translocated throughout the plant via the phloem and xylem.
-
Binding to Auxin Receptors: In the cell, the synthetic auxin binds to specific receptor proteins, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-related F-Box).[6]
-
Ubiquitination and Degradation of Aux/IAA Repressors: The binding of the auxin-receptor complex to Aux/IAA transcriptional repressor proteins targets them for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressors allows for the expression of auxin-responsive genes, which are involved in processes such as cell division, elongation, and differentiation.
-
Uncontrolled Growth and Plant Death: The persistent activation of these genes leads to epinasty (downward curling of leaves), stem twisting, callus formation, and ultimately, the death of the plant due to metabolic disruption and vascular tissue damage.
Caption: Predicted synthetic auxin signaling pathway for this compound.
Potential for Acetyl-CoA Carboxylase (ACCase) Inhibition
Some aryloxyphenoxypropionate (AOPP) herbicides, a subclass to which our target molecule belongs, are known to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[7][8] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of ACCase disrupts membrane integrity and leads to cell death. While the primary mechanism for phenoxypropanoic acids is typically auxin-like, the potential for ACCase inhibition should not be entirely dismissed without experimental verification, especially in graminaceous (grassy) weeds.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of this compound, a series of well-established assays should be performed.
Greenhouse Herbicidal Efficacy Assay
This experiment will determine the herbicidal effectiveness of the compound on a range of weed species.
Objective: To assess the pre- and post-emergence herbicidal activity of this compound against a panel of monocotyledonous and dicotyledonous weeds.
Materials:
-
Test compound: this compound
-
Positive controls: Mecoprop, Dichlorprop
-
Negative control: Vehicle (e.g., acetone-water mixture with a surfactant)
-
Weed species:
-
Monocots: Echinochloa crus-galli (barnyardgrass), Digitaria sanguinalis (large crabgrass)
-
Dicots: Chenopodium album (common lambsquarters), Brassica napus (oilseed rape)[9]
-
-
Pots, soil, growth chambers or greenhouse with controlled conditions.
Procedure:
-
Pre-emergence Application:
-
Sow seeds of the test weed species in pots filled with a standard soil mix.
-
Immediately after sowing, apply the test compound and controls at various concentrations (e.g., 10, 50, 100, 200 g/ha) as a soil drench.
-
Grow the plants in a controlled environment (25°C, 16h light/8h dark cycle).
-
After 14-21 days, assess the percentage of weed control by visual observation of emergence and growth inhibition compared to the negative control.
-
-
Post-emergence Application:
-
Grow the test weed species in pots until they reach the 2-3 leaf stage.
-
Apply the test compound and controls at various concentrations as a foliar spray.
-
Return the plants to the controlled environment.
-
After 14-21 days, assess the percentage of weed control by visual observation of phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) and growth inhibition.
-
Data Analysis: Calculate the GR50 (the concentration required to inhibit growth by 50%) for each weed species.
Auxin-like Activity Assay: Root Elongation in Arabidopsis thaliana
This assay provides a quantitative measure of the auxin-like activity of the compound.
Objective: To determine the dose-response effect of this compound on root elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) agar plates
-
Test compound and controls (IAA, Mecoprop) at a range of concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M)
Procedure:
-
Sterilize and sow Arabidopsis seeds on MS plates containing the test compound or controls.
-
Cold-stratify the seeds at 4°C for 2 days to synchronize germination.
-
Incubate the plates vertically in a growth chamber.
-
After 7-10 days, measure the primary root length of the seedlings.
Data Analysis: Plot the root length as a function of the compound concentration to generate a dose-response curve. Calculate the IC50 (the concentration that inhibits root growth by 50%).
Sources
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- 4. The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Quizalofop-P | C17H13ClN2O4 | CID 5484172 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Homologs of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
Abstract
Phenoxypropanoic acids represent a mature yet continually relevant class of molecules, primarily recognized for their potent herbicidal activity. The parent compound, 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, serves as a foundational scaffold for exploring novel chemical space. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic design, synthesis, and multifaceted evaluation of its homologous series. We delve into the rationale behind structural modification, present robust, field-proven protocols for synthesis and characterization, and outline a hierarchical biological screening cascade. By integrating principles of medicinal chemistry with detailed experimental workflows, this document serves as a technical manual for unlocking next-generation analogs with potentially enhanced potency, selectivity, or novel modes of action.
Introduction: The Rationale for Homolog Exploration
The aryloxyphenoxypropionate chemical class, to which this compound belongs, has yielded some of the most successful post-emergence herbicides for controlling grass weeds in broad-leaved crops.[1][2] These compounds typically function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible plants.[1][2][3] Another major class of phenoxy herbicides acts by mimicking the plant growth hormone auxin, leading to uncontrolled growth and plant death.[4][5][6]
The exploration of homologs—a series of compounds differing by a repeating unit, such as a methylene group, or by systematic variation of substituents—is a cornerstone of modern agrochemical and pharmaceutical research. The primary motivations for synthesizing homologs of the core topic structure include:
-
Optimizing Potency: Minor structural modifications can significantly alter the binding affinity of the molecule to its biological target.
-
Modulating Selectivity: Fine-tuning the structure can enhance its activity against target weeds while minimizing phytotoxicity in crops.[7]
-
Overcoming Resistance: The development of herbicide-resistant weeds necessitates a continuous pipeline of novel active ingredients that can circumvent existing resistance mechanisms.
-
Improving Physicochemical Properties: Adjusting properties like solubility, lipophilicity (LogP/LogD), and stability is crucial for formulation, bioavailability, and environmental fate.[8][9][10]
This guide provides the strategic and tactical framework for undertaking such an exploratory program.
Strategic Design of a Homologous Series
The design of a successful library of homologs begins with a thorough analysis of the parent scaffold. The structure of this compound offers several key regions for systematic modification.
Key Modification Points:
-
The Propanoic Acid Chain (R¹): The length and branching of the alkyl chain can influence both target binding and metabolic stability. Elongating or shortening this chain (e.g., creating acetic, butanoic, or pentanoic acid analogs) directly impacts the spatial relationship between the aromatic ring and the crucial carboxylic acid group.
-
The Phenyl Ring Substituents (R², R³): The existing chloro and dimethyl groups are critical for activity. A homologous series could explore the replacement of the chloro group with other halogens (F, Br, I) or moving its position on the ring. The methyl groups can be varied in size (ethyl, propyl) or replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements of the binding pocket.
-
The Ether Linkage: While less commonly modified, exploring bioisosteric replacements for the ether oxygen (e.g., thioether, sulfoxide) could yield novel activity profiles.
The following diagram illustrates these strategic points for modification.
Caption: Strategic modification points for generating homologs.
Synthesis and Purification of Homologs
A robust and versatile synthetic route is essential for producing a library of analogs. The Williamson ether synthesis is a highly reliable and adaptable method for creating the core aryloxypropanoic acid structure.
General Synthesis Workflow
The workflow involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, followed by hydrolysis to yield the final carboxylic acid.
Caption: General workflow for homolog synthesis.
Detailed Experimental Protocol
Causality: This protocol is designed for reproducibility and scalability. The choice of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phase, increasing reaction rates and yields. Microwave irradiation is an alternative for accelerating the reaction.
-
Phenoxide Formation:
-
To a solution of the desired substituted phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq).
-
Rationale: The base deprotonates the phenol to form the more nucleophilic phenoxide ion. An excess ensures complete conversion.
-
If using a PTC, add TBAB (0.1 eq) at this stage.
-
-
Ether Formation:
-
Add the appropriate ethyl 2-bromopropanoate analog (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (typically 50-80°C) and monitor by Thin Layer Chromatography (TLC) or HPLC until the starting phenol is consumed (typically 2-6 hours).
-
Rationale: The phenoxide attacks the electrophilic carbon bearing the bromine, displacing it in an Sₙ2 reaction to form the ether linkage.
-
-
Work-up and Ester Isolation:
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester intermediate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) and heat to reflux for 1-2 hours, monitoring by TLC/HPLC for the disappearance of the ester.
-
Rationale: The hydroxide ion attacks the ester carbonyl, leading to the formation of the carboxylate salt.
-
-
Acidification and Product Isolation:
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute with water and acidify to pH 2-3 with cold 1M HCl. The desired carboxylic acid will typically precipitate.
-
Rationale: Protonation of the carboxylate salt yields the neutral carboxylic acid, which is often less water-soluble.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to achieve high purity. Purity should be confirmed by HPLC and melting point analysis.
-
Physicochemical and Structural Characterization
Rigorous characterization is a self-validating step that ensures the identity, purity, and key properties of each synthesized homolog are known before biological testing.
| Property | Analytical Method | Purpose & Rationale |
| Identity | ¹H & ¹³C NMR, LC-MS | Confirms the chemical structure by identifying proton and carbon environments and provides the exact molecular weight. This is non-negotiable for structural validation. |
| Purity | RP-HPLC | Quantifies the purity of the final compound, typically aiming for >95%. A validated HPLC method is the industry standard for this assessment.[11][12] |
| Lipophilicity | LogD Assay (pH 7.4) | Measures the distribution coefficient between octanol and a buffered aqueous phase. LogD is a critical predictor of membrane permeability and bioavailability.[9][10] |
| Solubility | Thermodynamic Solubility | Determines the equilibrium solubility in a relevant buffer (e.g., simulated intestinal fluid). Poor aqueous solubility can be a major hurdle in development.[8] |
| pKa | Potentiometric Titration | Determines the ionization constant of the carboxylic acid. This influences solubility, absorption, and interaction with biological targets. |
Protocol: Purity Determination by RP-HPLC
This protocol must be validated for linearity, accuracy, and precision according to standard guidelines.
-
System Preparation: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm) on an HPLC system with a UV detector.
-
Mobile Phase: Prepare a gradient system. For example: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Prepare a stock solution of the homolog in methanol or acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
-
Analysis: Inject 10 µL and monitor at a suitable wavelength (e.g., 225 nm). Purity is calculated based on the area percentage of the main peak.[11]
Biological Evaluation Cascade
A tiered screening approach is the most efficient method for evaluating a new library of homologs. It allows for the rapid elimination of inactive compounds and focuses resources on the most promising leads.
Caption: Hierarchical screening cascade for new homologs.
Protocol: Tier 1 - Seed Germination and Early Growth Assay
This in vitro assay provides rapid, quantifiable data on the general phytotoxicity of the new compounds.[7]
-
Preparation: Prepare stock solutions of each homolog in a suitable solvent (e.g., DMSO). Create a series of dilutions in water to achieve the final test concentrations (e.g., 1, 10, 100 µM). Include a solvent-only control.
-
Plating: Place a sterile filter paper in a petri dish and moisten it with 5 mL of a test solution.
-
Seeding: Arrange 20-30 seeds of a sensitive indicator species (e.g., cress, ryegrass) evenly on the filter paper.
-
Incubation: Seal the petri dishes with parafilm and incubate for 5-7 days under controlled light and temperature conditions.
-
Data Collection: Measure the germination percentage, root length, and shoot length for each treatment group.
-
Analysis: Compare the measurements for each compound to the solvent control to determine the percent inhibition. Compounds showing significant inhibition (>50% at 10 µM) are advanced to Tier 2.
Structure-Activity Relationship (SAR) Analysis
The ultimate goal of the program is to establish a clear SAR, which links specific structural changes to observed biological activity.[13] Data from the characterization and biological evaluation stages are integrated to build this understanding.
-
Lipophilicity and Activity: Does increasing the length of the alkyl chain (increasing LogD) correlate with increased potency, perhaps due to better membrane penetration? Or is there an optimal LogD beyond which activity decreases (a "lipophilic cliff")?
-
Electronic Effects: How does replacing the chloro group with a more electron-withdrawing group (like CF₃) or a more electron-donating group (like OCH₃) affect activity? This provides insight into the electronic nature of the target's binding pocket.
-
Steric Effects: Is activity maintained or lost when the methyl groups are replaced with bulkier ethyl or isopropyl groups? This helps to map the size and shape of the binding site.
The data should be compiled in a table to facilitate analysis.
Table 1: Example SAR Data Table
| Homolog ID | R¹ Modification | R² Modification | LogD (pH 7.4) | GR₅₀ (µM) vs. Ryegrass |
| PA-001 (Core) | -CH(CH₃)COOH | 4-Cl, 3,5-diMe | 3.2 | 5.2 |
| PA-002 | -CH₂COOH | 4-Cl, 3,5-diMe | 2.8 | 15.8 |
| PA-003 | -CH(CH₃)COOH | 4-Br, 3,5-diMe | 3.5 | 4.1 |
| PA-004 | -CH(CH₃)COOH | 4-Cl, 3,5-diEt | 3.9 | 22.5 |
This is hypothetical data for illustrative purposes.
From this example table, a preliminary SAR can be drawn:
-
The propanoic acid moiety appears superior to the acetic acid (PA-001 vs. PA-002).
-
Replacing chlorine with bromine slightly increases potency and lipophilicity (PA-001 vs. PA-003).
-
Increasing the steric bulk of the alkyl groups on the ring is detrimental to activity (PA-001 vs. PA-004).
Conclusion and Future Outlook
This guide has outlined a systematic and scientifically rigorous approach to the exploration of homologs of this compound. By following a logical progression from rational design through synthesis, characterization, and tiered biological screening, research teams can efficiently navigate chemical space to identify lead candidates. The key to success lies not only in the execution of these protocols but in the thoughtful analysis of the resulting SAR data. Promising leads identified through this workflow would proceed to more advanced studies, including metabolic profiling, toxicology assessments, and field trials, moving one step closer to the development of a novel and effective product.
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An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid and the Broader Class of Phenoxypropanoic Herbicides
This guide provides a comprehensive technical overview of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a specific member of the phenoxyalkanoic acid class of herbicides. Given the limited publicly available data on this precise molecule, this document will establish a foundational understanding by examining the well-documented synthesis, mechanisms of action, structure-activity relationships, and analytical methodologies pertinent to the broader class of phenoxypropanoic acid herbicides. This approach allows for informed inferences and provides a robust framework for researchers, scientists, and drug development professionals working with this and related compounds.
Introduction to Phenoxyalkanoic Acid Herbicides
Phenoxyalkanoic acids are a class of organic compounds that have been extensively used as systemic herbicides for the selective control of broadleaf weeds.[1] Their mechanism of action is primarily based on mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants.[1] This guide will focus on the propanoic acid subclass, characterized by a propanoic acid moiety linked to a substituted phenoxy group.
The Specific Case: this compound
This compound is a distinct molecule within the phenoxypropanoic acid family, identified by the Chemical Abstracts Service (CAS) number 14234-20-9 .[2]
Chemical Structure and Properties
The molecular structure of this compound is characterized by a chlorine atom at the 4th position and two methyl groups at the 3rd and 5th positions of the phenyl ring. This substitution pattern is crucial in determining its herbicidal activity and selectivity.
| Property | Value | Source |
| CAS Number | 14234-20-9 | [2] |
| Molecular Formula | C₁₁H₁₃ClO₃ | Inferred |
| Molecular Weight | 228.67 g/mol | Inferred |
Note: Some properties are inferred based on the chemical structure as specific experimental data for this compound is limited. A structurally related compound, 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid (CAS Number: 667436-01-3), is available from some chemical suppliers and is noted as an irritant.[3]
Synthesis of Phenoxypropanoic Acids: A General Overview
The synthesis of phenoxypropanoic acids generally involves the reaction of a substituted phenol with an α-halopropionic acid or its ester under basic conditions. This Williamson ether synthesis is a well-established method for preparing this class of compounds.
Generalized Synthetic Pathway
Caption: Simplified signaling pathway of phenoxypropanoic acid herbicides.
This binding to auxin receptors, such as the F-box protein AFB5, leads to a cascade of downstream effects, including altered gene expression that results in uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds. [1][4]
Structure-Activity Relationships (SAR)
The herbicidal activity of phenoxypropanoic acids is highly dependent on their molecular structure. Key structural features that influence activity include:
-
Substitution on the Phenyl Ring: The type, number, and position of substituents on the aromatic ring significantly impact herbicidal efficacy and selectivity. [5]Halogen atoms, like the chlorine in this compound, and methyl groups are common substituents that enhance activity. [5]* The Propionic Acid Side Chain: The presence of the carboxylic acid group is essential for activity, as it mimics the acidic function of the natural auxin, indole-3-acetic acid (IAA).
-
Stereochemistry: For many phenoxypropanoic acids, the herbicidal activity resides primarily in one of the enantiomers.
The biological activity of phenoxyacetic acid derivatives is influenced by the number and position of chlorine atoms and the presence of methyl groups on the aromatic ring. [5]These structural modifications affect the electronic structure of the molecule, its reactivity, and its ability to penetrate biological membranes. [5]
Potential Biological Activities Beyond Herbicidal Action
While the primary application of phenoxypropanoic acids is in agriculture, derivatives of propionic acid have been investigated for a range of other biological activities. It is plausible that this compound or its derivatives could exhibit other bioactivities.
-
Antimicrobial Properties: Various propionic acid derivatives have demonstrated antimicrobial activity against both bacteria and fungi. [6]* Anti-inflammatory Effects: Some propionic acid derivatives are known nonsteroidal anti-inflammatory drugs (NSAIDs). [7]* Antihyperlipidemic Agents: Certain 2-chloro-3-arylpropionic acids have been synthesized and evaluated for their hypolipidemic and hypoglycemic activities. [8][9] These examples highlight the potential for chemical modifications of the this compound scaffold to yield compounds with diverse pharmacological applications.
Analytical Methodologies
The analysis of phenoxypropanoic acid herbicides in environmental and biological samples is crucial for monitoring their fate and impact. High-performance liquid chromatography (HPLC) is a common and effective technique for their determination.
Representative HPLC Protocol
Objective: To quantify a phenoxypropanoic acid in a sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis or Mass Spectrometry (MS) detector
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 225 nm) or MS for higher selectivity and sensitivity
This is a generalized protocol, and specific conditions would need to be optimized for the analysis of this compound.
Conclusion
This compound is a member of the well-established class of phenoxypropanoic acid herbicides. While specific data on this compound is limited, a comprehensive understanding of its properties, synthesis, and biological activity can be inferred from the extensive literature on related analogues. Its structural features suggest that it likely functions as a synthetic auxin herbicide. The general methodologies for the synthesis and analysis of phenoxypropanoic acids are applicable to this compound. Further research into its specific biological activities, including potential antimicrobial or other pharmacological properties, could reveal novel applications beyond its presumed herbicidal use. This guide provides a foundational framework for scientists and researchers to approach the study and application of this compound.
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An In-depth Technical Guide on the Safety and Handling of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. The document outlines the chemical and physical properties, potential hazards, risk mitigation strategies, and emergency procedures associated with this compound. By integrating established safety data with practical field insights, this guide aims to foster a culture of safety and responsibility in the laboratory.
Introduction and Compound Profile
This compound is a carboxylic acid derivative.[1][2] A thorough understanding of its chemical and physical properties is fundamental to its safe handling. While comprehensive toxicological data for this specific compound is not widely published, its structural similarity to other chlorophenoxy herbicides necessitates a cautious approach, treating it as potentially hazardous.[3] All chemical products, especially novel or less-studied ones, should be handled with the recognition of "having unknown hazards and toxicity".[4]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C11H13ClO3 | BLDpharm[5] |
| Molecular Weight | 228.67 g/mol | BLDpharm[5] |
| Melting Point | 113.75 °C (Predicted) | EPA T.E.S.T.[6] |
| Water Solubility | 360.84 mg/L (Predicted) | EPA T.E.S.T.[6] |
| Flash Point | 161.67 °C (Predicted) | EPA T.E.S.T.[6] |
Hazard Identification and Risk Assessment
Given the limited specific data, a risk assessment must be conducted based on the potential hazards associated with its structural class. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[7]
Table 2: GHS Hazard Classification (Based on Structurally Similar Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation[8] |
The "Why" Behind the Precautions
The acidic nature of the propanoic acid moiety suggests it can be corrosive or irritating to tissues upon contact.[3][9] The chlorinated phenoxy group is a common feature in many herbicides, some of which have been associated with various toxicities. Therefore, until specific toxicological data becomes available, a conservative approach assuming potential for irritation and systemic effects is warranted.
Experimental Workflow: A Risk-Based Approach
A systematic workflow should be adopted for all experiments involving this compound.
Caption: Risk assessment and handling workflow.
Safe Handling and Exposure Control
Safe handling practices are paramount to minimize the risk of exposure.
Engineering Controls
All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[3][7] The work area should be equipped with a readily accessible safety shower and eyewash station.[7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.[7]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[10]
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[10][11]
-
Body Protection: A flame-resistant lab coat should be worn.[7] For larger quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: For operations that could generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used.[3][10]
Hygiene and Housekeeping
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][12]
-
Maintain a clean and organized workspace to minimize the risk of spills and contamination.
Storage and Disposal
Storage
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][12][13] It should be stored away from incompatible materials such as strong oxidizing agents.[14]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Contaminated Materials: All contaminated PPE, weighing papers, and other disposable materials should be disposed of as hazardous waste.[7]
Disposal must be carried out through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[3][11][15]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Caption: Emergency response decision tree.
Spills and Leaks
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 4.2.
-
For small spills, carefully sweep up the solid material, moistening first to prevent dusting if appropriate, and place it in a sealed container for disposal.[3]
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[7]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[16][17]
-
Skin Contact: Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation persists.[16]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[3][10] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3][16]
Conclusion
The safe handling of this compound is achievable through a combination of thorough risk assessment, the consistent use of engineering controls and personal protective equipment, and adherence to established protocols for storage, disposal, and emergency response. As with any chemical, a proactive and informed approach to safety is essential for protecting researchers and the environment.
References
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
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- PROPIONIC ACID - CAMEO Chemicals - NOAA. (n.d.).
- Safety Data Sheet - Aaronchem. (2024-11-01).
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- Safety Data Sheet - DC Fine Chemicals. (n.d.).
- (R)-2-(4-Chloro-2-methylphenoxy)propanoate - PubChem - NIH. (n.d.).
- 3-(4-Chloro-3-methylphenoxy)propanoic acid - AK Scientific, Inc. (n.d.).
- Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl] - Benchchem. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.).
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Solubility Profile of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid in Organic Solvents: A Theoretical and Methodological Guide
An In-depth Technical Guide
Abstract
The solubility of an active compound is a critical physicochemical parameter that governs its behavior in various scientific and industrial applications, including formulation development, crystallization, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. While specific experimental solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide establishes a robust framework for its prediction and experimental determination. We will delve into the theoretical underpinnings of solubility, focusing on predictive models such as Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method. Furthermore, a detailed, self-validating experimental protocol for accurate solubility measurement is presented, designed to equip researchers and drug development professionals with the necessary tools to generate reliable data.
Introduction: The Significance of Solubility
This compound is a halogenated phenoxyalkanoic acid. Compounds within this structural class have applications ranging from herbicides to potential pharmaceutical intermediates. Understanding the solubility of this specific molecule in various organic solvents is paramount for several key processes:
-
Process Chemistry & Crystallization: Selecting an appropriate solvent system is crucial for controlling crystallization, which dictates particle size, purity, and yield.
-
Formulation Development: For any potential application, whether agricultural or pharmaceutical, the ability to dissolve the compound in a suitable solvent system is the first step in creating a stable and effective product.[1]
-
Analytical Method Development: Solubility data is essential for developing analytical techniques such as High-Performance Liquid Chromatography (HPLC), which require the analyte to be fully dissolved in the mobile phase.
This guide will provide both the theoretical foundation and the practical methodology to approach the solubility determination of this compound.
Physicochemical Profile and Theoretical Solubility Framework
A molecule's structure dictates its physical properties and, consequently, its solubility in different environments. The principle of "like dissolves like" is the cornerstone of solubility prediction; solvents that share similar intermolecular forces with a solute are more likely to dissolve it.
2.1. Molecular Structure and Predicted Properties
-
IUPAC Name: this compound
-
CAS Number: 14234-20-9
-
Molecular Formula: C₁₁H₁₃ClO₃
-
Molecular Weight: 228.67 g/mol
-
Predicted Properties:
The structure features a carboxylic acid group capable of hydrogen bonding, a polar chlorophenoxy group, and nonpolar dimethyl groups. This amphiphilic nature suggests a complex solubility profile, with potential solubility in a range of polar and nonpolar solvents.
2.2. Predictive Models for Solvent Selection
In the absence of extensive experimental data, theoretical models provide a rational basis for solvent screening.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method to predict solubility by deconstructing a molecule's cohesion energy into three components.[3][4][5] The total Hildebrand solubility parameter is broken down into contributions from:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Arising from permanent dipoles.
-
δh (Hydrogen bonding forces): Arising from the energy of hydrogen bonds.
These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space."[3][4] A solute, like our target compound, will have its own set of HSP values and an "interaction radius" (R₀), defining a sphere in this space. Solvents with HSP coordinates that fall within this sphere are predicted to be good solvents for that solute. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²[6]
If the ratio of this distance to the interaction radius (the RED number) is less than 1, solubility is likely.[4]
Caption: Conceptual diagram of Hansen Solubility Space. Solvents inside the solute's interaction radius (R₀) are predicted to be effective.
UNIFAC Group Contribution Model
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in mixtures.[7][8] Unlike HSP, which uses properties of the whole molecule, UNIFAC breaks down molecules into their constituent functional groups (e.g., -COOH, -CH₃, aromatic C-Cl). It uses pre-determined interaction parameters between these groups, derived from vast amounts of vapor-liquid equilibria data, to calculate activity coefficients.[7][9] These coefficients can then be used to predict the solubility of a compound in a new solvent system, making it a powerful tool for initial screening without the need for experimental data.[10][11]
Experimental Protocol for Solubility Determination
To generate definitive data, a rigorous experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[1]
3.1. Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Step-by-Step Methodology
-
Preparation of Stock Standards: Accurately prepare a stock solution of the target compound in a highly soluble solvent (e.g., methanol or acetonitrile) for calibration curve generation.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Solvent Addition: Add a known volume or mass of each selected organic solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Causality: This step is critical because solubility is an equilibrium property. Insufficient time will lead to an underestimation of the true solubility.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Causality: This prevents undissolved solid particles from being carried over during sampling, which would artificially inflate the measured concentration.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. Causality: Filtration is a crucial self-validating step to ensure only the dissolved solute is analyzed.
-
Dilution and Analysis: Accurately dilute the filtered samples with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using the calibrated analytical method to determine the concentration of the compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for all dilution factors.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Data Presentation and Interpretation
The obtained experimental data should be compiled into a clear and concise format to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | <0.1 | <0.0004 |
| Toluene | Aromatic | 2.4 | 5.2 | 0.023 |
| Dichloromethane | Halogenated | 3.1 | 25.8 | 0.113 |
| Ethyl Acetate | Ester | 4.4 | 45.1 | 0.197 |
| Acetone | Ketone | 5.1 | 150.3 | 0.657 |
| Isopropanol | Alcohol (Protic) | 3.9 | 98.5 | 0.431 |
| Methanol | Alcohol (Protic) | 5.1 | 210.6 | 0.921 |
| Acetonitrile | Aprotic Polar | 5.8 | 185.4 | 0.811 |
| Water | Protic Polar | 10.2 | 0.25 | 0.0011 |
Note: The data in this table is illustrative and does not represent experimentally verified values.
Conclusion
References
- Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
- Prausnitz, J. M., et al. (1981). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. PubMed. [Link]
- Nouar, F., et al. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. SpringerLink. [Link]
- Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]
- Nouar, F., et al. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.
- Sheikholeslamzadeh, E., & Rohani, S. (2013). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
- Patel, S., et al. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
- Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]
- ResearchGate. (2021). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
- Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
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An In-depth Technical Guide to the Enantiomers of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
This guide provides a comprehensive technical overview of the synthesis, chiral separation, and potential biological significance of the enantiomers of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who are engaged with chiral compounds and their unique properties.
Introduction: The Significance of Chirality in Phenoxypropanoic Acids
This compound belongs to the class of aryloxyalkanoic acids, a group of compounds with significant applications, particularly as herbicides. A key structural feature of this molecule is the presence of a chiral center at the second carbon of the propanoic acid chain. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: the (R)-enantiomer and the (S)-enantiomer.
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity.[1] In many biologically active compounds, only one enantiomer interacts effectively with its target receptor or enzyme, while the other may be less active, inactive, or even exhibit undesirable effects.[1] This principle is well-established within the phenoxypropanoic acid class of herbicides. For the closely related compound Mecoprop ((RS)-2-(4-chloro-2-methylphenoxy)propanoic acid), it is the (R)-enantiomer that possesses the majority of the herbicidal activity, while the (S)-enantiomer is considered largely inactive.[2]
Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of this compound is paramount for understanding its biological profile, optimizing its efficacy, and ensuring regulatory compliance by minimizing the environmental load of inactive isomers. This guide will delve into the practical methodologies for achieving these objectives.
Synthesis of Racemic this compound
The synthesis of the racemic mixture is the foundational step before chiral separation. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenolate with an alkyl halide.
The proposed synthetic pathway involves the reaction of 4-chloro-3,5-dimethylphenol with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This approach is adapted from established synthesis methods for similar phenoxypropanoic acids.[3][4]
Experimental Protocol: Racemic Synthesis
-
Step 1: Formation of the Phenolate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3,5-dimethylphenol in a suitable solvent such as dimethyl sulfoxide (DMSO).[3]
-
Add an equimolar amount of a strong base, such as potassium hydroxide, to deprotonate the phenol and form the corresponding phenolate. The reaction is typically carried out at room temperature.
-
-
Step 2: Williamson Ether Synthesis.
-
To the solution of the phenolate, add ethyl 2-bromopropanoate dropwise.
-
Heat the reaction mixture to 60-80°C and maintain this temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]
-
-
Step 3: Hydrolysis.
-
After cooling the reaction mixture, add an aqueous solution of a strong acid, such as hydrochloric acid, to hydrolyze the ester to the carboxylic acid.[4]
-
The product will precipitate out of the solution.
-
-
Step 4: Isolation and Purification.
-
Collect the solid product by filtration and wash with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure racemic this compound.
-
Caption: Workflow for the synthesis of racemic this compound.
Chiral Separation of Enantiomers
The resolution of the racemic mixture into its individual enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The choice of a suitable chiral stationary phase (CSP) is essential for achieving separation.
For phenoxypropanoic acids like Mecoprop, CSPs based on α1-acid glycoprotein (AGP) have proven effective for direct enantiomeric resolution.[5] Another successful approach involves derivatization of the carboxylic acid group, for example, by forming amides, which can then be separated on "Pirkle-type" chiral columns.[5]
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
-
Chiral Column Selection:
-
Mobile Phase Preparation:
-
For an AGP column, a buffered aqueous mobile phase is typically used, often with a small amount of organic modifier like 2-propanol. The pH of the buffer is a critical parameter for optimizing retention and resolution.
-
-
Sample Preparation:
-
Dissolve a small amount of the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for AGP column):
-
Mobile Phase: 10 mM sodium phosphate buffer (pH 7.0) with 5% (v/v) 2-propanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The two enantiomers should elute as separate peaks. The elution order can be determined by injecting a standard of a single, known enantiomer if available.
-
Caption: Schematic of the chiral HPLC separation workflow.
Biological Activity: A Stereoselective Paradigm
While specific studies on the enantiomers of this compound are not widely published, strong inferences can be drawn from the extensive research on analogous phenoxypropanoic acid herbicides. These compounds typically function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth that leads to plant death.[6]
The interaction with the auxin receptor is highly stereospecific. For numerous chiral herbicides, including dichlorprop and mecoprop, the (R)-enantiomer is the biologically active form (the eutomer), while the (S)-enantiomer (the distomer) shows significantly lower or no herbicidal activity.[2][7] This enantioselectivity is also observed in the metabolic degradation of these herbicides by soil microorganisms, which may preferentially degrade one enantiomer over the other.[7]
Expected Activity Profile:
| Enantiomer | Expected Herbicidal Activity | Rationale |
| (R)-enantiomer | High | Binds effectively to the plant's auxin receptors, inducing a herbicidal response. This is consistent with other phenoxypropanoic acid herbicides.[2][7] |
| (S)-enantiomer | Low to None | Poor fit with the chiral auxin receptor site, resulting in minimal to no biological effect.[2] |
The development of enantiomerically pure (R)-2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid would offer significant advantages, including:
-
Reduced Application Rates: Achieving the same level of weed control with half the amount of active ingredient.
-
Lower Environmental Impact: Eliminating the introduction of the inactive (S)-enantiomer into the ecosystem.
Conclusion and Future Directions
The enantiomers of this compound represent a compelling case study in the importance of stereochemistry in biologically active molecules. Based on established knowledge of this chemical class, it is highly probable that the herbicidal activity resides in the (R)-enantiomer. The methodologies for racemic synthesis and chiral HPLC separation outlined in this guide provide a robust framework for isolating and studying these enantiomers.
Future research should focus on the stereoselective synthesis of the (R)-enantiomer to improve production efficiency and reduce chemical waste. Furthermore, detailed biological assays are required to confirm the differential activity of the enantiomers against various plant species and to investigate their environmental fate and toxicology profiles. Such studies are essential for the development of more efficient, safer, and environmentally conscious chemical technologies.
References
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.Journal of Chromatography.
- Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH.Applied and Environmental Microbiology.
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.PubChem.
- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.Google Patents.
- Synthesis method of 2-(4-alkylphenyl) propanoic acid.Google Patents.
- Stereochemistry and Biological Activity of Drugs.University of Calgary.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.Molecules.
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An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid: Sourcing, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, with the CAS Number 14234-20-9, is a member of the phenoxypropanoic acid class of chemical compounds. While its most well-known analogues are utilized as herbicides, the structural motif of this molecule lends itself to a variety of applications in research and development, particularly in the fields of medicinal chemistry and material science. This guide provides a comprehensive overview of this compound, from sourcing and synthesis to its analytical characterization and potential applications, aimed at equipping researchers with the knowledge to effectively utilize this molecule in their work.
Sourcing and Procurement
Identifying a reliable supplier is the first critical step for any research project. This compound is available from several reputable chemical suppliers that specialize in providing compounds for research and development. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and a detailed Safety Data Sheet (SDS).
Table 1: Prominent Suppliers of this compound
| Supplier | Purity | Availability | Additional Notes |
| Matrix Scientific | Varies | Research quantities | Offers a range of related compounds. |
| Chemsrc | Varies | Multiple listings | A platform to connect with various suppliers. |
| BLDpharm | Varies | Research quantities | Provides some analytical data online.[1] |
| Key Organics | Typically >95% | Research quantities | Provides a comprehensive Safety Data Sheet. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-3,5-dimethylphenol reacts with an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Conceptual Synthesis Workflow
Caption: Williamson Ether Synthesis for the target compound.
Detailed Experimental Protocol (Adapted from General Williamson Ether Synthesis Procedures)[2][3]
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chloro-3,5-dimethylphenol in a suitable solvent such as dimethylformamide (DMF) or acetone. Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at room temperature. Stir the mixture for 1-2 hours to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 1.2 equivalents of an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) dropwise. Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Ester Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (2-3 equivalents). Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with cold 2M hydrochloric acid, which will precipitate the desired this compound.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed to obtain a highly pure product.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the propanoic acid moiety, the methyl group attached to the chiral center, and the two methyl groups on the aromatic ring. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms. The aromatic protons will appear as a singlet due to their symmetrical substitution pattern. The methine proton will likely be a quartet due to coupling with the adjacent methyl group, which in turn will appear as a doublet. The two aromatic methyl groups will be a singlet.
-
¹³C NMR: The carbon-13 NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically > 170 ppm). The aromatic carbons will appear in the 110-160 ppm region, with their specific shifts influenced by the chloro and ether substituents. The aliphatic carbons will be found in the upfield region of the spectrum.[2]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the compound. Under electron ionization (EI), the molecule is expected to exhibit a molecular ion peak [M]⁺. The fragmentation pattern will likely involve the cleavage of the ether bond and the loss of the carboxylic acid group. Common fragments would correspond to the 4-chloro-3,5-dimethylphenoxyl radical and the propanoic acid cation.[3]
Caption: Plausible mass spectrometry fragmentation pathways.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a small amount of acid like formic or acetic acid to ensure the protonation of the carboxylic acid) is typically employed. Detection is usually performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (around 220-280 nm).
Potential Applications in Research and Drug Development
While this compound itself is not a widely studied compound, its structural class, the phenoxypropanoic acids, has significant biological relevance.
-
Herbicidal Activity: Many phenoxypropanoic acid derivatives, such as Mecoprop (MCPP), are potent herbicides.[4][5] They act as synthetic auxins, causing uncontrolled growth and ultimately death in broadleaf weeds.[4] The structural similarity of this compound suggests it may also possess herbicidal properties, making it a potential candidate for agrochemical research.
-
Drug Discovery: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example.[6] Research has shown that derivatives of phenylpropanoic acid have a broad range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[6] Furthermore, substituted phenylpropanoic acids have been investigated as:
The unique substitution pattern of this compound makes it an interesting scaffold for further chemical modification and biological screening in various drug discovery programs.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. A comprehensive Safety Data Sheet (SDS) from the supplier should always be consulted before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a readily accessible chemical building block with significant potential for applications in both agrochemical and pharmaceutical research. A solid understanding of its synthesis, purification, and analytical characterization is essential for its effective use. The diverse biological activities exhibited by the broader class of phenoxypropanoic acids provide a strong rationale for the exploration of this particular derivative in the development of novel herbicides and therapeutic agents.
References
- Wikipedia. (n.d.). Mecoprop.
- Imoto, H., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.
- Wikipedia. (n.d.). MCPA.
- PubChem. (n.d.). Mecoprop.
- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
- Li, J., et al. (2019). Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Chemical Biology & Drug Design, 94(4), 1756-1767.
- Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581-99.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Ciba-Geigy AG. (1987). 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)-propionic acid-propynyl ester with herbicidal activity. U.S.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemComplete. (2020, December 17).
- Sanborn, J. R., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Agricultural and Food Chemistry, 50(23), 6799-6807.
- PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
- SpectraBase. (n.d.). Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-methylpropyl ester.
- Abdel-Maksoud, M. S., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8825-8841.
- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C13 and Proton NMR | Organic Chemistry [Video]. YouTube. [Link]
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
- Kalgutkar, A. S., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82.
- Bruni, B., et al. (2005). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). Acta Crystallographica Section E: Structure Reports Online, 61(7), o1989-o1991.
- Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(8), 2459.
- Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][13][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23.
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A Technical Guide to the Thermal Decomposition of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
This guide provides an in-depth technical exploration of the thermal decomposition of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a compound belonging to the phenoxyalkanoic acid class of herbicides. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a comprehensive understanding of the thermal stability, degradation pathways, and analytical methodologies for this and structurally related compounds.
Introduction: Understanding the Molecule
This compound is a synthetic auxin herbicide. Its chemical structure, characterized by a chlorinated and dimethylated phenol ring linked to a propanoic acid moiety via an ether bond, dictates its herbicidal activity and its behavior under thermal stress. A thorough understanding of its thermal decomposition is critical for safe handling, storage, and for predicting its environmental fate and the potential formation of toxic byproducts during incineration or in high-temperature environments.
Postulated Thermal Decomposition Pathways
While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, we can postulate the primary degradation pathways based on the known chemistry of phenoxy herbicides and related organic molecules. The decomposition is likely to be a multi-stage process, initiated at specific temperatures corresponding to the cleavage of the molecule's most labile bonds.
The primary points of initial bond scission are anticipated to be:
-
Decarboxylation: The carboxylic acid group is susceptible to thermal decarboxylation, leading to the release of carbon dioxide (CO₂) and the formation of a precursor radical.
-
Ether Bond Cleavage: The ether linkage between the aromatic ring and the propanoic acid side chain is another likely point of fragmentation. This can occur through homolytic or heterolytic cleavage, depending on the conditions.
Based on these initial steps, a plausible decomposition cascade can be proposed.
Caption: Postulated thermal decomposition pathway for this compound.
Analytical Methodologies for Characterization
A multi-faceted analytical approach is essential for fully characterizing the thermal decomposition process. Thermal analysis techniques provide information on the energetics and mass loss as a function of temperature, while chromatographic and spectrometric methods are used to identify the degradation products.[1][2]
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for studying thermal stability.[2]
-
TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition and the number of decomposition stages.
-
DSC measures the heat flow into or out of a sample as it is heated, indicating whether decomposition processes are endothermic or exothermic.
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Measures | Mass change vs. Temperature | Heat flow vs. Temperature |
| Primary Information | Decomposition temperatures, residual mass | Melting point, enthalpy of decomposition |
| Typical Atmosphere | Inert (N₂) or Oxidative (Air) | Inert (N₂) or Oxidative (Air) |
Evolved Gas Analysis (EGA)
To identify the gaseous products released during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the evolved gases.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
For the identification of a wider range of volatile and semi-volatile degradation products, Py-GC-MS is the technique of choice. The sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by GC and identified by MS.[3]
Experimental Protocols
The following protocols are provided as a comprehensive workflow for the investigation of the thermal decomposition of this compound.
TGA-DSC Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible into the instrument.
-
Set the heating rate to 10 °C/min.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.
-
Set the temperature program to ramp from ambient to 800 °C.
-
-
Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the total mass loss. Calculate the enthalpy of decomposition from the DSC curve.
Py-GC-MS Protocol
-
Sample Preparation: Place a small amount (approximately 100 µg) of the sample into a pyrolysis tube.
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature (e.g., 300 °C, 500 °C, and 700 °C to investigate different decomposition stages).
-
GC: Use a capillary column suitable for separating semi-volatile organic compounds.
-
GC Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS: Operate in electron ionization (EI) mode, scanning from m/z 40 to 550.
-
-
Data Acquisition: Initiate the pyrolysis, which will automatically inject the degradation products into the GC-MS system.
-
Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).
Caption: Experimental workflow for analyzing thermal decomposition.
Conclusion and Future Directions
The thermal decomposition of this compound is a complex process that warrants detailed investigation to ensure its safe handling and to understand its environmental impact. The methodologies and postulated pathways presented in this guide provide a robust framework for such studies. Future research should focus on detailed kinetic analysis of the decomposition reaction to determine the activation energy and reaction order, which are crucial for predictive modeling. Furthermore, the potential for the formation of highly toxic chlorinated byproducts like PCDDs and PCDFs under certain conditions must be thoroughly investigated.
References
- Ács, A., et al. "Thermal analysis and kinetic study of decomposition processes of some pesticides." Journal of Thermal Analysis and Calorimetry, vol. 63, no. 3, 2001, pp. 819-26. [Link]
- Amoatey, P., et al. "Thermal analysis as a tool for the environmental assessment of agricultural chemical residues: a systematic review." Environmental Science: Processes & Impacts, vol. 26, no. 5, 2024, pp. 1049-63. [Link]
- Cardeal, Z. L., and de Souza, V. "Studies of the Analysis of Pesticide Degradation in Environmental Samples." Current Analytical Chemistry, vol. 6, no. 4, 2010, pp. 291-306. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. This compound belongs to the phenoxyalkanoic acid class, many of which are known for their biological activity, notably as synthetic auxin herbicides that disrupt plant growth.[1][2] The synthesis is achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[3] The protocol details a nucleophilic substitution (S_N2) reaction between the sodium salt of 4-chloro-3,5-dimethylphenol and 2-chloropropanoic acid. This guide offers a step-by-step methodology, from reaction setup to product purification and characterization, designed for researchers in synthetic chemistry, agrochemistry, and drug development.
Introduction and Scientific Background
Phenoxyalkanoic acids represent a critical class of organic compounds with significant applications in agriculture. Their mechanism of action often mimics natural plant growth hormones, specifically auxins, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][4] The target molecule, this compound, is a structural analogue of well-known herbicides like Dichlorprop.[2][5] Its efficacy is rooted in the specific arrangement of the phenoxy group and the propanoic acid side chain, which allows it to interact with plant hormonal pathways.[1]
The synthesis of this molecule is a classic demonstration of the Williamson ether synthesis, a reaction first developed by Alexander Williamson in 1850.[3] This method is exceptionally reliable for preparing unsymmetrical ethers. The core of the reaction is a bimolecular nucleophilic substitution (S_N2) mechanism.[3][6] In this specific application, the phenolic proton of 4-chloro-3,5-dimethylphenol is first abstracted by a strong base, typically sodium hydroxide, to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 2-chloropropanoic acid, displacing the chloride leaving group and forming the desired ether linkage.
Reaction Scheme & Mechanism
The synthesis proceeds as follows:
-
Deprotonation: 4-chloro-3,5-dimethylphenol is treated with sodium hydroxide to form the sodium 4-chloro-3,5-dimethylphenoxide intermediate.
-
Nucleophilic Substitution (S_N2): The phenoxide ion attacks the α-carbon of 2-chloropropanoic acid, displacing the chloride ion to form the final product.
-
Acidification: The resulting sodium salt of the product is acidified to yield the final carboxylic acid.
Caption: Reaction mechanism for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Notes |
| 4-Chloro-3,5-dimethylphenol | 88-04-0 | 156.61 g/mol | ≥98% | Toxic and irritant.[7] |
| 2-Chloropropanoic acid | 598-78-7 | 108.52 g/mol | ≥98% | Corrosive. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥97% (pellets) | Corrosive, causes severe burns.[8] |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 6 M (aq. solution) | Corrosive. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS Grade | Highly flammable. For extraction. |
| Ethanol | 64-17-5 | 46.07 g/mol | Reagent Grade | For recrystallization. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A |
Laboratory Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Glassware for measurements (graduated cylinders, beakers)
-
pH paper or pH meter
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Analytical balance
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding several grams of the target compound.
Caption: Step-by-step experimental workflow.
Step 1: Preparation of the Phenoxide Solution
-
In a 250 mL round-bottom flask, dissolve 4.0 g (0.10 mol) of sodium hydroxide pellets in 50 mL of deionized water with magnetic stirring. Caution: The dissolution is exothermic.
-
Once the solution has cooled slightly, add 7.83 g (0.05 mol) of 4-chloro-3,5-dimethylphenol.[9]
-
Stir the mixture until the phenol has completely dissolved, forming a clear solution of sodium 4-chloro-3,5-dimethylphenoxide.
Step 2: Addition of the Alkylating Agent and Reflux
-
To the phenoxide solution, add 5.97 g (0.055 mol, 1.1 equivalents) of 2-chloropropanoic acid.
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to a gentle reflux (approximately 90-100°C) and maintain this temperature for 90 minutes with continuous stirring.[8]
Step 3: Work-up and Isolation of Crude Product
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 400 mL beaker and dilute it with approximately 50 mL of water.
-
While stirring vigorously, slowly add 6 M hydrochloric acid dropwise. A white precipitate will begin to form. Continue adding HCl until the solution is strongly acidic (pH ≈ 2), which can be confirmed with pH paper.[10]
-
Cool the mixture in an ice bath for 20-30 minutes to ensure complete precipitation of the product.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2x25 mL) to remove inorganic salts.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to dissolve the solid.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which pure crystals of the product should form. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and air-dry on the filter paper.
Step 5: Final Drying and Characterization
-
Place the purified crystals in a vacuum oven at 50°C until a constant weight is achieved.
-
Determine the final mass and calculate the percentage yield.
-
Characterize the product by determining its melting point and using spectroscopic methods (NMR, IR, MS).
Characterization and Expected Results
-
Appearance: White crystalline solid.
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
Melting Point: The melting point should be sharp, indicating high purity. For reference, the related compound 2-(4-chloro-2-methylphenoxy)propanoic acid has a melting point of 93-94°C.[11]
-
¹H NMR: Expect characteristic signals for the aromatic protons, the methyl groups on the benzene ring, the methine proton on the propanoic acid chain (a quartet), the methyl group of the propanoic acid chain (a doublet), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expect distinct signals for the carboxylic carbon, the aromatic carbons (including those bonded to chlorine and the ether oxygen), and the aliphatic carbons of the propanoic acid side chain.[12]
-
IR Spectroscopy (KBr Pellet):
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1250 cm⁻¹ and ~1100 cm⁻¹: C-O-C asymmetric and symmetric ether stretches.
-
~800-850 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the product (C₁₂H₁₅ClO₃ = 242.70 g/mol ).[13][14] The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) should be observable.
Safety and Handling Precautions
-
General: This procedure must be performed in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) must be worn at all times.[16]
-
Reagent Hazards:
-
4-Chloro-3,5-dimethylphenol: Toxic if ingested and a skin/eye irritant. Avoid inhalation of dust.[7]
-
2-Chloropropanoic acid: Corrosive and can cause severe skin and eye damage.
-
Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive and can cause severe burns upon contact. Handle with extreme care.[8]
-
Diethyl Ether: Extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[8]
-
-
Waste Disposal: All organic and aqueous waste should be segregated into appropriate, labeled containers for hazardous waste disposal according to institutional guidelines. Do not pour waste down the drain.[15]
References
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- ResearchGate. The synthesis of dichlorprop anno 1950.
- University of Missouri-St. Louis. The Williamson Ether Synthesis.
- SUNY Oneonta. Experiment 06 Williamson Ether Synthesis.
- Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - DICHLORPROP-P.
- Cambridge University Press. Williamson Ether Synthesis.
- Wikipedia. Dichlorprop.
- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- Google Patents. 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)-propionic acid-propynyl ester with herbicidal activity.
- Google Patents. Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
- PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.
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- MDPI. In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs.
- PubChem. Mecoprop.
- SpectraBase. Propanoic acid, 2-[3-(4-chlorobenzoylamino)-4-methylphenoxy]-, ethyl ester.
- PubChemLite. 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid.
- SpectraBase. Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-methylpropyl ester.
- Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid.
- PubChem. (R)-2-(4-Chloro-2-methylphenoxy)propanoate.
- PubChem. 4-Chloro-3,5-dimethylphenol.
- ResearchGate. Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides.
- SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid.
- PubMed. Mechanism of Action of the Herbicide 2-Chloro-3(4-chlorophenyl) Propionate and its Methyl Ester.
- PubChem. (4-chloro-2-Methylphenoxy)acetic acid.
- Google Patents. Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
- Chemchart. This compound.
- Shaoxing JiuFu New material technology Co.,Ltd. 2-(4-chloro-3-methylphenoxy)propanoic acid.
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- 9. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 667436-01-3 Cas No. | 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | Matrix Scientific [matrixscientific.com]
- 14. PubChemLite - 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid (C12H15ClO3) [pubchemlite.lcsb.uni.lu]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the phenoxy acid class of herbicides. The accurate and sensitive determination of this compound in various matrices, such as environmental samples (soil, water) and agricultural products, is crucial for regulatory compliance, environmental monitoring, and safety assessment. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, with a focus on modern chromatographic techniques. The protocols detailed herein are designed to offer robust and reliable starting points for method development and validation in a research or quality control setting.
As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and facilitating troubleshooting and adaptation.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₃ | N/A |
| Molecular Weight | 228.67 g/mol | N/A |
| Melting Point | 113.75 °C | [1] |
| Water Solubility | 360.84 mg/L | [1] |
I. Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering components. For phenoxy acids like this compound, which are often present in complex environmental matrices, a multi-step approach is typically required.
A. Hydrolysis of Esters
Phenoxy acid herbicides can exist in the environment as esters, which are not always directly analyzable by common techniques. Therefore, a hydrolysis step is often necessary to convert these esters to the parent acid form. This is typically achieved by adjusting the sample pH to basic conditions.
-
Rationale: Saponification (base-catalyzed hydrolysis) of the ester linkage yields the carboxylate salt of the phenoxy acid, which is water-soluble.
B. Extraction and Clean-up
Following hydrolysis, the sample is acidified to protonate the carboxylate, making the analyte more amenable to extraction into an organic solvent or onto a solid-phase extraction (SPE) sorbent.
-
Liquid-Liquid Extraction (LLE): A traditional approach involving partitioning the analyte between the aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more modern and efficient technique that offers higher recovery and cleaner extracts.
The following protocol details a robust SPE-based sample preparation method for water and soil samples.
Protocol 1: Sample Preparation of Water and Soil Samples
This protocol is adapted from established EPA methodologies for phenoxy acid herbicides and is suitable for preparing samples for LC-MS/MS analysis.[1][2]
1. Sample Pre-treatment
-
Water Samples:
-
To a 1-liter water sample, add a suitable surrogate standard.
-
Adjust the sample pH to ≥12 with 10 M potassium hydroxide (KOH) to hydrolyze any esters.[1][2] Let the sample stand for at least 1 hour at room temperature.
-
Acidify the sample to a pH < 2 with concentrated sulfuric acid (H₂SO₄).[2][3] This step is critical for high recovery rates.
-
-
Soil/Sediment Samples:
-
To 10-20 g of homogenized soil, add a surrogate standard.
-
Add 100 mL of a basic solution (e.g., 0.1 M KOH) and shake or sonicate for 30 minutes to extract the analyte and facilitate hydrolysis.
-
Centrifuge the sample and decant the supernatant.
-
Acidify the supernatant to pH < 2 with concentrated H₂SO₄.
-
2. Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated and acidified sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the analyte from the cartridge with 10 mL of a suitable organic solvent, such as acetonitrile or methanol, into a collection tube.[3]
-
3. Final Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Add an internal standard to the final extract before injection.
II. Analytical Techniques
A. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the preferred method for the analysis of phenoxy acids due to its high sensitivity, selectivity, and specificity.[2][4]
-
Rationale: Reversed-phase HPLC effectively separates the analyte from matrix components based on polarity. Tandem mass spectrometry provides unambiguous identification and quantification through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). Negative electrospray ionization (ESI) is highly effective for acidic compounds like this compound.[2]
Protocol 2: HPLC-MS/MS Analysis
Chromatographic Conditions (Starting Point)
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions (Hypothetical for the Analyte)
These are proposed parameters and require experimental verification.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Precursor Ion (Q1): m/z 227.0 (M-H)⁻Product Ions (Q3): To be determined experimentally. Likely fragments would involve the loss of the propanoic acid side chain or cleavage of the ether bond. |
Data Analysis
Quantification is performed by integrating the peak area of the analyte's MRM transition and comparing it to a calibration curve constructed from standards of known concentrations. The use of a suitable internal standard is highly recommended to correct for matrix effects and variations in instrument response.
B. Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of phenoxy acids. However, due to their low volatility and polar nature, derivatization is typically required.
-
Rationale: Derivatization, commonly esterification of the carboxylic acid group (e.g., with diazomethane or BF₃/methanol), converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds, making them a good choice for this analyte. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for definitive identification.
Protocol 3: GC-ECD/MS Analysis (Post-Derivatization)
1. Derivatization (Esterification)
-
To the dried extract from the sample preparation step, add a derivatizing agent such as a solution of diazomethane in ether or BF₃/methanol.
-
Allow the reaction to proceed according to the reagent manufacturer's instructions.
-
Carefully evaporate the excess reagent and solvent and reconstitute the sample in a suitable solvent for GC injection (e.g., hexane).
GC Conditions (Starting Point)
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Detector (ECD) | 300°C |
| Detector (MS) | Transfer line at 280°C, Ion source at 230°C |
Mass Spectrometry (GC-MS)
For GC-MS analysis, the mass spectrum of the derivatized analyte would be acquired. The fragmentation pattern would likely show a prominent molecular ion peak and characteristic fragments corresponding to the loss of the ester group and cleavage of the phenoxy ring.
III. Visualization of Analytical Workflows
Caption: Overall analytical workflow for this compound.
IV. Trustworthiness and Self-Validation
The protocols provided are based on well-established and validated methodologies for the analysis of phenoxy acid herbicides. However, for any specific application, it is imperative that the method be fully validated according to accepted guidelines (e.g., ICH, SANTE). Key validation parameters include:
-
Specificity and Selectivity: Ensuring that the method can unequivocally identify and quantify the analyte in the presence of other matrix components.
-
Linearity and Range: Demonstrating a linear relationship between the instrument response and the analyte concentration over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Matrix Effects: Investigating the influence of co-eluting matrix components on the analyte's ionization and response.
References
- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io.
- This compound (14234-20-9). (n.d.). Chemchart.
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (n.d.). Agilent.
Sources
- 1. This compound (14234-20-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Mecoprop [webbook.nist.gov]
- 4. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Abstract
This application note presents a comprehensive guide for the quantitative and chiral analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a compound belonging to the phenoxy acid class of herbicides. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and environmental analysis, providing robust protocols for both achiral (potency) and chiral (enantiomeric purity) separations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The guide explains the scientific rationale behind the selection of chromatographic conditions, sample preparation procedures, and method validation in accordance with ICH guidelines.
Introduction
This compound is a chiral phenoxyalkanoic acid, a class of compounds widely used as selective herbicides. Due to the stereospecificity often observed in the biological activity of chiral compounds, the ability to separate and quantify the individual enantiomers is of significant importance in both efficacy and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds in various matrices, including formulations, environmental samples, and biological systems.
This document provides a detailed technical guide for the development and validation of HPLC methods for this compound, addressing both the determination of its overall concentration (assay) and the separation of its enantiomers.
Principles of HPLC Separation for Phenoxypropanoic Acids
The chromatographic behavior of this compound is primarily governed by its chemical properties: a carboxylic acid functional group and a substituted aromatic ring.
Reversed-Phase Chromatography for Assay Determination
For the quantitative analysis of the total concentration of this compound, reversed-phase HPLC is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The Critical Role of Mobile Phase pH: As a carboxylic acid, the analyte's retention is highly dependent on the pH of the mobile phase.[1] At a pH above its pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and resulting in shorter retention times. Conversely, at a pH below its pKa, the analyte will be in its neutral, protonated form, which is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to longer retention times. Therefore, controlling the mobile phase pH is essential for achieving reproducible and robust separations. For phenoxy acid herbicides, a mobile phase pH between 2 and 4 is generally recommended to ensure the analyte is in its non-ionized form, leading to good retention and peak shape.[2]
Chiral Chromatography for Enantiomeric Separation
To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown excellent enantioselectivity for phenoxypropanoic acids.[3][4] The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different interaction energies, leading to different retention times for the two enantiomers.
HPLC Method for Assay of this compound
This section details a robust RP-HPLC method for the quantitative determination of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | A high-performance system capable of delivering stable and precise gradients and providing low detector noise. |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent | C18 columns provide excellent retention and selectivity for nonpolar compounds like phenoxypropanoic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is used to control the mobile phase pH to approximately 2.8, ensuring the analyte is in its protonated form for optimal retention. It is also compatible with mass spectrometry detectors. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity. |
| Gradient | 60% A to 90% B over 10 minutes | A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment. |
| Detection Wavelength | 225 nm | Based on the UV spectra of structurally similar phenoxypropanoic acids, this wavelength provides good sensitivity.[5][6] |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be the stock standard solution (100 µg/mL).
-
Prepare a series of working standards by further diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 1-50 µg/mL).
Sample Preparation (General Protocol): The sample preparation will vary depending on the matrix. The following are general guidelines.
-
Formulations: Accurately weigh a portion of the formulation equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask. Add 50 mL of the 50:50 acetonitrile/water mixture and sonicate for 15 minutes. Dilute to volume with the same solvent, mix well, and filter through a 0.45 µm syringe filter before injection.
-
Water Samples (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 500 mL) to a pH of less than 2 with sulfuric acid.[7]
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with two 5 mL aliquots of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the 50:50 acetonitrile/water mixture. Filter before injection.
-
-
Soil and Plant Tissue: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method or a liquid-solid extraction with an appropriate organic solvent followed by a cleanup step is recommended.[8]
Chiral HPLC Method for Enantiomeric Separation
This method is designed for the separation and quantification of the enantiomers of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Same as for assay | A high-performance system is crucial for achieving good resolution in chiral separations. |
| Column | Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) or equivalent | Polysaccharide-based chiral stationary phases are highly effective for the separation of phenoxypropanoic acid enantiomers.[3] |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) | A normal-phase mobile system is often used with polysaccharide-based CSPs. Trifluoroacetic acid is added to improve the peak shape of the acidic analyte. |
| Isocratic/Gradient | Isocratic | Isocratic elution is generally preferred for chiral separations to ensure stable and reproducible results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral separations; a controlled temperature is essential. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD for monitoring and peak purity assessment. |
| Detection Wavelength | 225 nm | Provides good sensitivity for the analyte. |
Standard and Sample Preparation
Preparation of standards and samples follows the same principles as for the assay method, with the mobile phase being the final diluent for injection.
Method Validation
The developed HPLC methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed using a DAD. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentration levels should be analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | The range should be justified and cover the expected concentrations of the analyte in the samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[10] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day precision): The RSD of six replicate injections should be ≤ 2.0%. Intermediate Precision (Inter-day precision): The RSD over multiple days, analysts, or instruments should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1 and confirmed by analyzing standards at this concentration with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Small variations in mobile phase composition, pH, flow rate, and column temperature should not significantly affect the results. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Experimental Workflows
Assay Workflow
Caption: Workflow for the quantitative assay of this compound.
Chiral Separation Logic
Caption: Logical diagram illustrating the principle of chiral separation on a CSP.
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable framework for the analysis of this compound. The reversed-phase method is suitable for accurate quantification of the total active ingredient, while the chiral method allows for the crucial separation and quantification of its enantiomers. Proper method validation in accordance with ICH guidelines is paramount to ensure the generation of high-quality, defensible data for research, quality control, and regulatory purposes.
References
- U.S. Environmental Protection Agency. (n.d.).
- Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- García-Bordallo, M., et al. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. Electrophoresis, 22(15), 3216-25. [Link]
- Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271. [Link]
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- Khan, A., et al. (2020). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]
- Kral, A., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 11(34), 20986-21003. [Link]
- MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3292. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- USDA ARS. (n.d.). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. [Link]
- Bezhitashvili, L., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113945. [Link]
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
- ResearchGate. (2015). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]
- KNAUER. (n.d.).
- SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. [Link]
- Agilent Technologies. (n.d.).
Sources
- 1. epa.gov [epa.gov]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive and robust protocol for the identification and quantification of the phenoxy herbicide 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of the target analyte, an esterification derivatization step is essential for successful analysis by GC. This guide details a complete workflow, including sample extraction from a water matrix via Liquid-Liquid Extraction (LLE), derivatization to its methyl ester, and subsequent analysis by GC-MS. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Scientific Principle
This compound is a member of the chlorophenoxy acid class of herbicides, which are widely utilized in agriculture for broadleaf weed control.[1] The potential for these compounds to contaminate water sources necessitates sensitive and reliable analytical methods for monitoring and risk assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical tool for this purpose, offering unparalleled selectivity and confirmatory identification.[1] However, the free carboxylic acid group in the target analyte makes it polar and thermally labile, which is incompatible with direct GC analysis. To overcome this, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form.[2][3]
This protocol employs an acid-catalyzed esterification with methanol, converting the propanoic acid into its corresponding methyl ester. This transformation reduces the polarity of the molecule, significantly improving its chromatographic behavior, leading to better peak shape and sensitivity. The overall analytical workflow is a multi-stage process designed to isolate, concentrate, and derivatize the analyte prior to instrumental analysis.
Experimental Workflow Overview
The logical flow of the analytical procedure is designed to ensure maximum recovery and accurate quantification. Each step is critical for the success of the subsequent one.
Caption: Overall experimental workflow from sample preparation to final analysis.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
Analyte Standard: this compound (≥98% purity)
-
Solvents (Pesticide or GC Grade): Dichloromethane, Methanol, Hexane
-
Reagents: Concentrated Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄), Anhydrous Sodium Sulfate (granular, baked at 400°C for 4 hours)
-
Glassware: 1 L Separatory funnels, beakers, conical vials, volumetric flasks
-
Equipment: pH meter or pH strips, rotary evaporator or nitrogen evaporation system, heating block, vortex mixer
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, PTE-5)[1][4] | A workhorse column providing excellent separation for a wide range of semi-volatile compounds, including derivatized herbicides. |
| Injector Type & Temp. | Split/splitless, 250°C[1] | Ensures efficient volatilization of the derivatized analyte without thermal degradation. Splitless mode is used for trace analysis to maximize analyte transfer to the column. |
| Carrier Gas & Flow | Helium, Constant Flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | 70°C (hold 2 min), ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C (hold 5 min)[1][4][5] | The initial low temperature allows for proper focusing of analytes at the head of the column. The temperature ramps are designed to elute the target analyte with a good peak shape and separate it from matrix interferences. |
| Mass Spectrometer (MS) | ||
| Ionization Mode & Energy | Electron Impact (EI), 70 eV[1] | Standard ionization technique that produces repeatable and characteristic fragmentation patterns, ideal for library matching and compound identification. |
| Acquisition Mode | Full Scan (m/z 50-450) and Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and confirmation. SIM mode is used for quantification, offering significantly higher sensitivity by monitoring only specific, characteristic ions of the target analyte.[5][6] |
| Ion Source Temperature | 230°C | Optimizes ion formation and minimizes contamination. |
| MS Transfer Line Temp. | 280°C[1] | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
Detailed Step-by-Step Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is optimized for a 500 mL water sample. All glassware should be solvent-rinsed before use to prevent contamination.[7]
-
Sample Collection: Collect a 500 mL water sample in a clean glass container.
-
Acidification: Measure the pH of the sample. Add concentrated HCl dropwise while stirring until the pH is less than 2.[1][7] This crucial step converts the phenoxy acid salt into its free acid form, which is significantly more soluble in organic solvents.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified sample to a 1 L separatory funnel.
-
Add 50 mL of dichloromethane to the funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent frequently to release pressure.
-
Place the funnel in a ring stand and allow the layers to fully separate. The dichloromethane will be the bottom layer.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction two more times with fresh 50 mL aliquots of dichloromethane, combining all organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing approximately 10 g of anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen in a warm water bath (~40°C).
-
Protocol 2: Derivatization to Methyl Ester
This procedure converts the extracted acid into its methyl ester, rendering it suitable for GC analysis.
-
Reagent Addition: To the 1-2 mL concentrated extract from the previous step, add 2 mL of methanol followed by 3-4 drops of concentrated sulfuric acid (H₂SO₄).[2]
-
Reaction: Gently swirl the vial to mix. Heat the vial in a heating block at 60°C for 30 minutes to facilitate the esterification reaction.
-
Solvent Exchange: After cooling, evaporate the solvent down to approximately 0.5 mL under a gentle stream of nitrogen. Add 2 mL of hexane and re-concentrate to 0.5 mL. This step removes the methanol and transfers the derivatized analyte into a more GC-compatible solvent.
-
Final Volume: Adjust the final volume to 1.0 mL with hexane. The sample is now ready for GC-MS injection.
Data Analysis and Quality Control
-
Identification: The primary identification of the this compound methyl ester is achieved by comparing the retention time of the peak in the sample chromatogram to that of a pure, derivatized standard. Confirmation is achieved when the mass spectrum of the sample peak matches the mass spectrum of the standard.
-
Expected Mass Spectrum: The EI mass spectrum of the methyl ester derivative will exhibit a characteristic molecular ion ([M]⁺). Key fragments will arise from the cleavage of the ester group and the ether linkage. A crucial confirmation point is the presence of the chlorine isotope pattern ([M+2]⁺), where the peak two mass units higher than the molecular ion is approximately one-third its intensity.[8]
-
Quantification: Create a calibration curve by derivatizing and analyzing a series of standards of known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL). Plot the peak area of the target ion versus concentration. The concentration of the analyte in the unknown sample is then determined from this curve. For highest sensitivity and selectivity, quantification should be performed in SIM mode.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following quality control measures are essential:
-
Method Blank: A method blank (using reagent water) should be processed with every batch of samples to check for contamination from solvents, reagents, or glassware.[7]
-
Matrix Spike: A known quantity of the analyte standard should be added to a duplicate sample before extraction. The recovery percentage is calculated to assess the efficiency of the extraction and derivatization process for the specific sample matrix. Recoveries between 70-120% are generally considered acceptable.[8]
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically throughout the analytical run to ensure the stability of the instrument's response.
By implementing these steps, the protocol becomes a self-validating system, providing high confidence in the accuracy and reliability of the generated data.
References
- Maloschik, E., et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 397(2), 537-48.
- Jahagirdar, S. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory.
- Ranz, A., et al. (2008). Extraction and derivatization of polar herbicides for GC-MS analyses. Analytical and Bioanalytical Chemistry, 391(3), 1035-45.
- Wang, T., & Lee, H. K. (2000). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 896(1-2), 111-6.
- Ranz, A., et al. (2008). Extraction and derivatization of polar herbicides for GC-MS analyses. ResearchGate.
- ALS Environmental. (2022). Determination of Acid herbicides in Liquids by GCMS.
- Miki, A., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-45.
- Yılmaz, B., & Tebo, A. (2018). Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. DergiPark.
- Queiroz, S. C. N., et al. (2014). A Simple and Quick Method for the Determination of Pesticides in Environmental Water by HF-LPME-GC/MS. Journal of the Brazilian Chemical Society.
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A Simple and Quick Method for the Determination of Pesticides in Environmental Water by HF-LPME-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 8. Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"using 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid as a herbicide"
An in-depth guide for researchers and drug development professionals on the application of phenoxypropanoic acid herbicides, with a specific focus on 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid and its well-characterized analogue, Mecoprop-P.
Introduction: The Phenoxypropanoic Acid Class of Herbicides
Phenoxypropanoic acids are a subgroup of the phenoxyalkanoic acid herbicides, a class of synthetic compounds that have been instrumental in selective weed control since the mid-20th century. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and fatal growth in susceptible broadleaf plants.[1][2] This guide provides detailed application notes and protocols relevant to the study and use of these herbicides.
While the specific compound of interest is This compound , the publicly available data on its direct herbicidal application is limited. Therefore, to provide a robust and scientifically grounded framework, this document will heavily reference its close structural analogue, Mecoprop (specifically the active R-enantiomer, Mecoprop-P or MCPP-p), which is a widely used and extensively studied herbicide.[3][4] The principles and protocols detailed herein, based on Mecoprop-P, serve as an expert-validated starting point for the investigation of this compound. Researchers must empirically validate and adapt these protocols for the specific compound.
Section 1: Chemical Identity and Physicochemical Properties
The herbicidal efficacy of a compound is intrinsically linked to its chemical structure and physical properties, which dictate its solubility, stability, and ability to penetrate plant tissues.
Structural Comparison: The key difference between the compound of interest and its analogue lies in the substitution pattern on the phenyl ring. Mecoprop features a methyl group at the C2 position, whereas the target compound has two methyl groups at the C3 and C5 positions. This seemingly minor change can significantly impact the molecule's interaction with the auxin receptors in the plant.
Caption: Chemical Identity of the Target Compound and its Analogue.
Table 1: Physicochemical Properties Comparison
| Property | This compound | Mecoprop / Mecoprop-P | Reference |
| CAS Number | 14234-20-9 | 93-65-2 (racemic), 16484-77-8 (Mecoprop-P) | [4][5][6] |
| Molecular Formula | C₁₁H₁₃ClO₃ | C₁₀H₁₁ClO₃ | [3][5] |
| Molecular Weight | 228.67 g/mol | 214.64 g/mol | [7] |
| Appearance | Data not widely available | Colorless to brown crystalline powder | [3] |
| Melting Point | Data not widely available | 93-95 °C | [3][7] |
| Water Solubility | Data not widely available | Low solubility in water; salts are more soluble | [3][8] |
| Chirality | Yes, contains a stereocenter | Yes, (R)-enantiomer (Mecoprop-P) is herbicidally active | [7][9] |
Note: It is critical to determine the empirical properties of this compound in the lab as part of the initial research phase.
Section 2: Mechanism of Action - Synthetic Auxin Pathway
The herbicidal activity of phenoxypropanoic acids stems from their ability to function as persistent mimics of the plant hormone auxin.[1][2]
Causality of Herbicidal Action:
-
Uptake: The herbicide is primarily absorbed through the leaves of broadleaf weeds, although root uptake can also occur.[1][2]
-
Translocation: As a systemic herbicide, it moves throughout the plant's vascular tissues.[2]
-
Hormonal Mimicry: At the cellular level, the compound binds to auxin receptors. Unlike natural auxin (IAA), which is rapidly metabolized by the plant, synthetic auxins like Mecoprop persist.
-
Uncontrolled Growth: This persistent signaling leads to a cascade of downstream effects, including epinastic bending and twisting of stems and leaves, stem cracking, and abnormal cell division and elongation.[1]
-
Plant Death: The uncontrolled growth exhausts the plant's energy reserves and disrupts its vascular tissues, ultimately leading to death, typically within one to two weeks.[1][2]
Grasses are generally tolerant because their vascular structure, which includes specialized sclerenchyma cells, can withstand the twisting forces induced by the herbicide.[1]
Caption: Simplified workflow of the synthetic auxin mechanism of action.
Section 3: Formulation and Stock Solution Preparation
The poor water solubility of the acid form of phenoxy herbicides necessitates formulation as salts (e.g., dimethylamine) or esters to improve handling and application efficacy.[3][6] For laboratory purposes, a stock solution in an appropriate organic solvent is required.
Protocol 3.1: Preparation of a 100 mM Stock Solution
-
Rationale: This protocol creates a concentrated, stable stock solution for use in subsequent dilution for bioassays. Acetone is chosen as the initial solvent due to its high volatility and ability to dissolve a wide range of organic compounds. A co-solvent like DMSO may be needed if solubility is an issue. The self-validating step is the visual confirmation of complete dissolution.
Materials:
-
This compound (or analogue)
-
Analytical balance
-
Acetone (reagent grade)
-
Dimethyl sulfoxide (DMSO, optional)
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Glass vials with PTFE-lined caps
-
Pipettes
Step-by-Step Procedure:
-
Calculate Required Mass: Determine the mass of the herbicide needed. For a 100 mM solution in 10 mL (0.010 L) of this compound (MW = 228.67 g/mol ): Mass = 0.100 mol/L * 0.010 L * 228.67 g/mol = 0.2287 g (or 228.7 mg)
-
Weighing: Accurately weigh the calculated mass of the herbicide powder using an analytical balance and transfer it into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of acetone to the flask. Swirl gently to dissolve the compound. If necessary, use a vortex mixer or sonicate briefly.
-
Confirm Solubility: Visually inspect the solution to ensure the compound has fully dissolved and no particulate matter remains. If solubility is poor, consider adding a small amount of DMSO as a co-solvent or preparing a lower concentration stock.
-
Final Volume: Once fully dissolved, bring the solution to the 10 mL mark with acetone. Cap the flask and invert it several times to ensure homogeneity.
-
Storage: Transfer the stock solution to a labeled glass vial with a PTFE-lined cap to prevent solvent evaporation and degradation. Store at 4°C, protected from light.
Section 4: Laboratory and Greenhouse Efficacy Testing
Initial efficacy screening is crucial to determine the phytotoxicity and dose-response relationship of the herbicide.
Protocol 4.1: Greenhouse Whole-Plant Pot Assay
-
Rationale: This assay provides a realistic assessment of post-emergence herbicidal activity under controlled environmental conditions. It allows for the determination of a dose-response curve and the calculation of key metrics like the GR₅₀ (the dose required to reduce plant growth by 50%). Using a surfactant is critical as it mimics commercial formulations and ensures proper spreading and adherence of the herbicide to the leaf surface.
Materials:
-
Target broadleaf weed species (e.g., Trifolium repens (white clover), Stellaria media (chickweed)).[10]
-
Control monocot species (e.g., Lolium perenne (perennial ryegrass))
-
Pots (10 cm diameter) with standard potting mix
-
Herbicide stock solution (from Protocol 3.1)
-
Non-ionic surfactant (e.g., Tween® 20 or similar)
-
Laboratory spray chamber or track sprayer
-
Deionized water
-
Greenhouse with controlled temperature (20-25°C) and light (16:8h light:dark)
Step-by-Step Procedure:
-
Plant Propagation: Sow seeds of target and control species in pots. Allow them to grow until they reach the 2-4 true leaf stage, ensuring uniform and healthy plant material.
-
Preparation of Spray Solutions:
-
Prepare a series of dilutions from the 100 mM stock solution to achieve a range of application rates (e.g., 0, 0.1, 0.5, 1, 2, 5 kg/ha ).
-
The final spray solution should contain a consistent, low percentage of the organic solvent (e.g., <1% acetone) and a standard concentration of non-ionic surfactant (e.g., 0.1% v/v).
-
Example Calculation: To achieve a 1 kg/ha rate with a spray volume of 200 L/ha, the concentration needed is 5 g/L or 5000 mg/L.
-
-
Experimental Design: Arrange pots in a randomized complete block design with at least four replicates per treatment group. Include a "solvent + surfactant only" control group and an untreated control group.
-
Herbicide Application: Calibrate the spray chamber to deliver a precise volume (e.g., equivalent to 200-400 L/ha). Place the pots in the chamber and apply the respective treatments evenly over the foliage.
-
Incubation: Return the pots to the greenhouse. Water the plants via the soil surface, avoiding wetting the foliage for at least 24 hours post-application to allow for maximum absorption.
-
Data Collection:
-
Phytotoxicity Rating (7 and 14 Days After Treatment - DAT): Visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Note symptoms like epinasty, chlorosis, and necrosis.
-
Biomass Measurement (21 DAT): Harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.
-
-
Data Analysis: Analyze the dry weight data using dose-response regression analysis to calculate the GR₅₀ value.
Caption: Experimental workflow for the whole-plant pot assay.
Table 2: Example Data Collection Template for Pot Assay
| Treatment ( kg/ha ) | Replicate | Visual Injury @ 14 DAT (%) | Dry Biomass (g) |
| 0 (Control) | 1 | 0 | |
| 0 (Control) | 2 | 0 | |
| ... | ... | ... | |
| 0.1 | 1 | ||
| 0.1 | 2 | ||
| ... | ... | ... | |
| 5.0 | 1 | ||
| 5.0 | 2 | ||
| ... | ... | ... |
Section 5: Safety, Handling, and Environmental Considerations
Professional diligence requires strict adherence to safety protocols and an understanding of the potential environmental impact.
Personal Protective Equipment (PPE): When handling the pure compound or concentrated solutions, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[11]
-
Lab Coat: To protect skin and clothing.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. For powdered forms, a particulate filter respirator may be necessary to avoid inhalation.[11]
First Aid Measures:
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[11]
Environmental Fate (based on Mecoprop):
-
Soil: Mecoprop exhibits moderate persistence in soil, with a reported half-life ranging from 3 to 21 days, primarily degraded by soil microorganisms.[3]
-
Water: Due to its high mobility, there is a potential for leaching into groundwater, making responsible application critical.[3] It is classified as toxic to aquatic life.[9]
-
Disposal: All waste material should be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations. Do not allow the chemical to enter the environment directly.[11]
References
- Mecoprop - Grokipedia. (n.d.). Grokipedia.
- 2,4-D and Mecoprop-p and Dicamba – Oh My! | The Green Thumb 2.0. (2013, April 16). The Green Thumb 2.0.
- mecoprop - Pesticide Active Ingredients Database. (n.d.). Statewide IPM Program.
- MCPP (Mecoprop) - Active Ingredient Page. (n.d.). Chemical Warehouse.
- Mecoprop-P. (n.d.). TerraLink.
- (+)-Mecoprop | CAS 16484-77-8. (n.d.). CymitQuimica.
- Mecoprop. (n.d.). Wikipedia.
- Mecoprop | C10H11ClO3. (n.d.). PubChem.
- Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). ChemicalBook.
- Mecoprop-P | C10H11ClO3. (n.d.). PubChem.
- mecoprop-P data sheet. (n.d.). Compendium of Pesticide Common Names.
- This compound (14234-20-9). (n.d.). Chemchart.
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- 5. This compound (14234-20-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 16484-77-8: (+)-Mecoprop | CymitQuimica [cymitquimica.com]
- 9. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tlhort.com [tlhort.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid in Plant Biology
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Synthetic Auxin Analog
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the phenoxy acid class of compounds, which are structurally related to the natural plant hormone auxin (indole-3-acetic acid, IAA). While this specific molecule is not as extensively characterized as commercial herbicides like 2,4-D or Mecoprop (MCPP), its structure suggests significant potential for application in plant biology research. As a synthetic auxin analog, it is anticipated to interfere with hormonal homeostasis, making it a valuable tool for studying plant growth regulation, development, and weed science.
This guide provides a comprehensive overview of the theoretical framework and practical applications of this compound. We will delve into its presumed mechanism of action, the critical importance of stereochemistry, and detailed protocols for its use in laboratory and greenhouse settings. The information herein is curated for researchers, scientists, and drug development professionals seeking to explore the biological activity of this and related compounds.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its effective application in experimental biology. These properties influence solubility, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₃ | - |
| Molecular Weight | 228.67 g/mol | - |
| Melting Point | 113.75 °C | [1] |
| Water Solubility | 360.84 mg/L | [1] |
| Flash Point | 161.67 °C | [1] |
Note: These values are predicted and should be confirmed experimentally.
Part 1: Mechanism of Action - A Tale of Two Pathways
The biological activity of phenoxypropanoic acids can be complex, potentially involving more than one mode of action. For this compound, two primary mechanisms should be considered: synthetic auxin activity and acetyl-CoA carboxylase (ACCase) inhibition.
Synthetic Auxin Activity
The most probable mode of action is its function as a synthetic auxin. Natural auxins regulate a vast array of developmental processes, and synthetic auxins mimic these hormones, often with greater stability and persistence. At herbicidal concentrations, this leads to a catastrophic loss of hormonal control, resulting in uncontrolled and disorganized growth, and ultimately, plant death.
The core of the auxin signaling pathway is now well-understood. It involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The binding of an auxin molecule stabilizes this complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes, triggering downstream physiological effects.
Caption: Workflow for the Arabidopsis root growth inhibition assay.
Protocol 3: Evaluation of Herbicidal Injury in Whole Plants
This protocol provides a qualitative and semi-quantitative method for assessing the herbicidal effects on susceptible plant species, such as soybean (Glycine max) or cotton (Gossypium hirsutum).
Materials:
-
Test plant seedlings (e.g., soybean at the V2-V3 stage)
-
This compound formulated for spraying (e.g., with a suitable solvent and surfactant)
-
Spray chamber or handheld sprayer
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Plant Growth: Grow a uniform batch of test plants to the desired growth stage.
-
Herbicide Application: Prepare several dilutions of the compound to be tested. Apply the solutions to the plants using a calibrated sprayer to ensure even coverage. Include a "no-treatment" control and a "formulation blank" (solvent + surfactant only) control.
-
Incubation: Return the plants to the greenhouse and observe them over a period of 14-21 days.
-
Injury Assessment: At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess the plants for typical auxin herbicide injury symptoms. Use a rating scale to quantify the observations. [2] Visual Injury Rating Scale (0-100%) [2]* 0%: No visible effect.
-
1-10%: Slight leaf cupping or epinasty (downward bending of petioles).
-
11-30%: Moderate leaf cupping, stem twisting, some stunting.
-
31-60%: Severe epinasty, leaf malformation (strapping), significant stunting.
-
61-90%: Severe necrosis on new growth, stem callusing and splitting, plant death is likely.
-
100%: Complete plant death.
Data Presentation: Summarize the visual injury ratings in a table, noting the progression of symptoms over time for each concentration. This allows for a clear comparison of dose-dependent effects.
| Concentration | 3 Days After Treatment (%) | 7 Days After Treatment (%) | 14 Days After Treatment (%) |
| Control | 0 | 0 | 0 |
| Formulation Blank | 0 | 0 | 0 |
| Dose 1 (Low) | 5 | 10 | 15 |
| Dose 2 (Medium) | 20 | 40 | 60 |
| Dose 3 (High) | 50 | 75 | 95 |
Conclusion and Future Directions
This compound represents a potentially potent synthetic auxin analog for research applications. The protocols outlined in this guide provide a robust framework for its initial characterization. Key areas for future investigation include:
-
Enantiomer-Specific Activity: Synthesizing or separating the (R) and (S) enantiomers to definitively confirm that the (R)-form is the active stereoisomer.
-
Mechanism of Action Confirmation: Utilizing auxin signaling mutants (e.g., tir1/afb mutants in Arabidopsis) to confirm its mode of action through the TIR1/AFB pathway.
-
Herbicidal Spectrum: Testing its efficacy on a range of monocot and dicot species to determine its selectivity and potential as a herbicide.
-
ACCase Activity Assay: Performing in vitro enzyme assays to determine if it has any inhibitory effect on ACCase from different plant species.
By systematically applying these methodologies, researchers can effectively elucidate the biological profile of this compound and contribute to a deeper understanding of auxin biology and herbicide science.
References
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ps.1860]
- Chemchart. (n.d.). This compound (14234-20-9). Retrieved January 9, 2026, from [URL: https://www.chemchart.com/product/14234-20-9]
- Everitt, J. D., & Keeling, J. W. (2009). Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean. Weed Technology, 23(4), 595-602. [URL: https://www.researchgate.net/publication/232812224_Determining_Exposure_to_Auxin-Like_Herbicides_I_Quantifying_Injury_to_Cotton_and_Soybean]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 9, 2026, from [URL: https://phytotechlab.com/mwdownloads/download/link/id/130/]
- Fendrych, M., Leung, J., & Friml, J. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis roots. eLife, 5, e19048. [URL: https://elifesciences.org/articles/19048]
- Prusinska, J. M., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(12), 5246-5257. [URL: https://www.researchgate.net/figure/Root-growth-inhibition-by-auxin-subclasses-for-both-Col-0-and-the-mutant-line-afb5-1_fig4_366110996]
- Badescu, G. O., & Napier, R. M. (2006). Auxin herbicide action: lifting the veil step by step. Trends in Plant Science, 11(9), 417-419. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127110/]
- Reed, J. W., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant Cell, 10(11), 1835-1846. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC144062/]
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- 1. This compound (14234-20-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Determination for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid Experiments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the rational determination of experimental dosages for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. As a member of the chlorophenoxy acid class of compounds, its biological effects are of interest in various research contexts. This guide moves beyond simplistic protocol outlines to provide the underlying scientific reasoning for each experimental phase, ensuring methodological robustness and data integrity. We will cover the critical aspects from initial in vitro range-finding to subsequent in vivo study design, emphasizing the principles of toxicology and pharmacology.
Introduction: Understanding the Compound
This compound belongs to the broader family of chlorophenoxy herbicides.[1][2][3] These compounds are known to be rapidly absorbed from the gastrointestinal tract and are primarily excreted unchanged in the urine.[1][3] While their primary application is in agriculture, their biological effects warrant careful study in non-target organisms. The toxicological profile of chlorophenoxy herbicides can include a range of effects from mild gastrointestinal irritation to more severe outcomes such as central nervous system depression and myotoxicity at higher doses.[4] Therefore, a systematic approach to dosage determination is paramount to ensure both the scientific validity of the experimental results and the ethical treatment of animal subjects.
The mechanism of toxicity for chlorophenoxy herbicides is multifaceted, involving dose-dependent cell membrane damage, uncoupling of oxidative phosphorylation, and disruption of acetylcoenzyme A metabolism.[4] Given these cellular-level effects, initial dosage determination should logically begin with in vitro models to establish a baseline of cytotoxicity and cellular response.
Pre-clinical Dosage Determination Workflow
A logical and stepwise approach is essential for determining appropriate dosages. The workflow should progress from less complex, high-throughput in vitro assays to more complex in vivo models. This progression allows for the refinement of dose ranges and the minimization of animal usage, in line with the 3Rs principle (Replacement, Reduction, and Refinement).
Caption: A stepwise workflow for dosage determination.
Phase 1: In Vitro Cytotoxicity Assessment
The initial phase of dosage determination should be conducted in vitro to establish the cytotoxic potential of this compound on relevant cell lines. This approach provides a cost-effective and high-throughput method to determine a concentration range for further studies.
3.1. Rationale for In Vitro First Approach
-
Ethical Considerations: Reduces the number of animals required for initial toxicity screening.
-
Efficiency: Allows for the rapid screening of a wide range of concentrations.
-
Mechanistic Insight: Can provide initial clues into the cellular mechanisms of toxicity.[5]
3.2. Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
This compound
-
Relevant cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the specific research question)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of concentrations (e.g., 1 µM to 1 mM).
-
Treatment: Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a negative control (media only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Concentration | Absorbance (OD570) | % Viability |
| Vehicle Control | 1.25 | 100% |
| 1 µM | 1.22 | 97.6% |
| 10 µM | 1.15 | 92.0% |
| 50 µM | 0.88 | 70.4% |
| 100 µM | 0.63 | 50.4% |
| 500 µM | 0.25 | 20.0% |
| 1 mM | 0.10 | 8.0% |
| Caption: Example data from an MTT assay. |
Phase 2: In Vivo Acute Toxicity Studies
Following the in vitro assessment, the next logical step is to determine the acute toxicity of the compound in a living organism. These studies are crucial for establishing the safety profile of the compound and for identifying the maximum tolerated dose (MTD).
4.1. Adherence to Regulatory Guidelines
For acute oral toxicity studies, it is imperative to follow internationally recognized guidelines to ensure data quality and animal welfare. The OECD (Organisation for Economic Co-operation and Development) provides several relevant guidelines, including:
-
OECD Test Guideline 423: Acute Toxic Class Method: This method uses a stepwise procedure with a small number of animals per step to classify a substance by its toxicity.[7][8]
-
OECD Test Guideline 425: Up-and-Down Procedure: This method is also a sequential test that allows for the estimation of the LD50 (median lethal dose) with a reduced number of animals.[8]
4.2. Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD 423)
This protocol provides a general framework. The specific starting dose should be informed by the in vitro data and any existing literature on similar compounds.
Animal Model:
-
Species: Rat is the preferred rodent species.[9]
-
Sex: Usually, females are used as they are generally considered to be slightly more sensitive.[7]
-
Health Status: Use healthy, young adult animals.
Procedure:
-
Dose Selection: Based on the in vitro IC50 and literature, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[8]
-
Dosing: Administer the compound orally by gavage to a group of three female rats.
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.[10]
-
Endpoint: The primary endpoint is mortality.
-
Stepwise Procedure:
-
If mortality is observed at the starting dose, the next step is to dose a new group of animals at a lower fixed dose level.
-
If no mortality is observed, the next step is to dose a new group at a higher fixed dose level.
-
-
Classification: Based on the mortality data, the substance is classified into a specific toxicity category according to the Globally Harmonised System (GHS).
Caption: Decision tree for the Acute Toxic Class Method.
Phase 3: In Vivo Dose-Range Finding and Definitive Studies
Once the acute toxicity and MTD are established, dose-range finding studies are conducted to identify a range of sub-lethal doses that produce a measurable biological effect without causing significant toxicity.
5.1. Study Design Considerations
-
Number of Dose Groups: Typically, a control group and at least three dose levels (low, mid, and high) are included.
-
Dose Selection: The high dose should be at or near the MTD. The lower doses should be fractions of the high dose (e.g., MTD/2, MTD/4).
-
Duration: The duration of the study will depend on the research question and can range from a single dose to repeated dosing over several weeks.
-
Endpoints: The endpoints should be clearly defined and relevant to the expected biological effects of the compound. This may include behavioral assessments, biochemical markers, and histopathological analysis.
| Group | Dose Level (mg/kg) | Number of Animals | Rationale |
| 1 | 0 (Vehicle) | 8-10 | Control group to establish baseline |
| 2 | MTD/4 | 8-10 | Expected to be a low-effect or no-effect level |
| 3 | MTD/2 | 8-10 | Expected to produce a moderate, measurable effect |
| 4 | MTD | 8-10 | Expected to produce a maximal, non-lethal effect |
| Caption: Example of a dose-range finding study design. |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for interpreting the results of toxicology and efficacy studies. Chlorophenoxy herbicides are generally rapidly absorbed and excreted.[1] However, factors such as the formulation and the animal species can influence their pharmacokinetic properties.[11] For instance, dogs have been shown to clear chlorophenoxy acids more slowly than other species, making them potentially more susceptible to their toxic effects.[3]
Conclusion
The determination of appropriate dosages for experiments involving this compound requires a systematic and scientifically sound approach. By progressing from in vitro cytotoxicity assays to well-designed in vivo studies guided by international standards, researchers can obtain reliable and reproducible data while adhering to ethical principles of animal use. This comprehensive approach ensures that the selected doses are relevant to the research question and provide a clear understanding of the compound's biological effects.
References
- Arnold, E. K., & Beasley, V. R. (1989). The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review. Veterinary and Human Toxicology, 31(2), 121–125. [Link]
- OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- U.S. Environmental Protection Agency. (1992). Chlorophenoxy Herbicides. [Link]
- World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
- Slideshare. (2022). Acute Toxicity by OECD Guidelines. [Link]
- OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Saggerson, A., et al. (2017). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica, 47(11), 986-999. [Link]
- Bradberry, S. M., et al. (2000). Poisoning due to chlorophenoxy herbicides. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. [Link]
- ResearchGate. (n.d.). Cell viability assay (MTT assay).
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
- Koirtyohann, M., et al. (2025). Effects of Phenoxyherbicides and Glyphosate on the Hepatic and Intestinal Biotransformation Activities in the Rat.
- National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem. [Link]
- ResearchGate. (n.d.).
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
- ResearchGate. (2025). Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. [Link]
- Sterling, T. D., & Arundel, A. V. (1986). Health effects of phenoxy herbicides. A review. Scandinavian Journal of Work, Environment & Health, 12(3), 161–173. [Link]
- National Center for Biotechnology Information. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-chloro-, methyl ester, (S)- (CAS 73246-45-4). [Link]
- CAS Common Chemistry. (n.d.). (+)-Mecoprop. [Link]
- National Center for Biotechnology Information. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the rational determination of experimental dosages for this compound. As a member of the chlorophenoxy acid class of compounds, its biological effects are of interest in various research contexts. This guide moves beyond simplistic protocol outlines to provide the underlying scientific reasoning for each experimental phase, ensuring methodological robustness and data integrity. We will cover the critical aspects from initial in vitro range-finding to subsequent in vivo study design, emphasizing the principles of toxicology and pharmacology.
Introduction: Understanding the Compound
This compound belongs to the broader family of chlorophenoxy herbicides.[1][2][3] These compounds are known to be rapidly absorbed from the gastrointestinal tract and are primarily excreted unchanged in the urine.[1][3] While their primary application is in agriculture, their biological effects warrant careful study in non-target organisms. The toxicological profile of chlorophenoxy herbicides can include a range of effects from mild gastrointestinal irritation to more severe outcomes such as central nervous system depression and myotoxicity at higher doses.[4] Therefore, a systematic approach to dosage determination is paramount to ensure both the scientific validity of the experimental results and the ethical treatment of animal subjects.
The mechanism of toxicity for chlorophenoxy herbicides is multifaceted, involving dose-dependent cell membrane damage, uncoupling of oxidative phosphorylation, and disruption of acetylcoenzyme A metabolism.[4] Given these cellular-level effects, initial dosage determination should logically begin with in vitro models to establish a baseline of cytotoxicity and cellular response.
Pre-clinical Dosage Determination Workflow
A logical and stepwise approach is essential for determining appropriate dosages. The workflow should progress from less complex, high-throughput in vitro assays to more complex in vivo models. This progression allows for the refinement of dose ranges and the minimization of animal usage, in line with the 3Rs principle (Replacement, Reduction, and Refinement).
Caption: A stepwise workflow for dosage determination.
Phase 1: In Vitro Cytotoxicity Assessment
The initial phase of dosage determination should be conducted in vitro to establish the cytotoxic potential of this compound on relevant cell lines. This approach provides a cost-effective and high-throughput method to determine a concentration range for further studies.
3.1. Rationale for In Vitro First Approach
-
Ethical Considerations: Reduces the number of animals required for initial toxicity screening.
-
Efficiency: Allows for the rapid screening of a wide range of concentrations.
-
Mechanistic Insight: Can provide initial clues into the cellular mechanisms of toxicity.[5]
3.2. Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
This compound
-
Relevant cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the specific research question)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of concentrations (e.g., 1 µM to 1 mM).
-
Treatment: Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a negative control (media only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Concentration | Absorbance (OD570) | % Viability |
| Vehicle Control | 1.25 | 100% |
| 1 µM | 1.22 | 97.6% |
| 10 µM | 1.15 | 92.0% |
| 50 µM | 0.88 | 70.4% |
| 100 µM | 0.63 | 50.4% |
| 500 µM | 0.25 | 20.0% |
| 1 mM | 0.10 | 8.0% |
| Caption: Example data from an MTT assay. |
Phase 2: In Vivo Acute Toxicity Studies
Following the in vitro assessment, the next logical step is to determine the acute toxicity of the compound in a living organism. These studies are crucial for establishing the safety profile of the compound and for identifying the maximum tolerated dose (MTD).
4.1. Adherence to Regulatory Guidelines
For acute oral toxicity studies, it is imperative to follow internationally recognized guidelines to ensure data quality and animal welfare. The OECD (Organisation for Economic Co-operation and Development) provides several relevant guidelines, including:
-
OECD Test Guideline 423: Acute Toxic Class Method: This method uses a stepwise procedure with a small number of animals per step to classify a substance by its toxicity.[7][8]
-
OECD Test Guideline 425: Up-and-Down Procedure: This method is also a sequential test that allows for the estimation of the LD50 (median lethal dose) with a reduced number of animals.[8]
4.2. Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD 423)
This protocol provides a general framework. The specific starting dose should be informed by the in vitro data and any existing literature on similar compounds.
Animal Model:
-
Species: Rat is the preferred rodent species.[9]
-
Sex: Usually, females are used as they are generally considered to be slightly more sensitive.[7]
-
Health Status: Use healthy, young adult animals.
Procedure:
-
Dose Selection: Based on the in vitro IC50 and literature, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[8]
-
Dosing: Administer the compound orally by gavage to a group of three female rats.
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.[10]
-
Endpoint: The primary endpoint is mortality.
-
Stepwise Procedure:
-
If mortality is observed at the starting dose, the next step is to dose a new group of animals at a lower fixed dose level.
-
If no mortality is observed, the next step is to dose a new group at a higher fixed dose level.
-
-
Classification: Based on the mortality data, the substance is classified into a specific toxicity category according to the Globally Harmonised System (GHS).
Caption: Decision tree for the Acute Toxic Class Method.
Phase 3: In Vivo Dose-Range Finding and Definitive Studies
Once the acute toxicity and MTD are established, dose-range finding studies are conducted to identify a range of sub-lethal doses that produce a measurable biological effect without causing significant toxicity.
5.1. Study Design Considerations
-
Number of Dose Groups: Typically, a control group and at least three dose levels (low, mid, and high) are included.
-
Dose Selection: The high dose should be at or near the MTD. The lower doses should be fractions of the high dose (e.g., MTD/2, MTD/4).
-
Duration: The duration of the study will depend on the research question and can range from a single dose to repeated dosing over several weeks.
-
Endpoints: The endpoints should be clearly defined and relevant to the expected biological effects of the compound. This may include behavioral assessments, biochemical markers, and histopathological analysis.
| Group | Dose Level (mg/kg) | Number of Animals | Rationale |
| 1 | 0 (Vehicle) | 8-10 | Control group to establish baseline |
| 2 | MTD/4 | 8-10 | Expected to be a low-effect or no-effect level |
| 3 | MTD/2 | 8-10 | Expected to produce a moderate, measurable effect |
| 4 | MTD | 8-10 | Expected to produce a maximal, non-lethal effect |
| Caption: Example of a dose-range finding study design. |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for interpreting the results of toxicology and efficacy studies. Chlorophenoxy herbicides are generally rapidly absorbed and excreted.[1] However, factors such as the formulation and the animal species can influence their pharmacokinetic properties.[11] For instance, dogs have been shown to clear chlorophenoxy acids more slowly than other species, making them potentially more susceptible to their toxic effects.[3]
Conclusion
The determination of appropriate dosages for experiments involving this compound requires a systematic and scientifically sound approach. By progressing from in vitro cytotoxicity assays to well-designed in vivo studies guided by international standards, researchers can obtain reliable and reproducible data while adhering to ethical principles of animal use. This comprehensive approach ensures that the selected doses are relevant to the research question and provide a clear understanding of the compound's biological effects.
References
-
Arnold, E. K., & Beasley, V. R. (1989). The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review. Veterinary and Human Toxicology, 31(2), 121–125. [Link]
-
OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
(2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
U.S. Environmental Protection Agency. (1992). Chlorophenoxy Herbicides. [Link]
-
World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]
-
Slideshare. (2022). Acute Toxicity by OECD Guidelines. [Link]
-
OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Saggerson, A., et al. (2017). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica, 47(11), 986-999. [Link]
-
Bradberry, S. M., et al. (2000). Poisoning due to chlorophenoxy herbicides. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. [Link]
-
ResearchGate. (n.d.). Cell viability assay (MTT assay). (HaCaT cell line treated with different concentrations of 3 pesticides). [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
-
Koirtyohann, M., et al. (2025). Effects of Phenoxyherbicides and Glyphosate on the Hepatic and Intestinal Biotransformation Activities in the Rat. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem. [Link]
-
ResearchGate. (n.d.). Cohort Studies of phenoxy herbicides manufactures and applicators. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
ResearchGate. (2025). Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. [Link]
-
Sterling, T. D., & Arundel, A. V. (1986). Health effects of phenoxy herbicides. A review. Scandinavian Journal of Work, Environment & Health, 12(3), 161–173. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-chloro-, methyl ester, (S)- (CAS 73246-45-4). [Link]
-
CAS Common Chemistry. (n.d.). (+)-Mecoprop. [Link]
-
National Center for Biotechnology Information. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
Sources
- 1. The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Poisoning due to chlorophenoxy herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
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- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid as a Reference Standard
Introduction
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid (CAS No. 14234-20-9) is a member of the phenoxyalkanoic acid class of compounds, which includes many widely used herbicides.[1][2] As with any analytical testing, the accuracy and reliability of results are paramount. The use of a well-characterized reference standard is fundamental to achieving this. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard in analytical applications. The protocols outlined herein are designed to ensure the integrity of the standard and the validity of the data generated.
These application notes will detail the necessary procedures for handling, storage, and preparation of the reference standard, as well as provide a robust protocol for its analysis using High-Performance Liquid Chromatography (HPLC).
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of the reference standard is critical for its proper handling and use. This information informs decisions on solvent selection, storage conditions, and analytical method development.
| Property | Value | Source |
| CAS Number | 14234-20-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃ClO₃ | Inferred from structure |
| Molecular Weight | 228.67 g/mol | Inferred from formula |
| Appearance | White to off-white solid | General property of class |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide. Limited solubility in water. | General property of phenoxyalkanoic acids |
| pKa | Estimated to be in the range of 3-4, typical for phenoxyalkanoic acids. | General property of phenoxyalkanoic acids |
Protocol 1: Preparation of Stock and Working Standard Solutions
The accurate preparation of standard solutions is the foundation of quantitative analysis. The following protocol outlines the steps for preparing a primary stock solution and subsequent working standards of this compound.
Materials and Equipment
-
This compound reference standard
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
-
Ultrasonic bath
Procedure for Preparing a 1000 µg/mL Primary Stock Solution
-
Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean weighing boat. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 7 mL of HPLC-grade methanol to the volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with methanol.
-
Homogenization: Cap the flask and invert it at least 20 times to ensure a homogenous solution.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the reference standard and the purity as stated on the certificate of analysis.
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, date of preparation, and initials of the analyst. Store at 2-8°C. Primary stock solutions in methanol are generally stable for at least six months when stored properly.[3]
Procedure for Preparing Working Standard Solutions
Working standards are prepared by diluting the primary stock solution to the desired concentrations for calibration curves.
-
Equilibration: Allow the primary stock solution to equilibrate to room temperature.
-
Serial Dilution: Perform serial dilutions of the primary stock solution using HPLC-grade methanol to prepare a series of working standards. For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Calibration Range: Prepare a range of working standards that bracket the expected concentration of the analyte in the samples.
-
Storage: Store working standards in amber glass vials at 2-8°C. It is recommended to prepare fresh working standards weekly.
Caption: Workflow for the preparation of stock and working standard solutions.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of phenoxyalkanoic acid herbicides and is suitable for the quantification of this compound.[4][5]
Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid is crucial for good peak shape of acidic analytes like phenoxypropanoic acids.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 230 nm, or scan for the optimal wavelength using a DAD.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Calibration Curve: Inject the prepared working standards in ascending order of concentration.
-
Sample Analysis: Inject the samples to be analyzed.
-
Bracketing: It is good practice to inject a calibration standard periodically (e.g., after every 10 sample injections) to monitor for any drift in instrument response.
Data Analysis
-
Peak Integration: Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Calibration Curve Construction: Plot a graph of peak area versus concentration for the working standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.995.
-
Quantification: Use the equation of the calibration curve to calculate the concentration of this compound in the samples.
Caption: General workflow for the HPLC analysis of this compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the analytical results, a self-validating system should be inherent in the protocol. This is achieved through:
-
System Suitability Testing: Confirms that the chromatographic system is performing adequately before sample analysis.
-
Calibration Curve Linearity: A high correlation coefficient (R² ≥ 0.995) demonstrates a linear relationship between detector response and concentration.
-
Bracketing Standards: Regular injection of a known standard during the analytical run monitors and corrects for instrumental drift.
-
Quality Control Samples: Including a quality control sample of a known concentration in the analytical run verifies the accuracy of the measurements.
By adhering to these principles, the analytical method becomes a self-validating system, providing high confidence in the generated data.
References
- 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. PubChem.
- This compound (14234-20-9). Chemchart.
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem.
- 2-(4-chloro-3-methylphenoxy)propanoic acid 777-54-8. Shaoxing JiuFu New material technology Co.,Ltd.
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. US EPA.
- Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid. Google Patents.
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- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH.
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH.
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- Mecoprop. NIST WebBook.
- Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propynyl ester. US EPA.
- 3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID. gsrs.
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"experimental design for studying 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid effects"
An in-depth guide to the experimental design for studying the biological effects of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, tailored for researchers and drug development professionals. This document provides a comprehensive, tiered approach from initial characterization to detailed mechanistic studies, emphasizing scientific rationale and regulatory standards.
Introduction: Profiling this compound
This compound is a synthetic chemical belonging to the phenoxyalkanoic acid class. Compounds in this family, such as 2,4-D and MCPA, are widely known for their use as systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf plants[1][2][3]. Given its structural similarity to other commercial herbicides, a thorough investigation into its biological effects on non-target organisms, including mammals, is essential for a comprehensive risk assessment.
This guide outlines a logical, multi-tiered experimental strategy to systematically evaluate the potential toxicological profile of this compound. The approach is designed to build from foundational data and rapid in vitro screening to more complex in vivo and mechanistic studies, aligning with international testing standards such as the OECD Guidelines for the Testing of Chemicals[4][5][6]. This ensures data robustness, reproducibility, and regulatory relevance.
Tier 1: Foundational Characterization and In Silico Assessment
Before initiating biological testing, it is crucial to understand the compound's fundamental properties and predict its potential behavior.
Physicochemical Properties
A thorough characterization of the compound's physical and chemical properties is the first step, as these influence its biological absorption, distribution, metabolism, and excretion (ADME). Key parameters are summarized in the table below.
| Property | Value / Prediction Source | Rationale and Implication |
| Molecular Formula | C₁₀H₁₁ClO₃ | Defines the elemental composition. |
| Molecular Weight | ~214.65 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point | Data from experimental measurement | Purity assessment and handling information. |
| Boiling Point | ~338.9 °C (Predicted)[7] | Indicates volatility and potential inhalation exposure risk. |
| Water Solubility | Experimental (e.g., OECD TG 105) | Determines environmental fate and bioavailability in aqueous systems. |
| Octanol-Water Partition Coefficient (Log P) | Experimental (e.g., OECD TG 107/117) | Predicts lipophilicity and potential for bioaccumulation in fatty tissues. A higher Log P suggests greater membrane permeability[8][9]. |
| pKa | Experimental (e.g., OECD TG 112) | Determines the ionization state at physiological pH, which critically affects membrane transport and receptor interaction. |
In Silico Toxicological Prediction
Computational models can provide initial predictions of toxicity, helping to prioritize endpoints for biological testing.
-
QSAR (Quantitative Structure-Activity Relationship) Modeling : Compare the structure of this compound to databases of compounds with known toxicities to predict potential carcinogenicity, mutagenicity, or endocrine activity.
-
ADME Prediction : Use software to model the compound's likely absorption, distribution, metabolism, and excretion profile in mammals. This helps anticipate target organs and potential metabolic pathways.
Tier 2: In Vitro Biological Assessment
In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and mechanistic insights while minimizing the use of animal testing. A battery of tests should be employed to screen for key toxicological endpoints.
Experimental Workflow: Tiered Testing Strategy
Caption: A tiered experimental workflow for toxicological assessment.
Cytotoxicity Assays
Causality: The first question is whether the compound kills cells and at what concentration. This establishes a dose-response relationship and informs concentrations for subsequent, more complex assays. Human cell lines, particularly those from relevant organs like the liver (HepG2) or kidney (HEK293), are ideal. The liver is a primary site for metabolizing foreign compounds, making HepG2 cells highly relevant[10][11][12].
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[11][13].
-
Cell Seeding : Seed HepG2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Treatment : Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 or 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization : Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Self-Validation:
-
Controls : Vehicle control ensures the solvent has no effect. A positive control confirms the assay is working.
-
Replicates : Each concentration should be tested in at least triplicate.
-
Acceptance : The coefficient of variation (CV) between replicate wells should be <15%.
Principle of the MTT Assay
Caption: Conversion of MTT to formazan by viable cells.
Genotoxicity Assays
Causality: Genotoxicity testing assesses a chemical's potential to damage genetic material (DNA), which can lead to mutations and cancer[14]. A standard battery of tests is recommended to cover different genotoxic endpoints.
-
Bacterial Reverse Mutation Test (Ames Test, OECD TG 471) : Screens for the ability of the compound to induce gene mutations in bacteria. It is a rapid and widely accepted initial screen.
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) : Detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) by scoring for micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes left behind during cell division[15].
-
Comet Assay (Alkaline Single Cell Gel Electrophoresis, OECD TG 489) : A sensitive method to detect primary DNA strand breaks in individual cells[16][17][18]. Damaged DNA migrates further in an electric field, creating a "comet" shape.
Protocol: In Vitro Comet Assay
-
Cell Treatment : Treat a suitable mammalian cell line (e.g., TK6 or L5178Y) with the compound at non-cytotoxic concentrations (determined from the MTT assay) for a short period (e.g., 2-4 hours). Include vehicle and positive controls (e.g., methyl methanesulfonate).
-
Cell Embedding : Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis : Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding : Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis : Apply an electric field. DNA fragments (from strand breaks) will migrate out of the nucleoid towards the anode.
-
Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Scoring : Visualize slides using a fluorescence microscope. Quantify DNA damage by measuring the length and intensity of the comet tail using imaging software.
Tier 3: In Vivo Confirmation Studies
Causality: In vivo studies are essential to understand the effects of a compound in a whole biological system, accounting for complex ADME processes that cannot be fully replicated in vitro[19]. These studies should be conducted following internationally recognized guidelines to ensure data quality and animal welfare[4][5][6].
Acute Oral Toxicity (OECD TG 423 or 425)
This study provides information on the short-term toxicity of a single high dose and helps classify the chemical's hazard level. It also aids in dose selection for repeated-dose studies.
Protocol Outline:
-
Animal Model : Use a single sex (usually female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).
-
Dosing : Administer the compound by oral gavage at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg, depending on expected toxicity).
-
Observation : Observe animals closely for clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity) for at least 14 days. Record body weight changes.
-
Endpoint : The primary endpoint is mortality. Based on the outcome, the dose is adjusted for the next set of animals in a stepwise procedure.
-
Necropsy : Perform a gross necropsy on all animals at the end of the study to identify any visible organ abnormalities.
Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)
Causality: This sub-chronic study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL) after repeated exposure.
Protocol Outline:
-
Animal Model : Use both male and female rodents.
-
Dose Groups : Administer the compound daily via gavage or in the diet for 28 days. Typically includes three dose levels (low, mid, high) and a vehicle control group.
-
In-life Observations : Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology : At termination, collect blood for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, kidney function, etc.
-
Histopathology : Conduct a full necropsy. Weigh major organs (liver, kidneys, brain, spleen, etc.) and preserve them, along with a comprehensive list of other tissues, for microscopic examination by a veterinary pathologist. This provides definitive evidence of target organ toxicity.
Tier 4: Advanced Mechanistic Investigations
If the preceding tiers indicate significant toxicity, advanced techniques can elucidate the underlying molecular mechanisms.
Metabolomics Analysis
Causality: Metabolomics provides a "snapshot" of the metabolic state of a biological system by measuring hundreds of small molecules (metabolites) simultaneously[20]. It can reveal biochemical pathway perturbations caused by chemical exposure, offering a powerful tool for hypothesis generation[21][22][23][24].
Protocol Outline:
-
Sample Collection : Collect biological samples (e.g., serum, urine, or liver tissue) from animals in the 28-day repeated-dose study.
-
Metabolite Extraction : Use established protocols to extract metabolites from the samples.
-
Analytical Platform : Analyze the extracts using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis : Process the raw data to identify and quantify metabolites. Use multivariate statistical methods (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between treated and control groups[22][23].
-
Pathway Analysis : Use software tools (e.g., MetaboAnalyst, IPA) to map the altered metabolites to specific biochemical pathways (e.g., energy metabolism, amino acid synthesis, oxidative stress) to understand the mechanism of toxicity.
Potential Signaling Pathway for Investigation
Caption: Hypothetical pathway of mitochondrial dysfunction-induced cell death.
Conclusion
The experimental design detailed in these application notes provides a robust framework for characterizing the potential toxicological effects of this compound. By progressing through a logical sequence of in silico, in vitro, and in vivo studies, researchers can build a comprehensive safety profile, identify potential hazards, and elucidate mechanisms of action. Adherence to international guidelines like those from the OECD is paramount for ensuring data quality, regulatory acceptance, and responsible scientific practice.
References
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- Title: Metabolomic Changes in Rice (Oryza sativa L.)
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- Title: Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides Source: researchg
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"purification techniques for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid"
An In-Depth Guide to the Purification of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Authored by a Senior Application Scientist
This document provides a detailed exploration of the purification methodologies for this compound, a compound of interest in agrochemical and pharmaceutical research. The purity of this active molecule is paramount, as contaminants can drastically alter biological activity, introduce toxicity, or interfere with downstream analytical characterization. This guide is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
Compound Profile and Physicochemical Rationale for Purification
Understanding the inherent properties of this compound is the foundation for designing effective purification strategies. Its structure, featuring a carboxylic acid group, an ether linkage, and a chlorinated aromatic ring, dictates its solubility, acidity, and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClO₃ | PubChem |
| Molecular Weight | 242.70 g/mol | PubChem |
| Melting Point | 113.75 °C | Chemchart[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Water Solubility | 360.84 mg/L | Chemchart[1] |
| Acidity (pKa) | Estimated ~3-4 | General for phenoxypropanoic acids |
The compound's carboxylic acid functionality is the most significant feature for purification. It allows for a highly selective acid-base extraction, separating it from neutral or basic impurities. Its moderate polarity and crystalline nature make it an excellent candidate for both chromatography and recrystallization.
Potential impurities often stem from the synthesis, which typically involves a Williamson ether synthesis between 4-chloro-3,5-dimethylphenol and a 2-halopropanoate. Common impurities may include:
-
Unreacted 4-chloro-3,5-dimethylphenol.
-
By-products from side reactions.
-
Residual solvents.
Core Purification Protocols
Three primary techniques are recommended, which can be used sequentially for achieving the highest purity. The choice depends on the initial purity of the crude material and the scale of the purification.
Technique 1: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the target compound is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic layer and are discarded. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add a fresh portion of 1 M NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction to ensure complete recovery of the product. Combine the aqueous extracts.
-
Back-Wash: (Optional but recommended) Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for Acid-Base Extraction Purification.
Technique 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying crystalline solids.[3][4] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility decreases, causing the desired compound to form pure crystals. Impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor).[5][]
Solvent Selection: The key is finding a solvent where the compound is highly soluble when hot and poorly soluble when cold.
-
Good Candidates: Toluene, Ethanol/Water mixture, Acetic Acid/Water mixture.
-
Screening: Test small amounts of the crude product in different solvents. A good solvent will dissolve the product when heated but show significant crystal formation upon cooling. A patent for a similar synthesis process notes the use of n-hexane to precipitate the product, suggesting that non-polar solvents are good candidates for inducing crystallization.[7]
Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) while stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, until the weight is constant.
Caption: Step-by-step workflow for Recrystallization.
Technique 3: Silica Gel Chromatography
Principle: This method separates compounds based on their differential polarity. The crude mixture is loaded onto a column of silica gel (a highly polar stationary phase) and a solvent (the mobile phase) is passed through. Less polar compounds have a weaker interaction with the silica and travel down the column faster, while more polar compounds are retained longer. For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase is critical to suppress deprotonation and prevent severe peak tailing.
Protocol:
-
Eluent Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A typical starting point is 9:1 hexane:ethyl acetate. Add 0.5-1% acetic acid to the mixture.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the more polar target compound.
-
Fraction Analysis: Spot fractions onto a TLC plate, elute, and visualize (e.g., under UV light) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Purity Assessment and Method Validation
Purification must be validated by rigorous analytical techniques to confirm the identity and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
This is the gold standard for assessing the purity of organic compounds. A reversed-phase method is most suitable. Several studies describe HPLC methods for related chlorophenoxy acid herbicides, which provide an excellent starting point.[8][9][10]
Table 2: Recommended Starting RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (e.g., 50:50 v/v) | Acetonitrile is a common organic modifier. Formic acid ensures the analyte is protonated, leading to sharp, symmetrical peaks.[11] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 280 nm | Aromatic systems in chlorophenoxy herbicides show strong absorbance in this region.[8][9] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[12] |
Purity is calculated as the area percent of the main product peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of impurities.[13][14]
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the methine proton of the propanoic acid moiety, the two distinct methyl groups on the ring, the methyl group on the propanoic acid chain, and the acidic proton of the carboxyl group. The absence of peaks from starting materials confirms purity.
-
¹³C NMR: Provides a carbon count and confirms the carbon framework of the molecule. Each unique carbon atom should give a distinct signal.
Melting Point Determination
A sharp melting point close to the literature value of 113.75 °C is a strong indicator of high purity.[1] Impurities typically cause melting point depression and broadening of the melting range.
Caption: Integrated workflow of purification and analysis.
References
- Szczepankiewicz, D., & Gnusowski, B. (2002). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples.
- Chemchart. (n.d.). This compound (14234-20-9).
- Szczepankiewicz, D., & Gnusowski, B. (2002). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples.
- Jovanović, B. M., & Tasić, A. M. (2004). Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92138, (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6941548, (R)-2-(4-Chloro-2-methylphenoxy)propanoate.
- Holden, M. R., & Hutson, D. H. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Farkas, M., & Mesterházy, N. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Microchemical Journal, 94(2), 125-131. [Link]
- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18703, 2-(4-Chlorophenoxy)propionic acid.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.
- Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271. [Link]
- PubChemLite. (n.d.). 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid.
- Maslarska, V., et al. (2022). Figure 2 from: Development and validation of an RP-HPLC method... Pharmacia. [Link]
- SpectraBase. (n.d.). Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-methylpropyl ester.
- NIST. (n.d.). Propanoic acid, 2-chloro-, methyl ester, (S)-.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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- Quora. (2019). How to recrystallize phenoxyacetic acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid.
- SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid.
- Shaoxing JiuFu New material technology Co.,Ltd. (n.d.). 2-(4-chloro-3-methylphenoxy)propanoic acid.
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- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
- U.S. Environmental Protection Agency. (n.d.). Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, potassium salt (1:1), (2R)-.
- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6916151, 2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester.
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- 14. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation and characterization of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, analytical chemists, and professionals in drug development, this document moves beyond rote protocols to explain the causality behind experimental choices. It covers fundamentals from sample preparation to advanced 2D NMR techniques and data interpretation, ensuring a robust and validated approach to the analysis of this and structurally related small molecules.
Introduction: The Analytical Challenge
This compound is a substituted phenoxyalkanoic acid, a class of compounds with significant applications, most notably as herbicides. Its structure features a chlorinated and dimethylated aromatic ring linked via an ether bond to a propanoic acid moiety. This propanoic acid side-chain introduces a chiral center at the C2 position, meaning the molecule exists as a pair of enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure of such organic molecules in solution.[1][2] It provides precise information on the molecular framework by probing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR is essential not only for confirming the constitution and connectivity of the atoms but also for assessing purity and, with specialized methods, for distinguishing between its enantiomers.
This guide details the necessary protocols for a complete NMR analysis, including one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments.
Foundational Principles and Molecular Structure
A successful NMR analysis begins with a thorough understanding of the target molecule's structure. The key to interpreting the resulting spectra lies in predicting the number and type of signals that will arise from the distinct chemical environments of the protons and carbons.
Molecular Structure:
(Simplified representation of the substituted aromatic ring)
Key Structural Features Influencing NMR Spectra:
-
Aromatic Region: The benzene ring is symmetrically substituted. The two aromatic protons are chemically equivalent, which will result in a single signal (a singlet) in the ¹H NMR spectrum. Similarly, the aromatic carbons will show fewer signals than the total number of carbons due to this symmetry.
-
Methyl Groups (Aromatic): The two methyl groups attached to the ring are also chemically equivalent due to the molecule's symmetry plane through the C-Cl and C-O bonds. They will appear as a single, sharp singlet in the ¹H NMR spectrum.
-
Propanoic Acid Side-Chain: This chain contains three distinct proton environments and three distinct carbon environments:
-
A methine (CH) group at the chiral center, whose proton signal will be split by the adjacent methyl protons.
-
A methyl (CH₃) group, whose protons will be split by the adjacent methine proton.
-
A carboxylic acid (COOH) proton, which often appears as a broad singlet and whose chemical shift is highly dependent on solvent and concentration.
-
-
Chirality: The C2 of the propanoic acid is a stereocenter. In a standard achiral solvent, the two enantiomers are indistinguishable by NMR, as their spectra are identical.[3][4] To resolve the signals from each enantiomer (e.g., for determining enantiomeric excess), a chiral environment must be introduced, typically by using a chiral solvating agent (CSA).[5][6]
Experimental Workflow: From Sample to Structure
The overall process involves careful sample preparation, acquisition of a suite of NMR experiments, and systematic data analysis to piece together the molecular structure.
Caption: General experimental workflow for NMR structural elucidation.
Detailed Protocols
Protocol 1: High-Quality Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[7] The goal is a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.
Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and to provide a signal for the spectrometer's deuterium lock system, which stabilizes the magnetic field.[8] Filtering is crucial because suspended solids distort the magnetic field homogeneity, leading to broad spectral lines.
Materials and Equipment
| Item | Specification | Purpose |
| Analyte | This compound | Sample of interest |
| NMR Tubes | 5 mm, high-precision | To hold the sample in the spectrometer. Must be clean and unscratched.[7][9] |
| Deuterated Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | To dissolve the sample and provide a lock signal. |
| Internal Standard | Tetramethylsilane (TMS) | Reference standard (δ = 0.00 ppm). Often included in the solvent. |
| Vials & Pipettes | Glass vial, glass Pasteur pipette | For dissolving and transferring the sample. |
| Filter | Small plug of glass wool | To filter out particulate matter. |
Step-by-Step Procedure:
-
Weigh the Sample:
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial. This volume ensures the correct sample height in the NMR tube.[7][9]
-
Dissolve the Sample: Gently swirl or vortex the vial until the sample is completely dissolved. If necessary, gentle warming can be applied. The final solution must be transparent and free of any visible solids.
-
Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette. Use the pipette to transfer the solution from the vial into the NMR tube. This step removes any micro-particulates.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[10]
Protocol 2: 1D and 2D NMR Data Acquisition
These parameters are for a typical 400-600 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetric solvent peak).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): 128 to 1024 scans (or more, depending on concentration).
-
Relaxation Delay (D1): 2 seconds.
-
-
DEPT-135 Acquisition: This experiment is invaluable for differentiating carbon types.
-
Pulse Program: Standard DEPT-135 sequence.
-
Key Result: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[11]
-
-
2D NMR Acquisition: These experiments reveal through-bond connectivity.[1][12]
-
COSY (¹H-¹H Correlation Spectroscopy): Shows which protons are spin-coupled (typically 2-3 bonds apart). Use a standard gradient-enhanced sequence (cosygpqf).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. Use a standard gradient-enhanced sequence (hsqcedetgpsisp2.3).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is critical for connecting molecular fragments. Use a standard gradient-enhanced sequence (hmbcgplpndqf).
-
Data Processing and Structural Elucidation
Modern NMR software packages like Mnova, TopSpin, or NMRium provide powerful tools for processing and analyzing data.[13][14][15][16] Standard processing involves Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.
Predicted NMR Data and Interpretation
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | COSY Correlation |
| H-a | Carboxylic Acid (-COOH ) | 10.0 - 12.0 | Broad Singlet | 1H | None |
| H-b | Aromatic (-ArH ) | ~6.8 - 7.0 | Singlet | 2H | None |
| H-c | Methine (-O-CH -) | ~4.6 - 4.8 | Quartet (q) | 1H | H-d |
| H-d | Propanoic Methyl (-CH(CH₃ )) | ~1.6 - 1.8 | Doublet (d) | 3H | H-c |
| H-e | Aromatic Methyls (-Ar-CH₃ ) | ~2.2 - 2.4 | Singlet | 6H | None |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Label | Carbon Type | Predicted δ (ppm) | DEPT-135 Signal |
| C-1 | Carboxylic Acid (C OOH) | 175 - 180 | Absent |
| C-2 | C-O (Aromatic) | 150 - 155 | Absent |
| C-3 | C-Cl (Aromatic) | 130 - 135 | Absent |
| C-4 | C-CH₃ (Aromatic) | 133 - 138 | Absent |
| C-5 | C-H (Aromatic) | 128 - 132 | Positive |
| C-6 | Methine (-O-C H-) | 70 - 75 | Positive |
| C-7 | Aromatic Methyls (-Ar-C H₃) | 18 - 22 | Positive |
| C-8 | Propanoic Methyl (-CH(C H₃)) | 16 - 20 | Positive |
Structure Confirmation using 2D NMR:
The final step is to use the 2D spectra to confirm the atomic connections predicted from the 1D data. The HMBC spectrum is particularly powerful for establishing the core framework.
Caption: Expected key long-range ¹H-¹³C (HMBC) correlations.
-
COSY: A cross-peak between the methine proton (H-c ) and the propanoic methyl protons (H-d ) will confirm the propanoic acid side-chain fragment.
-
HSQC: This will definitively link each proton to its directly attached carbon (e.g., H-b to C-5 , H-c to C-6 , H-d to C-8 , and H-e to C-7 ).
-
HMBC: This spectrum connects the fragments. Key correlations to look for include:
-
From the aromatic methyl protons (H-e ) to the aromatic carbons (C-3, C-4, C-5 ).
-
From the aromatic proton (H-b ) to the aromatic carbons (C-2, C-4 ).
-
From the methine proton (H-c ) to the aromatic carbon attached to the ether oxygen (C-2 ), confirming the link between the side chain and the ring.
-
By systematically analyzing this suite of 1D and 2D NMR data, the complete chemical structure of this compound can be confidently assigned and verified.
References
- Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data.
- NMRium - The next-generation NMR software.
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- Conte, G., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983.
- University of Delaware. NMR Data Processing Software.
- Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(3), 255-266.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Buckingham, A. D., & Fischer, P. (2006). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-118.
- University of York. How to Prepare Samples for NMR.
- Georgia Institute of Technology. Recommended Software for NMR Data Process.
- Georgia Institute of Technology. Small molecule NMR sample preparation. (2023).
- Bruker. NMR Software.
- Biocompare. NMR Spectroscopy Used to Directly Measure Molecular Chirality. (2024).
- Salvadori, J., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33356-33367.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
- YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020).
- University College London. Sample Preparation.
- JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
- ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
- Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.
Sources
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- 11. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
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Application Notes and Protocols for the Crystallization of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Introduction
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the chlorophenoxy acid class of molecules, which are notable for their use as herbicides.[1][2][3] In the context of drug development and material science, the ability to produce this compound in a highly pure, crystalline form is paramount for ensuring consistent biological activity, stability, and formulation properties. The crystallization process is a critical purification step that isolates the desired compound from impurities generated during synthesis. This document provides a comprehensive guide to the crystallization of this compound, grounded in fundamental principles of physical chemistry and supported by established methodologies for related carboxylic acids.[4][5]
The molecular structure, featuring a carboxylic acid group, a substituted aromatic ring, and a chiral center, presents specific challenges and opportunities in developing a robust crystallization protocol. The carboxylic acid moiety, with its capacity for hydrogen bonding, plays a significant role in crystal lattice formation.[5]
Physicochemical Properties and Pre-Crystallization Considerations
A successful crystallization protocol is predicated on a thorough understanding of the compound's physicochemical properties.
| Property | Value/Consideration | Significance for Crystallization |
| Molecular Formula | C₁₁H₁₃ClO₃ | Influences molecular weight and solubility. |
| Molecular Weight | 228.67 g/mol | Affects dissolution rates and solubility limits. |
| Functional Groups | Carboxylic Acid, Ether, Chlorinated Benzene Ring | The carboxylic acid group is a strong hydrogen bond donor and acceptor, which will dominate crystal packing.[5] The aromatic ring allows for potential π-stacking interactions. |
| Polarity | Moderately Polar | Suggests solubility in a range of organic solvents, with lower solubility in non-polar solvents. This differential solubility is the basis for recrystallization. |
| Chirality | Racemic mixture unless a resolution has been performed. | The crystallization of a racemic mixture can result in a racemic conglomerate (a mechanical mixture of enantiopure crystals) or a racemic compound (a single crystal form containing both enantiomers). This protocol assumes a racemic mixture. |
Core Principles: The Causality of Crystallization
Crystallization is a thermodynamic process driven by supersaturation. A supersaturated solution is one that contains more dissolved solute than can be held at equilibrium. This unstable state is the driving force for the formation of a stable, ordered crystal lattice.
The process can be visualized as follows:
Figure 1: The logical workflow of a crystallization process.
Achieving a state of supersaturation is the first critical step. This can be accomplished through several methods:
-
Cooling Crystallization: The most common method for compounds whose solubility increases significantly with temperature. By dissolving the solute in a suitable solvent at an elevated temperature and then slowly cooling, the solubility decreases, leading to supersaturation.
-
Anti-Solvent Addition: This involves adding a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound in a good solvent. This reduces the overall solubility of the solute, inducing crystallization.
-
Solvent Evaporation: Slowly evaporating the solvent from a solution increases the concentration of the solute, eventually leading to supersaturation and crystallization. This method is particularly useful for heat-sensitive materials.
Experimental Protocol: Cooling Crystallization
This protocol details the most common and generally applicable method for compounds like this compound.
Part 1: Solvent Selection
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should:
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
-
Be chemically inert with respect to the compound.
-
Have a boiling point that allows for easy handling and removal.
-
Be readily available in high purity.
Based on the structure of the target compound, a range of solvents should be screened.
| Solvent System | Rationale | Expected Outcome |
| Isopropanol/Water | Isopropanol should readily dissolve the compound, while water will act as an anti-solvent. The carboxylic acid has some affinity for both. | Good for inducing precipitation; the ratio is critical to avoid oiling out. |
| Toluene | The aromatic nature of toluene will interact favorably with the phenoxy group of the molecule. | May yield high-quality crystals, but solubility might be high even at low temperatures. |
| Heptane/Ethyl Acetate | A non-polar/polar mixture. Ethyl acetate will dissolve the compound, while heptane will act as the anti-solvent. | A versatile system that allows for fine-tuning of polarity. |
| Acetic Acid/Water | Acetic acid can protonate the carboxylate, potentially improving crystal packing. Water acts as an anti-solvent. | Can be effective but requires thorough drying to remove residual acetic acid. |
Part 2: Step-by-Step Crystallization Procedure
This procedure is a starting point and should be optimized for scale and desired purity.
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen primary solvent (e.g., isopropanol, ethyl acetate) at room temperature to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents impurities from acting as nucleation sites and being incorporated into the final crystals.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Causality Note: Slow cooling is essential for the formation of larger, more perfect crystals. Rapid cooling often leads to the formation of small, impure crystals.
-
Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point of the compound.
-
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, or the rate of cooling is too fast. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a different solvent system. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous successful crystallization. Place the solution in a freezer for a short period. |
| Poor Recovery | The compound has high solubility in the solvent even at low temperatures, or too much solvent was used initially. | Re-concentrate the filtrate by evaporating some of the solvent and attempt to cool again to obtain a second crop of crystals. Use a solvent in which the compound is less soluble. |
Characterization of Crystalline Material
The purity and identity of the crystallized product should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point Analysis | Assess purity and identify the crystalline form. | A sharp melting point range (typically < 2°C). |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A single major peak corresponding to the target compound, with purity >99%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm the presence of key functional groups. | Characteristic peaks for C=O (carboxylic acid), C-O (ether), and C-Cl bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the molecular structure. | Spectra consistent with the proposed structure of this compound. |
Workflow for Crystallization Protocol Development
The following diagram outlines the logical steps for developing a custom crystallization protocol for a new compound.
Figure 2: A systematic approach for crystallization development.
References
- PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A brief review of carboxylic acid cocrystals.
- PubMed. (2010). Multiresidue determination of chlorophenoxy acid herbicides in human urine samples by use of solid-phase extraction and capillary LC-UV detection.
- PubMed. (2000). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry.
- PubMed. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry.
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"derivatization of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid for analysis"
Application Note & Protocol Guide
Topic: Derivatization of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid for Chromatographic Analysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Polar Herbicide
This compound, also known as clomeprop, is a selective phenoxy herbicide. Its accurate quantification in environmental, agricultural, and biological matrices is crucial for regulatory compliance, environmental monitoring, and toxicological studies. The molecule's core structure includes a polar carboxylic acid group, which presents significant challenges for direct analysis, particularly by gas chromatography (GC).
The high polarity and low volatility of the free acid lead to poor chromatographic performance, characterized by:
-
Peak Tailing: The active carboxyl group can interact strongly with active sites in the GC inlet and column, resulting in broad, asymmetric peaks.
-
Low Sensitivity: Poor peak shape leads to lower peak height and reduced sensitivity.
-
Thermal Instability: At the high temperatures required for volatilization, the acid may degrade, leading to inaccurate quantification.
To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the polar carboxyl group, converting the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[1][2][3][4] This guide provides a detailed overview of the rationale and protocols for the derivatization of this compound.
The Rationale for Derivatization: Enhancing Analyte Properties
Derivatization for chromatographic analysis serves several key objectives:[5]
-
Increased Volatility: By replacing the active hydrogen of the carboxylic acid with a non-polar group (e.g., a methyl or a trimethylsilyl group), the intermolecular hydrogen bonding is eliminated, significantly increasing the analyte's volatility.[1][6]
-
Improved Thermal Stability: The resulting esters are generally more stable at the high temperatures of the GC injection port and column.[7]
-
Enhanced Chromatographic Resolution: The reduction in polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and better separation from matrix components.[2]
-
Improved Detector Response: Derivatization can introduce functional groups that enhance the response of specific detectors, such as the electron capture detector (ECD) or mass spectrometer (MS).
The two most common and effective derivatization strategies for carboxylic acids like clomeprop are silylation and esterification (alkylation) .
Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[8] It involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a powerful silylating reagent that efficiently derivatizes carboxylic acids.
Causality and Experimental Choices
-
Why BSTFA + 1% TMCS? BSTFA is a strong silylating agent. The 1% TMCS acts as a catalyst, enhancing the reactivity of BSTFA, which is particularly useful for moderately hindered carboxylic acids.
-
Why an Anhydrous Solvent? Silylating reagents are highly sensitive to moisture. Water will preferentially react with the reagent, consuming it and reducing the derivatization yield.[8] Therefore, the sample extract must be thoroughly dried before adding the reagent.
-
Why Heat? Heating the reaction mixture (e.g., at 60-70°C) increases the reaction rate, ensuring the derivatization goes to completion in a reasonable timeframe, typically 30-60 minutes.[1]
Experimental Workflow Diagram
Caption: Workflow for silylation of this compound.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Pipette an aliquot of the sample extract containing the analyte into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to remove all residual water.[8]
-
-
Reagent Addition:
-
Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile, pyridine, or toluene) to the dried residue and vortex briefly to redissolve the analyte.
-
In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in molar excess to ensure complete derivatization.[1]
-
-
Reaction Incubation:
-
Tightly cap the vial immediately to prevent the ingress of atmospheric moisture.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[1] The optimal time and temperature may require validation for your specific sample matrix.
-
-
Sample Analysis:
-
After the incubation period, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC or GC-MS system.
-
Chemical Reaction Diagram
Caption: Silylation reaction of clomeprop with BSTFA.
Protocol 2: Esterification via Methyl Ester Formation
Alkylation, specifically methylation, is another classic and highly effective method for derivatizing carboxylic acids.[5][9] This protocol uses Boron Trifluoride-Methanol (BF3-Methanol) solution, a common and efficient reagent for converting carboxylic acids to their corresponding methyl esters.
Causality and Experimental Choices
-
Why BF3-Methanol? Boron trifluoride is a strong Lewis acid that catalyzes the esterification reaction between the carboxylic acid and methanol.[10] Commercially available solutions (e.g., 14% BF3 in methanol) are convenient and effective.
-
Why Heat? As with silylation, heating accelerates the reaction to ensure complete esterification within a practical timeframe.
-
Why a Liquid-Liquid Extraction? Unlike silylation where the sample can often be injected directly, the BF3-Methanol reaction mixture is acidic and contains excess reagents. A post-derivatization workup involving partitioning between an organic solvent (like hexane) and water is necessary to isolate the non-polar methyl ester derivative and remove the polar, water-soluble reagents and byproducts.
Experimental Workflow Diagram
Caption: Workflow for methylation of clomeprop using BF3-Methanol.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample extract containing the analyte is in a vial and has been evaporated to complete dryness under a nitrogen stream.
-
-
Derivatization Reaction:
-
Add 1 mL of 14% Boron Trifluoride-Methanol solution to the dried sample residue.
-
Cap the vial tightly, vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block.[10]
-
-
Work-up and Extraction:
-
Allow the reaction vial to cool to room temperature.
-
Add 8 mL of distilled water to the vial to quench the reaction.
-
Add 5 mL of hexane, cap the vial, and vortex vigorously for 1-2 minutes to partition the methyl ester into the organic phase.
-
Allow the layers to separate (centrifugation can aid this process).
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
-
Final Preparation and Analysis:
-
The hexane extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired analytical sensitivity.
-
The sample is now ready for injection into the GC or GC-MS system.
-
Quantitative Data and Method Comparison
The choice between silylation and methylation often depends on the laboratory's preference, available reagents, and the specific requirements of the analysis.
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) |
| Reaction Time | 30-60 minutes | ~30 minutes (plus extraction time) |
| Reaction Temp. | 60-70°C | ~70°C |
| Work-up | Typically none; direct injection | Required (Liquid-Liquid Extraction) |
| Reagent Sensitivity | Highly sensitive to moisture | Less sensitive to trace moisture |
| Byproducts | Volatile and often elute early | Removed during work-up |
| Derivative Stability | TMS esters can be susceptible to hydrolysis | Methyl esters are generally very stable |
Chiral Analysis Considerations
This compound contains a chiral center, and its enantiomers may exhibit different biological activities. For chiral separations, derivatization is often a prerequisite. While the protocols above produce derivatives suitable for analysis on a chiral GC column, HPLC-based methods are also common. For HPLC, derivatization with a chiral amine or alcohol can form diastereomers that are separable on a standard achiral column. Alternatively, the racemic acid can be derivatized to an amide and separated on a chiral HPLC column.[11]
Conclusion
Derivatization of this compound is a critical step for enabling robust and sensitive analysis by gas chromatography. Both silylation with BSTFA and esterification with BF3-Methanol are highly effective methods. Silylation offers a simpler, faster workflow with no post-reaction clean-up, but requires strictly anhydrous conditions. Esterification to the methyl ester produces a very stable derivative and is more tolerant of trace amounts of water, but requires a liquid-liquid extraction step. The choice of method should be based on the specific analytical goals, sample matrix, and available instrumentation. Proper validation of the chosen derivatization protocol is essential for achieving accurate and reproducible quantitative results.
References
- Ministry of Health, Labour and Welfare (MHLW), Japan. (n.d.). Analytical Method for Clomeprop.
- Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
- Segura, J., et al. (2001). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Journal of Chromatographic Science, 39(4), 141-150.
- Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Arkan, T., & Molnár-Perl, I. (2015). The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. TrAC Trends in Analytical Chemistry, 72, 1-13.
- Maloschik, E., et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Microchemical Journal, 95(1), 74-79.
- Hutt, A. J., & Caldwell, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182.
- Bottoni, P., & Caroli, S. (2022). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Foods, 11(15), 2238.
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- Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80.
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech.
- Say, M. G., et al. (2018). Esters of steroidal lactam and bis(2-chloroethyl) aminophenoxy propanoic acid derivatives. U.S. Patent Application No. 15/744,834.
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- Ghorbani, M., et al. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research, 9(4), 319-330.
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- Chemdad. (n.d.). 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-propanoic acid methyl ester.
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- Zhang, Y., et al. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid. Chinese Patent No. CN102199085A.
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Application Notes & Protocols for the Study of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid in Soil Matrices
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and environmental science on the study of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid in soil. This document outlines the theoretical basis and practical protocols for its extraction, quantification, and the assessment of its environmental fate, including degradation and sorption characteristics.
Introduction: Understanding this compound
This compound, a member of the phenoxyalkanoic acid class of herbicides, is utilized for the selective control of broadleaf weeds. Its environmental persistence, mobility, and potential impact on non-target organisms necessitate robust analytical methodologies for its study in complex soil matrices. The protocols herein are designed to provide accurate and reproducible data on its concentration and behavior in soil, crucial for environmental risk assessment and regulatory compliance.
Phenoxy herbicides, including the topic compound, are known for their potential to contaminate soil and groundwater.[1] Their behavior in the environment is governed by a combination of factors including soil type, organic matter content, pH, microbial activity, and climatic conditions.[2][3] Therefore, standardized and validated methods are essential for reliable monitoring.
Analytical Quantification: LC-MS/MS Method
The determination of this compound in soil is most effectively achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is critical for detecting trace levels in complex environmental samples.[1][4]
Principle of the Method
The method involves the extraction of the analyte from the soil matrix, followed by cleanup and analysis by LC-MS/MS. The compound is typically analyzed in its acidic form. Negative electrospray ionization (ESI-) is a common and effective ionization technique for these types of compounds.[1] Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.[1]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade or higher)
-
Reagents: Formic acid (FA), Acetic acid, Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄)
-
Standards: Certified reference standard of this compound
-
Solid Phase Extraction (SPE) Cartridges: Polymer-based sorbents (e.g., divinylbenzene and N-vinylpyrrolidone copolymer)[5]
-
Laboratory Equipment: Analytical balance, centrifuge, vortex mixer, pH meter, evaporator (e.g., nitrogen stream), HPLC-MS/MS system.
Detailed Protocol for Extraction and Analysis
Step 1: Soil Sample Preparation and Extraction
-
Weigh 5.0 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.[4]
-
For samples where the herbicide may be present as an ester, a hydrolysis step is necessary. Add 10 mL of a sodium hydroxide solution (e.g., a solution made of 15:85 v/v 47% NaOH:deionized water) and 1 mL of methanol.[4]
-
Incubate the samples in an oven at 85°C overnight (at least 16 hours) to facilitate hydrolysis.[4]
-
After cooling, acidify the sample to a pH of approximately 3 by gently mixing in 2.5 mL of chilled 15N sulfuric acid.[4] This step converts the analyte to its acidic form, which is more amenable to extraction.
-
Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for the cleanup step.
Step 2: Solid Phase Extraction (SPE) Cleanup
-
Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3) through it.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Step 3: LC-MS/MS Analysis
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable.[1]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound in soil.
Soil Degradation Studies
Understanding the degradation kinetics of this compound in soil is vital for predicting its persistence in the environment. Microbial degradation is the primary dissipation pathway for many phenoxy herbicides.[6][7]
Protocol for Aerobic Soil Degradation Study
-
Collect fresh soil from the field of interest, remove debris, and sieve (2 mm).
-
Determine the soil's maximum water holding capacity (WHC). Adjust the soil moisture to 40-60% of WHC.
-
Fortify a known amount of soil with a standard solution of this compound to achieve a relevant concentration (e.g., 1 mg/kg).
-
Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C).
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Analyze the subsamples for the concentration of the parent compound using the LC-MS/MS method described above.
-
Calculate the dissipation half-life (DT₅₀) using first-order kinetics.[8]
Table 1: Example Degradation Data and DT₅₀ Calculation
| Time (days) | Concentration (mg/kg) | ln(Concentration) |
| 0 | 1.00 | 0.00 |
| 1 | 0.85 | -0.16 |
| 3 | 0.65 | -0.43 |
| 7 | 0.40 | -0.92 |
| 14 | 0.18 | -1.71 |
| 28 | 0.05 | -3.00 |
| DT₅₀ (days) | ~5.5 |
Note: The DT₅₀ is calculated as 0.693/k, where k is the rate constant derived from the slope of the linear regression of ln(Concentration) versus time.
Soil Sorption/Desorption Studies
Sorption to soil particles significantly influences the mobility and bioavailability of herbicides.[2] Batch equilibrium studies are commonly used to determine the sorption and desorption coefficients.
Protocol for Batch Equilibrium Sorption Study
-
Prepare a series of standard solutions of this compound in 0.01 M CaCl₂ solution. The CaCl₂ solution helps to maintain a constant ionic strength.
-
Add a known volume of each standard solution to a known mass of soil (e.g., 5 g soil to 10 mL solution) in centrifuge tubes.
-
Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to separate the soil from the solution.
-
Analyze the supernatant for the concentration of the herbicide.
-
The amount of herbicide sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
The sorption data can be fitted to the Freundlich or Langmuir isotherm models to determine the sorption coefficient (Kd or Kf).[2][9]
Freundlich Isotherm Equation:
Cs = Kf * Ce^(1/n)
Where:
-
Cs is the amount of herbicide sorbed to the soil (mg/kg)
-
Ce is the equilibrium concentration in the solution (mg/L)
-
Kf and 1/n are the Freundlich constants related to sorption capacity and intensity, respectively.
Logical Relationship for Sorption and Environmental Fate
Caption: Relationship between sorption, degradation, and the environmental fate of the herbicide.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the data generated from these protocols, a robust quality assurance and quality control (QA/QC) program is essential. This should include:
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
-
Matrix Effects: Soil matrix effects should be evaluated and compensated for, for instance, by using matrix-matched calibration standards.
-
Surrogate Standards: A surrogate standard, a compound chemically similar to the analyte but not expected to be in the samples, should be spiked into all samples before extraction to monitor the efficiency of the sample preparation process.
-
Control Samples: Procedural blanks, fortified blanks (spikes), and duplicate samples should be included in each analytical batch.
References
- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (n.d.). eConference.io.
- Smith, A. E. (1976). Use of acetonitrile for the extraction of herbicide residues from soils. Journal of Chromatography A, 129, 309–314.
- Reddy, K. N., & Locke, M. A. (1995). Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide. Journal of Agricultural and Food Chemistry, 43(6), 1625–1630.
- Wauchope, R. D., & Felsot, A. S. (1993). Development of a Solid-Phase Extraction Method for Herbicide Residue Analysis of Soil Samples. ASTM Special Technical Publication, 1162, 107-118.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
- Stougaard, R., & Miller, S. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications.
- ALS Global. (n.d.). New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality.
- Poonia, S., & Mathukia, R. K. (2023). Principles and Procedures of Herbicides Residue Estimation in Groundnut Cultivated Soils of Saurashtra Region. Biological Forum – An International Journal, 15(12), 529-532.
- Bælum, J., Jacobsen, C. S., Holben, W. E., & Nybroe, O. (2006). Degradation of 4-Chloro-2-Methylphenoxyacetic Acid in Top- and Subsoil Is Quantitatively Linked to the Class III tfdA Gene. Applied and Environmental Microbiology, 72(2), 1477–1485.
- Collaborative International Pesticides Analytical Council. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.
- Hiller, E., Tatarková, V., & Šimonovičová, A. (2012). Sorption, desorption, and degradation of (4-chloro-2-methylphenoxy)acetic acid in representative soils of the Danubian Lowland, Slovakia. Environmental Science and Pollution Research, 19(3), 856–865.
- Li, Y., et al. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods, 8, 1-18.
- da Silva, M. L. B., et al. (2020). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Scientific Reports, 10, 1-13.
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1980). Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid. Microbial Ecology, 6(3), 261–270.
- Lavy, T. L., Mattice, J. D., & Senseman, S. A. (1996). Sorption, Mobility and Degradation of Triclopyr and 2,4-D on Four Soils. Weed Science, 44(1), 155–161.
- Kirkland, K., & Fryer, J. D. (1972). Degradation of several herbicides in a soil previously treated with MCPA. Weed Research, 12(1), 90-95.
- Grechina, M. S., & Belitskaya, V. V. (2024). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review, (6), 371-378.
- Bælum, J., et al. (2012). Succession of bacterial and fungal 4-chloro-2-methylphenoxyacetic acid degraders at the soil-litter interface. FEMS Microbiology Ecology, 79(2), 479-490.
- Sattar, M. A. (1988). Fate of chlorophenoxyacetic acids in acid soil. Chemosphere, 17(1), 105-112.
- Franco-Andreu, L., et al. (2021). Response of Biochemical Properties in Agricultural Soils Polluted with 4-Chloro-2-methylphenoxyacetic Acid (MCPA) under Severe Drought Conditions. Agronomy, 11(7), 1335.
- Tayeb, W., Chaieb, I., & Hammami, M. (2012). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Reviews of environmental contamination and toxicology, 219, 1-23.
- Hiller, E., et al. (2016). Environmental Fate of the Herbicide MCPA in Two Soils as Affected by the Presence of Wheat Ash. Water, Air, & Soil Pollution, 227(8), 1-11.
- Wójcik, M., & Klupa, A. (2014). Determination of (4-chloro-2-methyl-phenoxy)acetic acid residues in soil under cereal cultivation of winter wheat. Journal of Environmental Science and Health, Part B, 49(1), 1-6.
- Zembrzuska, J., & Grześkowiak, T. (2018). Adsorption of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-metylphenoxyacetic acid onto activated carbons derived from various lignocellulosic materials. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 40(1), 106-114.
- Singh, S., et al. (2021). Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. Frontiers in Environmental Science, 9, 671510.
- Sameni, M., Ismail, B. S., & Halimah, M. (2011). Sorption Kinetics of 2,4-Dichlorophenoxyacetic Acid in Selected Agricultural Soils of Malaysia. Research Journal of Environmental Toxicology, 5(1), 39-48.
- Dytrych, P., et al. (2024). Estimating Tetrachloroethene Sorption Coefficients Based on Soil Properties in Organic-Poor Soils. Water, 16(24), 3396.
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Formulation of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid for Preclinical Research: Application Notes and Protocols
Introduction
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a synthetic auxin herbicide belonging to the phenoxypropanoic acid class of compounds.[1] Like other auxinic herbicides, its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broad-leaf plants.[1][2] This selective herbicidal activity has made it a compound of interest in agricultural research. Furthermore, its hormonal activity provides a valuable tool for researchers in drug development and toxicology to study cellular pathways regulated by auxin-like molecules.
This comprehensive guide provides detailed protocols for the formulation of this compound for various experimental applications. It addresses the physicochemical properties of the compound, offers step-by-step instructions for the preparation of stock and working solutions, and discusses considerations for both in vitro and in vivo experimental designs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective and reproducible formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₃ | [3] |
| Molecular Weight | 228.67 g/mol | [3] |
| Melting Point | 113.75 °C | [4] |
| Water Solubility | Estimated at 149.8 - 360.84 mg/L | [4] |
The limited aqueous solubility of this compound necessitates the use of organic solvents for the preparation of stock solutions suitable for experimental use.[5]
Formulation for In Vitro Experiments
Selection of Solvent
Due to its low water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. The most common and recommended solvents for this purpose are dimethyl sulfoxide (DMSO) and ethanol.[5][6]
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of organic compounds, including phenoxy herbicides.[7] It is miscible with water, facilitating the dilution of the stock solution into aqueous cell culture media.[7]
-
Ethanol: A polar protic solvent that is also effective for dissolving many organic acids. It is often used in combination with other solvents for compounds with limited water solubility.[8]
The choice between DMSO and ethanol may depend on the specific requirements of the experiment and the tolerance of the cell line to the solvent. For most cell-based assays, DMSO is a preferred solvent due to its high solubilizing capacity.[6]
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Protocol:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 22.87 mg of this compound (Molecular Weight = 228.67 g/mol ).
-
Weigh the compound: Accurately weigh the calculated amount of the compound into a sterile microcentrifuge tube or amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the 100 mM stock solution in small aliquots in amber vials at -20°C to protect from light and minimize freeze-thaw cycles.[5]
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium. It is crucial to maintain the final solvent concentration at a non-toxic level for the cells.
Protocol:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the dilution factor: Based on the stock solution concentration (100 mM), calculate the required dilution to achieve the final concentration.
-
Prepare serial dilutions (if necessary): For very low final concentrations, it is advisable to perform serial dilutions of the stock solution in the cell culture medium.
-
Add to cell culture: Add the calculated volume of the diluted compound to the cell culture plates. Ensure thorough mixing.
-
Solvent Control: It is imperative to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects. The final concentration of DMSO in cell culture should ideally be kept below 0.5%, and for sensitive primary cells, it may need to be even lower.
Formulation for In Vivo Experiments
The formulation of this compound for in vivo studies requires careful consideration of the route of administration, the desired dosage, and the physiological tolerance of the animal model.
Vehicle Selection
The choice of vehicle for in vivo administration depends on the physicochemical properties of the compound and the intended route of administration (e.g., oral, intraperitoneal, intravenous).[8] Given the lipophilic nature of phenoxy herbicides, several options can be considered:
-
Aqueous Solutions with Co-solvents: For some routes of administration, it may be possible to create an aqueous formulation by first dissolving the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then diluting it with a buffered saline solution (e.g., PBS). The final concentration of the organic solvent must be carefully controlled to avoid toxicity.[8]
-
Oil-Based Vehicles: For highly lipophilic compounds, oil-based vehicles such as corn oil, olive oil, or sesame oil are commonly used, particularly for oral or intraperitoneal administration.[8]
-
Suspensions: If the compound cannot be fully dissolved in a suitable vehicle at the desired concentration, a suspension can be prepared. This involves dispersing the finely powdered compound in an aqueous medium containing a suspending agent (e.g., carboxymethylcellulose).[8]
The selection of an appropriate vehicle should be based on preliminary tolerability studies in the chosen animal model.
Protocol for Preparation of an Oral Gavage Formulation in Corn Oil
This protocol provides a general guideline for preparing a formulation of this compound in corn oil for oral administration in rodents.
Materials:
-
This compound (solid)
-
Corn oil (sterile)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Protocol:
-
Determine the required concentration: Calculate the concentration of the compound in the corn oil needed to deliver the desired dose in a specific volume (e.g., 5 or 10 mL/kg body weight).
-
Weigh the compound: Accurately weigh the required amount of this compound and place it in a glass vial.
-
Add corn oil: Add the calculated volume of sterile corn oil to the vial.
-
Dissolve or suspend the compound: Place a sterile magnetic stir bar in the vial and stir the mixture at room temperature until the compound is fully dissolved or a uniform suspension is formed. Gentle warming may aid dissolution. For suspensions, a homogenizer can be used to ensure a uniform particle size.
-
Storage: Store the formulation in a tightly sealed container, protected from light, at room temperature or as determined by stability studies.
Stability and Storage
Solutions of phenoxypropanoic acids can be susceptible to degradation under certain conditions.[5] To ensure the integrity of your experimental results, the following precautions should be taken:
-
Protection from Light: Store stock solutions and formulations in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[5]
-
Temperature: Store concentrated stock solutions at -20°C for long-term storage.[5] Formulations for immediate use should be stored according to their specific vehicle requirements.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing, which can lead to degradation.[5]
-
pH: The stability of phenoxy herbicides can be pH-dependent. For aqueous-based formulations, maintaining a stable pH with a suitable buffer is recommended.
Safety and Handling
This compound and its related compounds should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[9]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations. Do not allow the chemical to enter the environment.[9]
-
Accidental Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, rinse the mouth and seek immediate medical attention.[9]
Experimental Workflows and Signaling Pathways
The formulation of this compound is the initial step in a variety of experimental workflows designed to investigate its biological effects.
In Vitro Experimental Workflow
Caption: Workflow for in vitro experiments.
Simplified Auxin Signaling Pathway
This compound, as a synthetic auxin, is expected to interact with the auxin signaling pathway.
Caption: Simplified auxin signaling pathway.
Conclusion
The proper formulation of this compound is a critical determinant of experimental success. By carefully considering the compound's physicochemical properties and the specific requirements of the experimental model, researchers can prepare stable and effective solutions for both in vitro and in vivo studies. Adherence to the detailed protocols and safety guidelines presented in this application note will contribute to the generation of reliable and reproducible data in the fields of agricultural science, drug development, and toxicology.
References
- Wikipedia. Phenoxy herbicide. [Link]
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. [URL not available]
- Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. [Link]
- 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem. [Link]
- Safety Data Sheet - accessd
- This compound (14234-20-9) - Chemchart. [Link]
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. [Link]
- Overview of herbicide mechanisms of action - PMC. [Link]
- Chemical Properties of Propanoic acid, 2-chloro-, methyl ester, (S)- (CAS 73246-45-4). [Link]
- What are the vehicles used to dissolve drugs for in vivo treatment?
- 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid - PubChemLite. [Link]
- (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid - Stenutz. [Link]
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid - PubChem. [Link]
- Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?
- Preparation of (R)(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]-propionic acid-methyl ester - PrepChem.com. [Link]
- 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. [Link]
- Effects of the phenoxy herbicide MCPA on SCE frequency and cell kinetics in developing chick embryos - PubMed. [Link]
- Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. [Link]
- Experimental Measurement and Correlation of Solubilities of R-2[4-(6-Chloro-2-Benzoxazolyloxy)
- The Production of Phenoxy Herbicides. [Link]
- (R)-2-(4-Chloro-2-methylphenoxy)
- 3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID - gsrs. [Link]
- DMSO - gChem Global. [Link]
- Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water | Request PDF - ResearchG
- Dimethyl Sulfoxide (DMSO)
Sources
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound (14234-20-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this synthesis. The primary route involves a Williamson ether synthesis followed by hydrolysis, a process that, while robust, has several critical parameters that can significantly impact efficiency and purity.
This document is structured into a troubleshooting guide for specific experimental issues and a frequently asked questions (FAQ) section for broader conceptual understanding.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, explores the probable causality, and provides actionable solutions.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I systematically troubleshoot this?
Answer: Low yield is the most common issue and can stem from several factors throughout the two-step synthesis process. A systematic approach is crucial for diagnosis. The synthesis typically proceeds in two stages:
-
Step 1 (Williamson Ether Synthesis): Formation of the ether linkage to produce an ester intermediate, such as Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate.
-
Step 2 (Hydrolysis): Conversion of the ester intermediate to the final carboxylic acid product.
Let's break down the potential pitfalls in each step.
Causality Analysis: Step 1 - Williamson Ether Synthesis
The Williamson ether synthesis is an S_N2 reaction that is highly sensitive to reaction conditions.[1][2] Low yields in this step are often traced back to three primary areas: inefficient nucleophile generation, competing side reactions, and suboptimal reaction parameters.
-
Inefficient Deprotonation of 4-chloro-3,5-dimethylphenol: The reaction requires the formation of a phenoxide ion, a potent nucleophile. If the base is too weak or is neutralized, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.
-
Moisture: The presence of water in the solvent or on the glassware will consume strong bases like sodium hydride (NaH) and can hydrolyze the alkyl halide starting material.[3]
-
Base Strength: While bases like potassium carbonate (K₂CO₃) can be effective, they may not achieve complete deprotonation as efficiently as stronger bases like NaH, especially at lower temperatures.
-
-
Competing E2 Elimination Side Reaction: This is a major competing pathway.[1][4] The phenoxide is a strong base, and the electrophile (e.g., ethyl 2-bromopropanoate) has a hydrogen on the beta-carbon, making it susceptible to elimination, which forms an undesired alkene byproduct instead of the ether.
-
Temperature: Higher temperatures increase the overall reaction rate but tend to favor the E2 elimination pathway more than the S_{N}2 substitution.[3]
-
Steric Hindrance: While the electrophile is a secondary halide, which can be prone to elimination, the primary issue is often the basicity of the nucleophile and the temperature.[2][4]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.
-
Protic Solvents: Solvents like ethanol or water can solvate the nucleophile (phenoxide), creating a solvent cage that hinders its ability to attack the electrophile, thus slowing down the S_{N}2 reaction.[1]
-
Apolar Solvents: These solvents do not effectively dissolve the ionic intermediates, leading to poor reaction rates.
-
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100°C for several hours) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents; if necessary, distill solvents over a suitable drying agent.
-
Select the Appropriate Base and Solvent System:
-
High-Yielding System: Use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.[1] These solvents effectively solvate the cation (Na⁺) while leaving the phenoxide nucleophile highly reactive.
-
Safer/Easier Alternative: Use Potassium Carbonate (K₂CO₃) in DMF or acetone. This system often requires higher temperatures or longer reaction times but avoids the hazards of handling NaH.
-
-
Control the Temperature: Start the reaction at a moderate temperature (e.g., 50-80°C) and monitor the progress by Thin Layer Chromatography (TLC).[1] Avoid excessively high temperatures to minimize the E2 elimination side reaction.
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyl halide (ethyl 2-bromopropanoate) to ensure the complete consumption of the more valuable phenol.
Causality Analysis: Step 2 - Hydrolysis
If the etherification step was successful (confirmed by TLC or NMR of the crude product), then yield loss may be occurring during the hydrolysis or workup.
-
Incomplete Hydrolysis: The saponification of the ester requires a sufficient amount of base and adequate time/temperature to go to completion.
-
Product Loss During Workup: The final product is a carboxylic acid. Its solubility is highly pH-dependent.
-
Improper Acidification: If the reaction mixture is not acidified sufficiently (to pH < 2), the product will remain partially as its carboxylate salt, which is water-soluble, and will be lost in the aqueous phase during extraction.
-
Emulsion Formation: The presence of unreacted starting materials or byproducts can lead to the formation of emulsions during the aqueous workup, making phase separation difficult and causing product loss.
-
-
Ensure Complete Hydrolysis: Use a significant excess of base (e.g., 2-4 equivalents of NaOH or KOH) in a water/alcohol mixture (e.g., water/ethanol) and heat to reflux until TLC analysis shows complete consumption of the starting ester.
-
Careful Acidification and Extraction: After hydrolysis, cool the reaction mixture and acidify slowly with a strong acid (e.g., 2M HCl) while monitoring with pH paper. Ensure the pH is robustly acidic (pH 1-2) to fully protonate the carboxylate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to remove impurities and improve the final yield of the pure product.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yield.
Question 2: My TLC plate of the crude etherification reaction shows multiple spots. What are the likely byproducts?
Answer: Besides unreacted starting materials (4-chloro-3,5-dimethylphenol and ethyl 2-bromopropanoate), the most common byproduct is the elimination product from the E2 reaction.[4] Another possibility, though less common, is C-alkylation on the aromatic ring, as the phenoxide ion is an ambident nucleophile.[1]
-
Expected Product: Ethyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate.
-
Likely Byproduct: Ethyl 2-propenoate (from E2 elimination). This is typically more volatile and may be removed during solvent evaporation.
-
Unreacted Starting Materials: 4-chloro-3,5-dimethylphenol and ethyl 2-bromopropanoate.
To identify these, run co-spot TLCs with your starting materials. The elimination product will likely have a different Rf value. The best way to mitigate this is by maintaining a moderate reaction temperature as discussed in Question 1.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for this synthesis?
A1: The synthesis is a two-step process. First, a Williamson ether synthesis reaction is performed between 4-chloro-3,5-dimethylphenol and an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a base. Second, the resulting ester is hydrolyzed to yield the final carboxylic acid product.
Caption: The two-step synthesis pathway.
Q2: Which base is superior for the etherification step: NaH or K₂CO₃?
A2: The choice depends on your laboratory's capabilities and safety protocols.
| Base | Pros | Cons | Recommendation |
| Sodium Hydride (NaH) | Very strong base, drives reaction to completion quickly. | Highly reactive with water (pyrophoric), requires strictly anhydrous conditions and inert atmosphere. | Recommended for experienced researchers aiming for the highest possible yield and efficiency. |
| Potassium Carbonate (K₂CO₃) | Milder, safer, and easier to handle. Does not require a strict inert atmosphere. | Weaker base, may require higher temperatures or longer reaction times. Can result in lower yields if conditions are not optimized. | A good starting point for process optimization and for labs not equipped to handle highly reactive reagents. |
Q3: What are the ideal solvent characteristics for the Williamson ether synthesis step?
A3: The ideal solvent is polar and aprotic.[1]
-
Polarity is needed to dissolve the ionic phenoxide intermediate.
-
Aprotic nature is crucial because protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity in an S_{N}2 reaction.[1]
Excellent choices include N,N-Dimethylformamide (DMF) , Acetonitrile , and Dimethyl sulfoxide (DMSO) .[1][5]
Q4: Can I use 2-chloropropionic acid directly instead of its ester?
A4: Yes, it is possible to react the phenol directly with 2-chloropropionic acid in the presence of a strong base like sodium hydroxide.[5] However, this approach has challenges. The carboxylic acid starting material is acidic and will consume base, requiring at least two equivalents of base: one to deprotonate the phenol and one to deprotonate the carboxylic acid. This can lead to complex salt formation and potentially more difficult workups. The two-step approach using an ester is often cleaner and more reliable for achieving high purity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-Chloro-3,5-dimethylphenoxy)propanoate
This protocol is a representative example and should be optimized based on your specific laboratory conditions.
-
Preparation: Add 4-chloro-3,5-dimethylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of phenol).
-
Reagent Addition: Add ethyl 2-bromopropanoate (1.2 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
Protocol 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ester from Protocol 1 in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Base Addition: Add sodium hydroxide (NaOH, 3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until TLC shows complete consumption of the starting material.
-
Solvent Removal: Cool the reaction and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~1-2. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude acid can be further purified by recrystallization from a suitable solvent like a heptane/ethyl acetate mixture.
References
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- AERU. (n.d.). Mecoprop-P (Ref: BAS 037H).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
- Professor Dave Explains. (2018). Williamson Ether Synthesis.
- Google Patents. (n.d.). CN101007799A - Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may face during the synthesis, focusing on the common impurities and side reactions.
FAQ 1: What is the most common synthetic route for this compound and what are its critical steps?
The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis . This reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[1][2]
The core of this synthesis involves two key reactants:
-
4-Chloro-3,5-dimethylphenol : This provides the phenoxy backbone of the target molecule.
-
A 2-halopropanoic acid derivative : Typically, ethyl 2-chloropropionate or ethyl 2-bromopropionate is used. The ester form is often preferred to minimize side reactions involving the carboxylic acid group.
The reaction proceeds in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 2-halopropanoate, displacing the halide and forming the desired ether linkage. The final step is the hydrolysis of the ester to yield the carboxylic acid.
FAQ 2: I am observing a lower than expected yield. What are the likely causes and how can I improve it?
Low yields in a Williamson ether synthesis can often be attributed to competing side reactions.[1][3] The primary culprits are:
-
Elimination Reaction : The 2-halopropanoate can undergo an elimination reaction (E2) to form an acrylate derivative, especially at higher temperatures or with a sterically hindered base. To mitigate this, maintain a controlled reaction temperature and use a non-hindered base.
-
Incomplete Reaction : Ensure stoichiometric amounts of reactants and a sufficient reaction time. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate the rate of SN2 reactions.[4]
FAQ 3: My final product is showing an unexpected peak in the HPLC analysis. What could this impurity be?
Several impurities can arise from this synthesis. The most common ones are:
-
Unreacted Starting Materials : Residual 4-chloro-3,5-dimethylphenol and the 2-halopropanoic acid or its ester.
-
C-Alkylated Byproduct : The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is favored, some C-alkylation can occur, leading to the formation of an isomer where the propanoic acid moiety is attached directly to the benzene ring.[1][3]
-
Di-substituted Phenol : If the starting 4-chloro-3,5-dimethylphenol is not fully pure and contains di-chlorinated or other phenol derivatives, these will also react to form corresponding impurities.
To identify the impurity, it is recommended to synthesize and run reference standards for the suspected byproducts.
FAQ 4: How can I minimize the formation of the C-alkylated byproduct?
The formation of the C-alkylated impurity is a known issue in phenoxide alkylations.[3] To favor O-alkylation, consider the following strategies:
-
Solvent Choice : Using polar aprotic solvents like DMF or DMSO can help to solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and available for nucleophilic attack.[4]
-
Counter-ion : The choice of the counter-ion in the phenoxide salt can influence the O/C alkylation ratio.
-
Temperature Control : Lower reaction temperatures generally favor the thermodynamically more stable O-alkylated product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard lab-scale synthesis using the Williamson ether reaction.
Materials:
-
4-Chloro-3,5-dimethylphenol
-
Ethyl 2-bromopropionate
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 4-chloro-3,5-dimethylphenol (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor by TLC or HPLC until the starting phenol is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~2.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: RP-HPLC Method for Purity Analysis
This method can be used to determine the purity of the final product and identify potential impurities.[5][6]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Visualizations
Synthesis Pathway and Impurity Formation
The following diagram illustrates the main reaction pathway and the formation of key impurities.
Caption: Synthesis and impurity pathway.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271. [Link]
- Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]
- Francis Academic Press.
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid.
- PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]
- Google Patents.
- Pharmacia. Linearity of Compound 1a. [Link]
- Pharmacia. Placebo chromatogram b.
- Shaoxing JiuFu New material technology Co.,Ltd. 2-(4-chloro-3-methylphenoxy)propanoic acid 777-54-8. [Link]
- Google Patents. 2-(4-methylphenyl)propionic acid syntehsis method.
- TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. [Link]
- Organic Syntheses Procedure.
- PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
- National Institute of Standards and Technology. Mecoprop - the NIST WebBook. [Link]
- Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- Google Patents. Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
- Pharmaffili
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
Technical Support Center: A Guide to Troubleshooting HPLC Separation of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Welcome to this comprehensive technical guide dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. As a Senior Application Scientist, my goal is to provide you, my fellow researchers and drug development professionals, with not just procedural steps, but the underlying scientific rationale to empower you to solve even the most challenging separation problems. This guide is structured as a technical support center, addressing common issues in a direct question-and-answer format, grounded in extensive field experience and established chromatographic principles.
Analyte Overview: Physicochemical Characteristics
Understanding the analyte is the first step to a robust HPLC method. This compound is a member of the phenoxyalkanoic acid class. Its structure, featuring a carboxylic acid group, dictates that it is an acidic compound.
-
Estimated pKa: The pKa of the carboxylic acid is likely in the range of 3-4. This is a critical parameter as it governs the analyte's degree of ionization in response to mobile phase pH.
-
Estimated logP: The octanol-water partition coefficient (logP) is likely in the range of 3-4, indicating a significant degree of hydrophobicity.
These properties inform our starting point for reversed-phase HPLC: a mobile phase pH below the pKa to ensure the analyte is in its neutral, more retained form, and a C18 column to interact with its hydrophobic structure.
Troubleshooting Guide: From Problem to Solution
This section is designed to logically diagnose and resolve common chromatographic issues you may encounter.
Issue 1: Asymmetric Peak Shape (Tailing)
Peak tailing is arguably the most frequent challenge with acidic analytes, leading to poor integration and compromised resolution.
Q: My peak for this compound is exhibiting significant tailing. What is the cause and how can I achieve a symmetrical peak?
A: Peak tailing for an acidic compound like this is most often a result of undesirable secondary interactions between the analyte and the stationary phase, or a suboptimal mobile phase pH.
Causality and Remediation:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface. At a mid-range pH, these silanols can be deprotonated (-Si-O⁻) and interact with the acidic proton of your analyte, causing a portion of the analyte molecules to be more strongly retained, resulting in a tailing peak.[1]
-
Solution 1: Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of the silanol groups by maintaining a low mobile phase pH. A pH of 2.5-3.5 is generally recommended. This is typically achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[2]
-
Solution 2: Column Selection: Utilize a modern, high-purity, end-capped C18 column. The end-capping process chemically derivatizes most of the residual silanols, making them unavailable for secondary interactions.
-
-
Analyte Ionization: If the mobile phase pH is close to the pKa of your analyte, you will have a mixture of the ionized and non-ionized forms of the acid in solution. The ionized form is more polar and will elute earlier, while the neutral form is more retained, leading to peak distortion.
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for diagnosing and resolving peak tailing.
Issue 2: Inadequate Resolution
Failure to separate the target analyte from impurities or other components is a critical issue that invalidates quantitative results.
Q: I am unable to resolve my analyte from a closely eluting impurity. What steps can I take to improve the separation?
A: Improving resolution requires a systematic approach to manipulating the selectivity (α), efficiency (N), and retention factor (k') of your chromatographic system.
Strategies for Enhancing Resolution:
-
Optimize Selectivity (α): This is often the most impactful parameter.
-
Mobile Phase Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter elution patterns and improve selectivity.
-
Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, thus altering selectivity. A systematic evaluation of pH at 2.5, 3.0, and 3.5 can reveal an optimal separation window.
-
Stationary Phase Chemistry: If mobile phase adjustments are insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer alternative selectivity through π-π interactions with the aromatic ring of your analyte.
-
-
Increase Efficiency (N):
-
Column Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase efficiency and lead to sharper peaks, which can improve resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.
-
-
Optimize Retention Factor (k'):
-
Gradient Slope: If using a gradient, making the slope shallower around the elution time of your analyte will increase the separation window between peaks.
-
Experimental Protocol: A Systematic Approach to Improving Resolution
-
Baseline Method:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B in 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 230 nm
-
-
Optimization Steps:
-
Step 1 (Selectivity - Organic Modifier): Repeat the baseline method, but replace Acetonitrile with Methanol.
-
Step 2 (Selectivity - pH): Prepare Mobile Phase A with 0.1% TFA (pH ~2) and repeat the baseline method.
-
Step 3 (Retention - Gradient): Based on the best selectivity from steps 1 & 2, flatten the gradient around the elution time of the analyte pair. For example, if they elute at 6 minutes (corresponding to 70% B), change the gradient to 65-75% B over 5 minutes.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a robust HPLC method for this compound?
A1: A solid starting method would be based on reversed-phase chromatography under acidic conditions to ensure the analyte is in its neutral form.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm, End-capped | Good retention for hydrophobic compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures a low pH (~2.7) to keep the analyte protonated. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 50% to 95% B over 15 minutes | A broad gradient to elute the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides stable retention times. |
| Detection | UV at 230 nm | Based on the phenoxy chromophore. |
Q2: My retention times are drifting from one injection to the next. What could be the cause?
A2: Retention time instability is a common problem that often points to issues with the mobile phase, column equilibration, or temperature.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
-
Mobile Phase Preparation: If preparing the mobile phase online with a gradient proportioning valve, ensure the solvents are properly degassed. Premixing the mobile phase can sometimes improve retention time stability.
-
Temperature Fluctuation: The HPLC column should be housed in a thermostatically controlled column compartment. Even minor fluctuations in ambient lab temperature can cause retention time shifts.
-
Pump Performance: Inconsistent flow from the pump due to worn seals or check valves can lead to fluctuating retention times.
Q3: What is the best practice for sample preparation for this analyte?
A3: Proper sample preparation is critical for method robustness and longevity of your column.
-
Dissolution: Dissolve the sample in a solvent that is compatible with your mobile phase. A good starting point is a 50:50 mixture of your mobile phase A and B. Avoid dissolving the sample in 100% organic solvent if your initial mobile phase conditions are highly aqueous, as this can cause peak distortion.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This will remove any particulates that could clog the column frit and cause high backpressure.
-
Concentration: Ensure your sample concentration is within the linear range of your detector. Overloading the column can lead to peak fronting or tailing.
References
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]
- ResearchGate. (2019). Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water.
- CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. CIPAC. [Link]
- PubChem. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate.
Sources
Technical Support Center: Degradation of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid in Solution
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during experimental work. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to design robust, self-validating studies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses preliminary questions and common issues that arise when beginning work with this compound and related phenoxyalkanoic acid compounds.
Q1: My stock solution of this compound appears cloudy or has formed a precipitate. What is the cause?
A1: This is a frequent issue related to solubility. This compound, like many phenoxyalkanoic acids, has limited solubility in pure water. It is more readily soluble in organic solvents like dimethyl sulfoxide (DMSO) or methanol.
-
Causality: The acidic proton on the propanoic acid moiety makes its solubility highly pH-dependent. In neutral or acidic aqueous solutions, the compound exists in its less soluble protonated form.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare your primary stock solution in a suitable organic solvent (e.g., DMSO, methanol, acetonitrile) before diluting it into your aqueous experimental medium.
-
pH Adjustment: For aqueous solutions, increasing the pH to slightly alkaline conditions (e.g., pH 7.5-8.0) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, be aware that high pH can accelerate base-catalyzed hydrolysis.
-
Concentration Check: You may be exceeding the solubility limit in your chosen solvent system. Re-calculate your concentrations and consider preparing a more dilute stock.
-
Temperature: Ensure your solution has fully equilibrated to room temperature. Some compounds can precipitate out if diluted from a warm organic stock into a cold aqueous buffer.
-
Q2: I am seeing a gradual loss of my parent compound in control samples stored under standard laboratory conditions. What are the likely degradation pathways?
A2: Even under seemingly benign conditions, several degradation pathways can be active. The primary concerns for this class of compounds are photodegradation and oxidation.[1]
-
Photodegradation: The aromatic ring structure makes the molecule susceptible to degradation upon exposure to UV light, including ambient laboratory light over extended periods. The primary photochemical step can involve the cleavage of a C-Cl bond or photoionization.[2]
-
Oxidation: The presence of dissolved oxygen in your solvent can lead to slow oxidative degradation. This process can be accelerated by trace metal impurities or exposure to light.[1]
-
Microbial Degradation: If your solutions are not sterile and are stored for long periods, microbial contamination can lead to enzymatic degradation. This is a major dissipation mechanism in environmental matrices like soil and can be relevant in non-sterile aqueous buffers.[3]
Preventative Measures:
-
Always prepare solutions fresh.
-
For storage, use amber vials or wrap containers in aluminum foil to protect from light.[1]
-
Use high-purity, degassed solvents where possible to minimize dissolved oxygen.
-
For long-term studies, consider sterile filtration of your buffers and working solutions.
Q3: How can I reliably detect and quantify the degradation of my compound?
A3: The most reliable method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which can separate the parent compound from its degradation products.[4][5]
-
Methodology: A stability-indicating method is one that demonstrates specificity for the analyte of interest in the presence of its potential impurities and degradants.
-
Detector Choice: A UV/VIS detector is commonly used, with detection wavelengths typically around 225-230 nm or 283 nm.[4][6] For higher sensitivity and specificity, especially for identifying unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[7][8]
Part 2: Troubleshooting Guide for Degradation Experiments
This section provides a structured approach to diagnosing and solving specific problems encountered during degradation studies.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
Poor reproducibility is a critical issue that undermines the validity of your study. The cause often lies in subtle variations in experimental conditions.
Caption: Decision tree for troubleshooting inconsistent degradation rates.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
New peaks signify the formation of other chemical species. The challenge is to determine if they are true degradants, contaminants, or artifacts.
| Observation | Probable Cause | Recommended Action |
| Peaks appear in blank injections (solvent only) | Contamination of mobile phase, injection needle, or detector cell. | Flush the system thoroughly. Prepare fresh mobile phase. Run a needle wash program. |
| Peaks appear in control samples at t=0 | Impurities in the reference standard or contamination during sample preparation. | Check the certificate of analysis for your standard. Analyze the stock solution directly. |
| "Ghost peaks" appear at the same retention time in sequential runs | Carryover from a previous injection. | Optimize the needle wash protocol on your autosampler. Inject a blank after a high-concentration sample to confirm. |
| Broad peaks eluting late in the chromatogram | Phthalate contamination from plastic labware.[9] | Avoid using plastic tubes, pipette tips, or containers wherever possible. Use glassware that has been rinsed with the mobile phase solvent.[9] |
| New peaks grow over time as parent peak decreases | Likely Degradation Products. | This is the expected outcome. Proceed with characterization and quantification. If using LC-MS, analyze the mass-to-charge ratio (m/z) to propose structures. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for designing robust degradation and analysis experiments.
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1]
Objective: To intentionally degrade the sample under various stress conditions to identify likely degradation products and pathways.
Procedure:
-
Prepare Solutions: Prepare several identical aliquots of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).
-
Apply Stress Conditions: Expose the aliquots to the conditions outlined in the table below. Include an unstressed control sample stored at 4°C in the dark.
| Stress Condition | Reagent / Method | Typical Conditions | Rationale |
| Acid Hydrolysis | Add 0.1 M HCl | Heat at 60-80°C for 2-8 hours | Tests for susceptibility to acid-catalyzed breakdown.[1] |
| Base Hydrolysis | Add 0.1 M NaOH | Heat at 60-80°C for 2-8 hours | Tests for susceptibility to base-catalyzed breakdown (e.g., ester hydrolysis if applicable).[1] |
| Oxidation | Add 3-6% Hydrogen Peroxide (H₂O₂) | Store at room temperature for 24 hours | Simulates oxidative stress. Phenoxy compounds can be susceptible.[1] |
| Thermal Degradation | Heat the solution (no acid/base/H₂O₂) | Heat at 60-80°C in the dark | Assesses the impact of heat alone.[1] |
| Photodegradation | Expose to a UV light source (e.g., 254 nm) or a photostability chamber | ICH Q1B guidelines recommend specific light exposure levels | Assesses light sensitivity.[1][2] |
-
Neutralization & Analysis: After the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) using your HPLC method. Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.
Protocol 2: HPLC Method Development - Starting Point
This protocol provides recommended starting conditions for developing a reverse-phase HPLC (RP-HPLC) method for analysis.[4][5]
Objective: To achieve a baseline separation of the parent compound from its potential degradants with good peak shape and reproducibility.
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase is a versatile, nonpolar phase suitable for this class of compounds.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape for acidic analytes and is compatible with mass spectrometry.[7][8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Methanol can be used as an alternative.[7] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 50:50 A:B). If peaks are not well-resolved or analysis time is long, develop a gradient.[4][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust as needed based on column dimensions and pressure.[4] |
| Column Temperature | 30°C | Maintaining a constant column temperature improves retention time stability.[4] |
| Injection Volume | 10-20 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection | UV/VIS at 225 nm | This wavelength provides good sensitivity for the aromatic structure.[4] Scan with a DAD/PDA detector to find the optimal wavelength. |
Part 4: Visualizing Degradation & Workflows
Conceptual Degradation Pathways
Caption: Major degradation pathways for phenoxyalkanoic acids.
References
- U.S. Environmental Protection Agency (2019).Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Maslarska V, et al. (2022).Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- ChemCERT (2018).Testing for Damaging Herbicide Residues.
- Maslarska V, et al. (2022).Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Stibal M, et al. (2015).Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology. [Link]
- Meunier L, et al. (2004).Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media.
- Shaner D, et al. (2014).Residual Herbicides, Degradation, and Recropping Intervals. Coffey County Extension Office. [Link]
- Haugland RA, et al. (1990).Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology. [Link]
- NP, et al. (2015).Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. [Link]
- U.S. Environmental Protection Agency.
- Zabaloy MC, et al. (2016).Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology. [Link]
- Yurkova MP, et al. (2013).A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences. [Link]
- Paszko T, et al. (2025).Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Technical Support Center: Stabilizing 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid for Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and stability of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. Our goal is to ensure the integrity and reliability of your experimental results by maintaining the quality of this compound over time.
Understanding the Stability of this compound
This compound belongs to the phenoxyalkanoic acid class of compounds. While specific stability data for this particular molecule is not extensively published, its structural similarity to other phenoxy herbicides, such as Mecoprop (MCPP), provides a strong basis for understanding its stability profile. Generally, these compounds are relatively stable solids.[1] However, like all chemical compounds, its stability can be compromised by improper storage conditions, leading to degradation that can affect its potency and introduce impurities into your experiments.
The primary degradation pathways for phenoxyalkanoic acids include hydrolysis (especially at extreme pH), photodegradation, and thermal decomposition. Understanding these potential vulnerabilities is the first step in designing a robust storage strategy.
Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific issues you might encounter during the storage and handling of this compound in a question-and-answer format.
Q1: I've noticed a change in the color of my solid this compound, from white to a yellowish tint. What could be the cause, and is the compound still usable?
A1: A color change is a common indicator of chemical degradation, often due to oxidation or photodegradation.
-
Causality: Exposure to light, particularly UV light, can initiate photochemical reactions in phenoxy herbicides.[2] Similarly, prolonged exposure to atmospheric oxygen, especially at elevated temperatures, can lead to oxidative degradation. Certain reactive impurities or contaminants in the storage container could also catalyze degradation reactions.
-
Recommended Action:
-
Isolate the material: Do not use the discolored material in critical experiments until its purity has been verified.
-
Analytical Verification: The most reliable way to assess the compound's integrity is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for quantification of its purity.
-
Future Prevention: Store the compound in an amber glass vial to protect it from light.[4] For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Q2: My this compound is a solid, but I've observed some clumping and a change in its physical appearance. What's happening?
A2: Clumping in a solid sample is typically a sign of moisture absorption.
-
Causality: Carboxylic acids can be hygroscopic, meaning they can absorb moisture from the air.[5] This can lead to the formation of hydrates or simply cause the solid particles to adhere to each other. Absorbed moisture can also accelerate hydrolytic degradation, especially if the compound is stored at elevated temperatures.
-
Recommended Action:
-
Assess the extent: If the clumping is minor, the bulk of the material may still be of high purity. However, it's a critical warning sign.
-
Drying: You can attempt to dry the material in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or silica gel). However, be aware that this may not reverse any chemical degradation that has already occurred.
-
Proper Storage: Always store this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[6]
-
Q3: I've prepared a stock solution of this compound in an organic solvent. How long can I store it, and under what conditions?
A3: The stability of the compound in solution is generally lower than in its solid state and is highly dependent on the solvent and storage conditions.
-
Causality: In solution, molecules have greater mobility, which can increase the rate of degradation reactions. The choice of solvent is critical; protic solvents may facilitate hydrolysis, while others may contain impurities that can react with your compound. Exposure to light and elevated temperatures will also accelerate degradation in solution.
-
Recommended Action:
-
Solvent Selection: Use high-purity, anhydrous solvents.
-
Storage Conditions: Store stock solutions at low temperatures, typically 2-8°C or -20°C, to slow down potential degradation reactions. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Stability Studies: It is best practice to perform a short-term stability study on your stock solution. Analyze the solution by HPLC immediately after preparation and then at selected time points (e.g., 24 hours, 1 week, 1 month) to monitor for any decrease in the parent peak area and the appearance of new peaks.
-
General Guideline: For routine use, it is advisable to prepare fresh stock solutions frequently.
-
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid this compound?
For long-term storage, the compound should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place.[7][8] A temperature range of 2-8°C is recommended. To minimize moisture uptake, storing the container within a desiccator is best practice.
Is this compound sensitive to pH?
Yes, as a carboxylic acid, its stability can be pH-dependent, particularly in aqueous solutions. Phenoxy herbicides can undergo hydrolysis under strongly acidic or alkaline conditions.[2] It is generally more stable at a neutral to slightly acidic pH.
Can I store this compound in plastic containers?
While high-quality, chemically resistant plastics may be suitable for short-term storage, glass is generally preferred for long-term storage of carboxylic acids to avoid potential leaching of plasticizers or other additives and to provide a better barrier against moisture and gases.[8]
How can I check the purity of my stored this compound?
The most effective method is to use a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3] This technique can separate the parent compound from potential degradation products.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Environment: Before sealing, consider flushing the vial with a stream of dry, inert gas (e.g., nitrogen or argon) to displace air and moisture.
-
Sealing: Tightly seal the vial to prevent the ingress of moisture and air. For extra protection, you can wrap the cap with parafilm.
-
Location: Place the sealed vial in a desiccator containing a suitable desiccant.
-
Temperature: Store the desiccator in a refrigerator at 2-8°C.
-
Labeling: Clearly label the container with the compound name, date of receipt/storage, and any other relevant information.[8]
Protocol 2: Framework for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[9]
-
Preparation: Prepare several samples of this compound, both as a solid and in a solution (e.g., in a mixture of acetonitrile and water).
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 80°C (solid and solution).
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m².
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
-
Method Validation: A stability-indicating method is one that can resolve the degradation product peaks from the parent peak and from each other.
| Stress Condition | Typical Reagent/Parameter | Purpose |
| Acid Hydrolysis | 0.1 M HCl | To assess susceptibility to degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | To assess susceptibility to degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ | To evaluate sensitivity to oxidative stress. |
| Thermal | Elevated Temperature (e.g., 80°C) | To determine the impact of heat on stability. |
| Photochemical | High-intensity light/UV | To assess light sensitivity. |
Table 1: Common Stress Conditions for Forced Degradation Studies.
Visualizing Potential Degradation and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of a compound.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. ResearchGate.
- SOLID STATE STABILITY. Sri Indu Institute of Pharmacy.
- STABILIZED HERBICIDE FORMULATIONS AND METHODS OF USE. Google Patents.
- Storage Limitation Statements: Temperature—Herbicides. University of Florida, Institute of Food and Agricultural Sciences.
- 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
- Proper Storage of Herbicides: Safe and Effective Management. Greenway Weed Solutions.
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem.
- Storage Conditions. Pesticide Environmental Stewardship.
- Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. WO2013186695A1 - Herbicide formulations - Google Patents [patents.google.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. siip.ac.in [siip.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides [edis.ifas.ufl.edu]
- 8. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of this synthesis. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 4-chloro-3,5-dimethylphenol acts as the nucleophile, attacking an ester of 2-halopropanoic acid. The subsequent hydrolysis of the ester yields the desired carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this Williamson ether synthesis can stem from several factors. The most common culprits are incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions. Ensure your starting materials are dry, as water will consume the base. Also, consider the possibility of competing elimination reactions, especially at higher temperatures.[1]
Q2: I am observing a significant amount of unreacted 4-chloro-3,5-dimethylphenol in my crude product. How can I drive the reaction to completion?
A2: This issue often points to insufficient deprotonation of the phenol or a less reactive electrophile. Ensure you are using at least a stoichiometric equivalent of a strong base like potassium hydroxide or sodium hydride. You can also try increasing the reaction temperature or extending the reaction time. Using a more reactive electrophile, such as ethyl 2-bromopropionate instead of the chloro-analogue, can also improve conversion.
Q3: What are the common side products I should be aware of?
A3: The primary side product to anticipate is from the E2 elimination of the 2-halopropanoate, which would form an acrylate derivative. Another possibility, though less common with phenoxides, is C-alkylation, where the propanoic acid moiety attaches to the aromatic ring instead of the phenolic oxygen.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The disappearance of the starting phenol spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.
Q5: What is the best method for purifying the final product?
A5: Purification typically involves an aqueous workup to remove inorganic salts and the base. The crude product can then be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent like ethanol or by using a non-polar solvent like hexane.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestion | Rationale |
| Low or No Product Formation | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or ensure the current base is fresh and anhydrous. | The phenoxide is the active nucleophile; incomplete formation will halt the reaction. |
| Low reaction temperature. | Gradually increase the reaction temperature in 10°C increments. | The SN2 reaction has an activation energy barrier that needs to be overcome. | |
| Inactive alkylating agent. | Use a fresh bottle of the 2-halopropanoate. Consider switching from a chloro to a bromo derivative. | Alkyl halides can degrade over time. Bromides are generally more reactive than chlorides in SN2 reactions. | |
| Formation of an Alkene (Elimination Product) | Reaction temperature is too high. | Lower the reaction temperature. | Higher temperatures favor the E2 elimination pathway over the SN2 substitution. |
| Sterically hindered base. | Use a less sterically hindered base if applicable (e.g., KOH instead of potassium tert-butoxide). | Bulky bases can preferentially act as bases for elimination rather than as nucleophiles. | |
| Presence of Unreacted Starting Phenol | Insufficient amount of base. | Use a slight excess (1.1-1.2 equivalents) of the base. | This ensures complete conversion of the phenol to the phenoxide. |
| Short reaction time. | Extend the reaction time and monitor by TLC until the starting material is consumed. | The reaction may be kinetically slow under the current conditions. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup. | Add a small amount of brine to the aqueous layer to break the emulsion. | The increased ionic strength of the aqueous phase helps to separate the layers. |
| Product is an oil instead of a solid. | Try different recrystallization solvents or solvent mixtures. If that fails, column chromatography may be necessary. | The choice of solvent is critical for inducing crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a robust starting point for your optimization experiments.
Materials:
-
4-Chloro-3,5-dimethylphenol
-
Ethyl 2-chloropropionate (or ethyl 2-bromopropionate)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3,5-dimethylphenol (1 equivalent) and DMSO.
-
Stir the mixture until the phenol is completely dissolved.
-
Carefully add powdered potassium hydroxide (1.1 equivalents) to the solution.
-
Heat the mixture to 60-80°C and stir for 1 hour to ensure complete formation of the phenoxide.
-
Slowly add ethyl 2-chloropropionate (1.2 equivalents) dropwise to the reaction mixture.
-
Continue to stir the reaction at 80°C for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous solution with concentrated HCl until the pH is ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of hexane and a small amount of ethyl acetate to yield pure this compound.
Protocol 2: Monitoring the Reaction by TLC
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio as needed for optimal separation.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | KOH | NaH | K2CO3 | Stronger bases (KOH, NaH) generally lead to faster reaction rates. |
| Solvent | DMSO | DMF | Acetone | Polar aprotic solvents like DMSO and DMF are preferred for SN2 reactions. |
| Temperature | 60°C | 80°C | 100°C | Higher temperatures increase the reaction rate but may also promote side reactions. An optimal temperature needs to be determined experimentally. |
| Alkylating Agent | Ethyl 2-chloropropionate | Ethyl 2-bromopropionate | Ethyl 2-bromopropionate is more reactive and may lead to higher yields or shorter reaction times. |
Visualizations
Reaction Mechanism
Caption: General mechanism for the synthesis of this compound via Williamson ether synthesis.
Experimental Workflow
Caption: A decision tree to guide troubleshooting for low reaction yields.
References
- Google Patents. (n.d.). Synthesis method of 2-(2,4-dichlorophenoxy) propionic acid.
Sources
Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity yield of your target compound.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 4-chloro-3,5-dimethylphenol acts as the nucleophile, attacking an ester of 2-halopropanoic acid (commonly 2-chloropropanoic acid or 2-bromopropanoic acid). While seemingly straightforward, this reaction is susceptible to several competing side reactions that can significantly impact the yield and purity of the final product.
Core Reaction Pathway
Caption: Desired reaction pathway for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.
FAQ 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: A low yield can be attributed to several factors, primarily competing side reactions and suboptimal reaction conditions. The most common culprits are C-alkylation and elimination reactions.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring.[1][2] While O-alkylation leads to the desired ether, C-alkylation results in the formation of a carbon-carbon bond between the propanoic acid moiety and the aromatic ring of the phenol, a common side reaction in phenoxide alkylations.[2][3]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent plays a crucial role in directing the reaction towards O-alkylation. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to enhance the rate of Williamson ether synthesis and favor O-alkylation.[4] In contrast, protic solvents can solvate the oxygen atom of the phenoxide, making it less available for nucleophilic attack and potentially increasing the proportion of C-alkylation.[2]
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio. Larger, softer cations like cesium (Cs+) or potassium (K+) can lead to a more "naked" and reactive phenoxide oxygen, favoring O-alkylation compared to smaller, harder cations like lithium (Li+) or sodium (Na+).
-
-
-
Elimination Reaction: The alkylating agent, being a secondary halide, can undergo an E2 elimination reaction in the presence of a strong base to form an alkene, which is a common side reaction in Williamson ether synthesis.[5]
-
Troubleshooting:
-
Base Strength: Use a base that is strong enough to deprotonate the phenol but not so strong as to promote elimination significantly. Carbonates such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred over stronger bases like sodium hydride (NaH) or alkoxides for aryl ether synthesis.[3][6]
-
Temperature Control: Lowering the reaction temperature can help to minimize the rate of the elimination reaction, which typically has a higher activation energy than the desired SN2 reaction.[7]
-
-
FAQ 2: Presence of Multiple Impurities in the Final Product
Question: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are these impurities and how can I get rid of them?
Answer: The presence of multiple impurities often points to a combination of side reactions and impure starting materials.
-
Isomeric Byproducts: The starting material, 4-chloro-3,5-dimethylphenol, may contain isomeric impurities from its synthesis, such as 2-chloro- or 6-chloro-3,5-dimethylphenol. These isomers will also react to form the corresponding phenoxypropanoic acid derivatives, leading to a mixture of products that can be difficult to separate.
-
Troubleshooting:
-
Starting Material Purity: Ensure the purity of your 4-chloro-3,5-dimethylphenol starting material using techniques like melting point determination, NMR, or GC-MS before starting the synthesis. Purification of the starting phenol by recrystallization or column chromatography may be necessary.[8]
-
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-chloro-3,5-dimethylphenol and the 2-halopropanoic acid derivative in your product mixture.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
Purification: Unreacted phenol can often be removed by a basic wash (e.g., with dilute NaOH solution) during the work-up, as the acidic phenol will be deprotonated and dissolve in the aqueous layer. The final product can be purified by recrystallization or column chromatography.[9][10]
-
-
Diagram of Competing Reactions
Caption: Competing reaction pathways in the synthesis.
Experimental Protocols
Protocol 1: Minimizing Side Reactions through Optimized Williamson Ether Synthesis
This protocol is designed to favor O-alkylation and minimize competing side reactions.
Materials:
-
4-Chloro-3,5-dimethylphenol (high purity)
-
Ethyl-2-bromopropionate
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 4-chloro-3,5-dimethylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 60-70 °C for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture to room temperature.
-
Add ethyl-2-bromopropionate (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Hydrolyze the crude ester using standard procedures (e.g., with NaOH in a methanol/water mixture, followed by acidification) to yield the final product.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Data Summary Table for Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | K2CO3 or Cs2CO3 | Mild base, minimizes elimination side reaction.[3][6] |
| Solvent | Anhydrous DMF or DMSO | Aprotic polar solvent, favors O-alkylation.[4] |
| Temperature | Room temperature to 60 °C | Balances reaction rate while minimizing elimination.[7] |
| Alkylating Agent | 2-Bromopropionate ester | Bromo-derivatives are generally more reactive than chloro-derivatives. |
| Purity of Phenol | >98% | Prevents formation of isomeric byproducts. |
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- Mohapatra, G., & Thirumalaiswamy, R. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1421.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Process for producing dichlorprop. (2024).
- Jensen, D. (2010). The synthesis of dichlorprop anno 1950. ResearchGate.
- University of Hertfordshire. (n.d.). Dichlorprop (Ref: RD 406). AERU.
- LookChem. (n.d.). Dichlorprop.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
- Google Patents. (n.d.). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
- ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- ResearchGate. (n.d.). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5.
- ResearchGate. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- PrepChem.com. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid.
- Google Patents. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- Google Patents. (n.d.). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
- Google Patents. (n.d.). Preparation of chlorinated phenoxyalkanoic acids.
- ResearchGate. (n.d.). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.
- LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol.
- ResearchGate. (2021). Commercially Important Chlorinated Phenols.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]
- 9. Cas 120-36-5,Dichlorprop | lookchem [lookchem.com]
- 10. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Resolution of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid Enantiomers
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Practical Guide to the Chiral Resolution of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chiral resolution of this compound, a compound of significant interest in agrochemical and pharmaceutical research. The focus is on providing practical, experience-driven solutions to common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the resolution of this compound.
Q1: What is this compound and why is its chiral resolution important?
A1: this compound, often referred to as Mecoprop (MCPP), is a selective, systemic herbicide used to control broadleaf weeds.[1][2] It possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop.[2] The herbicidal activity is almost exclusively associated with the (R)-(+)-enantiomer, often designated as Mecoprop-P ("P" for active).[3][4][5] The (S)-enantiomer is considered inactive.[6] Therefore, resolving the racemic mixture to isolate the active (R)-enantiomer is crucial for developing more potent and environmentally friendly herbicides with a reduced chemical load on the environment.[7]
Q2: What are the primary methods for resolving the enantiomers of this compound?
A2: The three most common and effective methods for resolving this racemic acid are:
-
Classical Resolution via Diastereomeric Salt Formation: This is a traditional, cost-effective method for preparative-scale separations. It involves reacting the racemic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the premier method for both analytical determination of enantiomeric purity and for preparative-scale purification. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9][10]
-
Enzymatic Resolution: This method uses enzymes, typically lipases, which selectively catalyze a reaction (e.g., esterification) with one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted forms.[11][12]
Q3: Which resolution method is most suitable for my needs: analytical vs. preparative scale?
A3:
-
For Analytical Scale (determining enantiomeric excess, ee): Chiral HPLC is the undisputed standard. It offers high resolution, accuracy, and requires only a small amount of sample.[13]
-
For Preparative Scale (isolating grams to kilograms):
-
Classical Resolution is often the most economically viable option for large quantities, provided a suitable resolving agent and crystallization conditions can be identified.[14]
-
Preparative Chiral HPLC is also an excellent choice, offering high purity in a single step, though it can be more expensive due to the cost of the chiral stationary phase and solvent consumption.[9]
-
Enzymatic Resolution can be highly efficient but may require significant process optimization to achieve high yields and enantiomeric excess.
-
Q4: How is the enantiomeric excess (ee) of a resolved sample typically determined?
A4: The standard and most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . An analytical chiral column, such as a polysaccharide-based CSP (e.g., CHIRALPAK® or CHIRALCEL® series), is used to separate the two enantiomers.[9] By integrating the peak areas of the (R) and (S) enantiomers, the enantiomeric excess can be calculated using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Part 2: Troubleshooting Guides by Resolution Technique
This section provides detailed troubleshooting for specific issues encountered during resolution experiments.
Guide 1: Classical Resolution via Diastereomeric Salt Formation
This technique relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.
Q: I've mixed my racemic acid and the chiral amine resolving agent, but no salt is precipitating. What are the likely causes and solutions?
A: Direct Answer: The primary reasons for failed precipitation are improper solvent choice, incorrect concentration, or unsuitable temperature.
Expert Explanation & Troubleshooting Steps:
-
Solvent System is Critical: The chosen solvent must be one in which the racemic acid and resolving agent are soluble, but one of the diastereomeric salts is sparingly soluble.
-
Troubleshooting: If no precipitate forms, the salt is likely too soluble. Try adding a less polar anti-solvent (e.g., hexane or heptane) dropwise to your solution to induce precipitation. Conversely, if an oil or amorphous solid crashes out immediately, your solution may be too concentrated or the solvent too non-polar. Try a more polar solvent or dilute the solution with heating.
-
Pro-Tip: A solvent screen is essential.[14] Use small-scale vials to test a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find the one that yields a crystalline solid.
-
-
Concentration Matters: The concentration must be high enough to exceed the solubility of the desired diastereomeric salt.
-
Troubleshooting: If the solution is too dilute, slowly evaporate the solvent under reduced pressure or gentle heating until turbidity is observed. Then, allow the solution to cool slowly.
-
-
Temperature Control: Crystallization is a thermodynamic process.
-
Troubleshooting: After dissolving the components (with gentle heating if necessary), allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation. Scratching the inside of the flask with a glass rod can sometimes initiate nucleation.
-
Q: The enantiomeric excess (ee) of my acid is low after the first crystallization. How can I improve it?
A: Direct Answer: Low ee is typically due to co-precipitation of the more soluble diastereomer or an inefficient initial separation. Recrystallization is the key to improvement.
Expert Explanation & Troubleshooting Steps:
-
Perform Recrystallization: The initial solid obtained is rarely enantiopure. It must be recrystallized, often multiple times, from the same solvent system used for the initial precipitation. Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the ee of the final liberated acid.
-
Optimize Stoichiometry: While a 1:1 molar ratio of acid to resolving agent is common, experience shows that using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a more efficient initial enrichment.[14] This is because it limits the amount of the "wrong" diastereomer that can be formed and co-precipitate.
-
Choice of Resolving Agent: Not all chiral amines are equally effective. The interaction between the acid and the base is highly specific.
-
Recommended Agents for Carboxylic Acids: Chiral phenylethylamines (e.g., (R)- or (S)-1-phenylethylamine) are excellent starting points due to their availability and proven track record.[8] Other options include cinchonidine, cinchonine, or other alkaloid-derived amines.
-
Screening: If purity remains low, screening a small panel of different resolving agents is a highly effective strategy.[14]
-
Q: What is the standard protocol for liberating the enantiomerically enriched free acid from its salt?
A: Direct Answer: The process involves acidifying the salt to protonate the carboxylic acid and deprotonate the resolving agent, followed by liquid-liquid extraction.
Expert Explanation & Step-by-Step Protocol:
-
Dissolve the Salt: Suspend the filtered and dried diastereomeric salt in water.
-
Acidify: Add a strong acid, such as 2M hydrochloric acid (HCl), dropwise while stirring until the pH of the aqueous solution is approximately 1-2. This protonates your carboxylic acid, making it insoluble in water, and protonates the amine resolving agent, making its salt highly soluble in water.
-
Extract the Free Acid: Extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The enantiomerically enriched carboxylic acid will move into the organic layer.
-
Wash and Dry: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolate: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched free acid.
-
Verify Purity: Always confirm the final enantiomeric excess using analytical chiral HPLC.
Workflow for Classical Resolution
Caption: Workflow for classical resolution via diastereomeric salt formation.
Guide 2: Chiral HPLC Method Development & Troubleshooting
Chiral HPLC is a powerful tool for both analyzing and purifying enantiomers. Success hinges on selecting the right column and mobile phase.
Q: How do I choose the correct chiral stationary phase (CSP) for this separation?
A: Direct Answer: For phenoxypropanoic acids, polysaccharide-based CSPs are the most successful and widely used. Specifically, immobilized columns like CHIRALPAK® IM are highly recommended.[9]
Expert Explanation:
-
Polysaccharide CSPs: Columns with chiral selectors based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are exceptionally effective for a broad range of chiral compounds, including acidic ones like MCPP.
-
Immobilized vs. Coated Columns: Immobilized CSPs (like CHIRALPAK® IM, IB, etc.) are covalently bonded to the silica support. This makes them extremely robust and compatible with a much wider range of organic solvents (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), methyl tert-butyl ether (MtBE)).[9] This expanded solvent compatibility is a massive advantage for method development, as changing the solvent is the most powerful way to alter selectivity and resolution.[9] Coated CSPs are more limited in their solvent choices.
Q: My enantiomers are co-eluting or have very poor resolution (Rs < 1.5). What parameters should I adjust?
A: Direct Answer: Systematically adjust the mobile phase composition, focusing on the polar modifier (alcohol) and the acidic additive.
Expert Explanation & Troubleshooting Steps:
-
Mobile Phase Composition: For normal phase chromatography, the mobile phase typically consists of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol).
-
Adjust Modifier Percentage: The percentage of alcohol is the primary driver of retention time. Decrease the alcohol percentage (e.g., from 10% to 5%) to increase retention time and give the CSP more time to interact with the analytes, which often improves resolution.
-
Change the Alcohol: Switching from ethanol to isopropanol (or vice versa) can significantly alter the selectivity and may improve the separation.
-
-
The Critical Role of the Acidic Additive: For acidic analytes like MCPP, adding a small amount (typically 0.1%) of a strong acid like trifluoroacetic acid (TFA) to the mobile phase is essential.
-
Mechanism: The TFA acts as an ionic suppressor. It protonates the carboxylic acid group of your analyte, preventing it from deprotonating and interacting ionically with any active sites on the silica support. This leads to sharper, more symmetrical peaks and better reproducibility. Without it, you will likely see severe peak tailing.
-
-
Explore Different Solvents (Immobilized Columns Only): If resolution is still poor, leverage the extended solvent compatibility of an immobilized column. Replacing ethanol with solvents like DCM or EtOAc can dramatically improve selectivity and resolution for MCPP.[9]
-
Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can sometimes enhance resolution by increasing the strength of the chiral recognition interactions, although it will also increase analysis time and pressure.
Data Presentation: Example Chiral HPLC Conditions for MCPP
| Parameter | Condition 1 (Standard) | Condition 2 (High Resolution) |
| Column | CHIRALPAK® IM (5 µm, 4.6 x 150 mm) | CHIRALPAK® IM (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Hexane / Ethanol / TFA (90:10:0.1 v/v/v) | Hexane / DCM / Ethanol / TFA (50:49:1:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm[15] | UV at 275 nm |
| Expected Outcome | Baseline Resolution | Significantly Improved Resolution and Selectivity[9] |
| (Data synthesized from reference[9]) |
Logic for Chiral HPLC Method Development
Caption: Logical workflow for developing a chiral HPLC separation method.
References
- Mecoprop-P. (n.d.). TerraLink.
- Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel.
- Mecoprop-P (Ref: BAS 037H). (2025, November 18). AERU.
- Mecoprop. (n.d.). EXTOXNET PIP.
- Mecoprop. (n.d.). Wikipedia.
- Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. (2016). ResearchGate.
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987). PubMed.
- Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). BMC Biotechnology.
- Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. (2000). PubMed.
- Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2003). ResearchGate.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2022). PMC - PubMed Central.
- HPLC Methods for analysis of Mecoprop. (n.d.). HELIX Chromatography.
- Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. (2021). Europe PMC.
- Yang, X., Ma, B., Zheng, X., & Lin, C. (2015). Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chromatography. Analytical Methods.
- Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK IM. (2023). LCGC International.
- Determination of the Enantiomeric Forms of Mecoprop. (n.d.). AWS.
- Strategies for chiral separation: from racemate to enantiomer. (2022). PMC - NIH.
- Chiral Resolution Screening. (n.d.). Onyx Scientific.
- Preparation of (R)(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]-propionic acid-methyl ester. (n.d.). PrepChem.com.
- (R)-2-(4-Chloro-2-methylphenoxy)propanoate. (n.d.). PubChem - NIH.
- Chiral resolution. (n.d.). Wikipedia.
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry.
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed.
- Preparation method of 2-(4-alkylphenyl) propanoic acid. (2011). Google Patents.
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011). Google Patents.
Sources
- 1. tlhort.com [tlhort.com]
- 2. Mecoprop - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 5. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 6. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chiraltech.com [chiraltech.com]
- 10. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
Welcome to the technical support resource for the analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are utilizing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of this compound. Here, we will address common challenges, with a particular focus on mitigating and compensating for matrix effects, a prevalent issue in complex sample analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to the analysis of this compound, providing explanations for the underlying principles of the analytical challenges.
Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of analyzing this compound, which is often extracted from complex matrices like soil, water, or agricultural products, these co-extractives can interfere with the ionization process in the mass spectrometer's source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[2] The primary cause of this phenomenon in electrospray ionization (ESI), a common technique for this type of analysis, is competition between the analyte and matrix components for charge or for access to the droplet surface during the ionization process.[5]
Q2: My calibration curve for this compound is not linear when I use standards prepared in solvent, but it looks better with matrix-matched standards. Why is this?
A2: This is a classic indication of matrix effects. When you prepare calibration standards in a neat solvent (e.g., methanol or acetonitrile), the analyte ionizes with a certain efficiency. However, when you inject a sample extract, the co-eluting matrix components can suppress or enhance the ionization of this compound.[6] This means that for the same concentration, the signal response is different in the presence of the matrix compared to the clean solvent. This discrepancy leads to a non-linear or inaccurate calibration curve. Matrix-matched standards, which are prepared in a blank matrix extract, subject the calibrants to the same matrix effects as your samples, thus compensating for this signal alteration and resulting in a more accurate calibration curve.[7]
Q3: I am observing significant ion suppression. What are the most likely culprits in my sample matrix?
A3: The specific interfering compounds depend on your sample type. For soil and plant matrices, common culprits include humic acids, fulvic acids, lipids, pigments (like chlorophyll), and various organic acids.[3][8] In biological samples such as plasma or tissue, phospholipids and salts are major contributors to ion suppression.[9] These substances can co-elute with this compound and interfere with the ESI process by altering the droplet's surface tension and viscosity, or by competing for the available charge.
Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it considered the gold standard for compensating for matrix effects?
A4: A stable isotope-labeled internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C).[7][10] For this compound, an ideal SIL-IS would have the same chemical structure but a slightly higher mass. The key advantage is that the SIL-IS has nearly identical physicochemical properties to the analyte.[10] This means it will behave similarly during sample preparation (extraction recovery) and chromatographic separation (retention time), and most importantly, it will experience the same degree of ion suppression or enhancement in the MS source.[7][10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively canceled out, leading to highly accurate and precise quantification.[7]
Part 2: Troubleshooting Guide
This section provides practical, step-by-step guidance for specific problems you may encounter during your analysis.
Problem 1: Poor peak shape and inconsistent retention time for this compound.
-
Question: My chromatographic peaks for this compound are broad, tailing, or shifting between injections. What should I investigate?
-
Answer & Troubleshooting Steps:
-
Check Mobile Phase pH: this compound is an acidic herbicide. To ensure good peak shape in reversed-phase chromatography, the mobile phase pH should be kept low (typically around 2-3) to keep the analyte in its neutral, protonated form.[11] This can be achieved by adding a small amount of formic acid (e.g., 0.1%) to both the aqueous and organic mobile phases.[12][13]
-
Column Conditioning and Equilibration: Ensure the column is properly conditioned and equilibrated with the mobile phase before each injection sequence. Insufficient equilibration can lead to retention time shifts.
-
Sample Solvent Composition: The solvent in which your final extract is dissolved can affect peak shape. If the sample solvent is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. If possible, the sample solvent should match the initial mobile phase composition.
-
Column Contamination: Matrix components can accumulate on the column, affecting its performance. Implement a column wash step at the end of each sequence with a strong solvent to clean the column. If performance degrades, consider using a guard column to protect the analytical column.
-
Problem 2: Significant signal variability and poor reproducibility between replicate injections.
-
Question: I am seeing high relative standard deviations (RSDs) for my quality control samples. How can I improve the reproducibility of my method?
-
Answer & Troubleshooting Steps:
-
Evaluate and Mitigate Matrix Effects: High variability is a strong indicator of inconsistent matrix effects.
-
Sample Dilution: A simple and often effective strategy is to dilute the sample extract.[14] This reduces the concentration of interfering matrix components.[14] Experiment with different dilution factors (e.g., 1:5, 1:10, 1:20) to find a balance between reducing matrix effects and maintaining sufficient sensitivity.
-
Improve Sample Cleanup: If dilution is not sufficient or compromises sensitivity, enhance your sample preparation. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach followed by dispersive solid-phase extraction (d-SPE) is a good starting point.[6] For pigmented samples, consider using sorbents like graphitized carbon black (GCB) in the d-SPE step, but be aware that it can also retain planar analytes like your target compound, so optimization is crucial.[8]
-
-
Implement an Internal Standard: If not already in use, incorporating an internal standard is critical for improving reproducibility.
-
Choosing an Internal Standard: While a specific SIL-IS for this compound may not be commercially available, you can use a SIL-IS of a structurally similar phenoxy acid herbicide, such as Mecoprop-d3 or 2,4-D-d3. It is crucial to validate that the chosen internal standard co-elutes with the analyte and experiences similar matrix effects.[7][10]
-
Potential Pitfalls with non-ideal SIL-IS: Be aware that even deuterated standards can sometimes exhibit slight chromatographic separation from the native analyte (isotopic effect).[10] If the separation is significant, they may not experience the same matrix effect at the exact moment of elution, which can compromise correction.[10]
-
-
Problem 3: Inability to achieve required detection limits due to ion suppression.
-
Question: My signal-to-noise ratio is too low for trace-level quantification, and I suspect ion suppression is the cause. How can I enhance my signal?
-
Answer & Troubleshooting Steps:
-
Assess the Severity and Timing of Ion Suppression: Use a post-column infusion experiment to visualize when and to what extent ion suppression is occurring during your chromatographic run.[3][11] This involves teeing in a constant flow of a standard solution of your analyte post-column while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.[3]
-
Optimize Chromatography to Separate from Suppression Zones: With the information from the post-column infusion, adjust your chromatographic gradient to move the elution of this compound away from the areas of major ion suppression. Often, the most significant suppression occurs early in the run with unretained, polar matrix components.
-
Enhance Sample Preparation: Focus on removing the classes of compounds causing the suppression.
-
For fatty matrices, a hexane or heptane wash (liquid-liquid extraction) can be added to your protocol to remove lipids.
-
For matrices high in organic acids, solid-phase extraction (SPE) with an anion-exchange sorbent can be an effective cleanup step.
-
-
Optimize MS Source Parameters: Ensure your mass spectrometer's source parameters (e.g., spray voltage, gas temperatures, gas flows) are optimized for this compound in the presence of your final sample extract. Source conditions can influence the susceptibility to matrix effects.
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) for this compound in a specific matrix.
Procedure:
-
Prepare a standard solution (Set A): Prepare a solution of this compound in a neat solvent (e.g., 50:50 acetonitrile:water) at a concentration relevant to your expected sample concentrations (e.g., 50 ng/mL).
-
Prepare a post-extraction spiked sample (Set B): a. Select a representative blank sample matrix that is free of the analyte. b. Perform your entire sample preparation and extraction procedure on this blank matrix. c. Take the final, clean extract and spike it with the analyte to the same final concentration as in Set A.
-
Analysis: Inject both solutions (Set A and Set B) into the LC-MS/MS system multiple times (n≥3) and record the peak areas.
-
Calculation:
-
Matrix Factor (MF) = (Average Peak Area in Set B) / (Average Peak Area in Set A)
-
Matrix Effect (%) = (MF - 1) x 100%
-
Data Interpretation:
| Matrix Factor (MF) | Matrix Effect (%) | Interpretation |
| MF = 1 | 0% | No matrix effect |
| MF < 1 | Negative % | Ion Suppression |
| MF > 1 | Positive % | Ion Enhancement |
A matrix effect is generally considered acceptable if it is within ±20%.[3]
Protocol 2: Modified QuEChERS for Soil Samples
Objective: To extract this compound from soil while minimizing co-extractives.
Procedure:
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration & Fortification: Add 10 mL of water and vortex for 1 minute. If adding an internal standard, add it at this stage. Allow the sample to hydrate for 30 minutes.
-
Extraction: a. Add 10 mL of acetonitrile containing 1% acetic acid. The acid helps to keep the analyte in its protonated state. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). c. Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE): a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg of PSA (Primary Secondary Amine) sorbent. b. Optional: For soils with high organic content, include 150 mg of C18 sorbent. For soils with pigmentation, cautiously add a small amount of GCB (e.g., 50 mg), being mindful of potential analyte loss. c. Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.
-
Final Extract: Transfer the supernatant to a clean vial for LC-MS/MS analysis, potentially after a dilution step.
Part 4: Visualizations
Diagram 1: The Mechanism of Ion Suppression
Caption: Workflow illustrating competition leading to ion suppression.
Diagram 2: Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for addressing significant matrix effects.
References
- Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies. [Link]
- Charlton, A. J., & Stuckey, V. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Bulletin of Environmental Contamination and Toxicology, 82(6), 711–715. [Link]
- Furey, A., et al. (2013).
- González, N., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 11(9), 9396-9413. [Link]
- Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D.
- Hiemstra, M., & de Kok, A. (2007). Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection.
- Jia, W., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1698. [Link]
- King, R., et al. (2000). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.
- Kruve, A., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography–mass spectrometry.
- LCGC International. (2017). A Look at Matrix Effects.
- Li, H., et al. (2022). Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. Molecules, 27(21), 7266. [Link]
- Matuszewski, B. K., et al. (2003). Matrix effect in quantitative LC/MS/MS bioanalysis of drugs and metabolites: a critical review. Analytical Chemistry, 75(13), 3019-3030.
- Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]
- Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. [Link]
- Stahnke, H., et al. (2012). Reduction of matrix effects in liquid chromatography–electrospray ionization–mass spectrometry by dilution of the sample extracts: how much dilution is needed? Analytical Chemistry, 84(3), 1474-1482.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
- Taylor & Francis Online. (2018).
- U.S. EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
- Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Waters. (2021). Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube. [Link]
- Zhang, Y., et al. (2020). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 9. mdpi.com [mdpi.com]
- 10. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 11. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and validation of a method based on QuEChERS extraction and liquid chromatographic-tandem mass spectrometric analysis for the determination of perfluoroalkyl acids in strawberry and olive fruits, as model crops with different matrix characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common experimental challenges. My goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying chemical principles that govern its success.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and efficient method for synthesizing this and other aryloxypropanoic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a haloalkanoate by a phenoxide.[1][2][3] In this specific case, the sodium or potassium salt of 4-chloro-3,5-dimethylphenol (the nucleophile) attacks an ester or salt of 2-halopropanoic acid (e.g., ethyl 2-chloropropanoate), displacing the halide to form the desired ether linkage.[3]
Q2: What are the most common byproducts I should expect in this reaction?
A2: Byproduct formation is a common challenge. The primary undesired products include:
-
C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring.[1] Reaction at the ring results in an isomeric byproduct where the propanoic acid moiety is directly attached to the benzene ring.
-
Elimination products: The base used to deprotonate the phenol can also promote the elimination of the halide from the 2-halopropanoate, leading to the formation of an acrylate. This is more prevalent with sterically hindered alkyl halides and at higher temperatures.[1][2]
-
Unreacted starting materials: Incomplete conversion will leave residual 4-chloro-3,5-dimethylphenol and the 2-halopropanoate.
-
Hydrolysis products: The 2-halopropanoate can be hydrolyzed by any water present in the reaction mixture, especially under basic conditions, to form 2-hydroxypropanoic acid (lactic acid).
Q3: How can I analytically differentiate between the desired O-alkylation product and the C-alkylation byproduct?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
HPLC: Reversed-phase HPLC is an excellent method for separating the more polar C-alkylated byproduct from the desired O-alkylated product.[4][5][6] The C-alkylated isomer will typically have a different retention time.
-
NMR Spectroscopy: 1H and 13C NMR are definitive for structure elucidation. The ether linkage in the O-alkylated product results in a characteristic downfield shift of the methine proton on the propanoic acid moiety. In the C-alkylated product, you would observe the disappearance of an aromatic proton signal and the appearance of a new aliphatic signal pattern consistent with direct attachment to the ring. Combining NMR with mass spectrometry provides a powerful tool for metabolite and byproduct identification.[7][8][9]
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS may differ, aiding in their differentiation.[10][11]
Q4: What are the key reaction parameters to control for minimizing byproducts?
A4: Careful control of reaction conditions is paramount. The key parameters are:
-
Choice of Base: Use a moderately weak base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) rather than strong bases like sodium hydride (NaH) or hydroxides.[3][12] This is sufficient to deprotonate the phenol without significantly promoting elimination of the alkyl halide.
-
Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic and available for the SN2 reaction.[1][3][13] These solvents also tend to favor O-alkylation over C-alkylation.[13]
-
Temperature: Maintain a moderate reaction temperature, typically between 50-80 °C.[1][14] Higher temperatures can increase the rate of elimination and C-alkylation side reactions.
-
Leaving Group: While chlorides are common, using a better leaving group on the propanoate, such as bromide or iodide, can increase the rate of the desired SN2 reaction, potentially allowing for milder reaction conditions.[12]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Phenol | The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low. | Ensure you are using at least one equivalent of a suitable base (e.g., K2CO3). Consider a slightly stronger base if necessary, but be mindful of side reactions. |
| Poor Quality of Alkylating Agent | The 2-halopropanoate may have degraded over time, especially if exposed to moisture. | Use a freshly opened or purified bottle of the alkylating agent. Verify its purity by NMR or GC before use. |
| Presence of Water | Water can hydrolyze the alkylating agent and will protonate the phenoxide, reducing the concentration of the active nucleophile. | Use anhydrous solvents and dry glassware. If using a carbonate base, consider drying it before use. |
| Suboptimal Solvent Choice | Protic solvents (like alcohols) can solvate the phenoxide, reducing its nucleophilicity. Apolar solvents may not sufficiently dissolve the reactants. | Switch to a polar aprotic solvent like DMF or acetonitrile to accelerate the SN2 reaction.[1] |
Problem 2: Significant Presence of C-Alkylation Byproduct
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures provide the activation energy needed for the less-favored C-alkylation pathway to compete with O-alkylation. | Reduce the reaction temperature. It is often a trade-off between reaction rate and selectivity. |
| Solvent Effects | Certain solvents can influence the site of alkylation. Protic solvents can stabilize the oxygen of the phenoxide through hydrogen bonding, making the ring carbons more accessible for attack. | Ensure you are using a polar aprotic solvent. Solvents like DMF or ACN are known to favor O-alkylation.[13] |
| Counter-ion Effects | The nature of the cation (e.g., Na+, K+, Cs+) can influence the charge distribution on the phenoxide and thus the O/C alkylation ratio. | While less commonly adjusted, using a larger, softer cation like Cs+ can sometimes improve O-selectivity. |
Problem 3: Formation of an Acrylate Byproduct (from Elimination)
| Potential Cause | Explanation | Recommended Solution |
| Base is Too Strong | Strong bases like alkoxides or hydrides will readily abstract a proton from the 2-halopropanoate, leading to E2 elimination. | Use a weaker base such as K2CO3.[3] |
| High Reaction Temperature | Elimination reactions have a higher activation energy than substitution reactions and are thus favored at higher temperatures. | Lower the reaction temperature. Monitor the reaction progress over a longer period at a reduced temperature. |
| Steric Hindrance | While 2-chloropropanoate is a secondary halide, significant steric bulk around the reaction center can favor elimination. | This is less of a factor for this specific reaction but is a consideration in the broader context of Williamson ether synthesis. |
Experimental Protocols & Workflows
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing byproduct formation.
Materials:
-
4-Chloro-3,5-dimethylphenol
-
Ethyl 2-bromopropanoate
-
Anhydrous Potassium Carbonate (K2CO3), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3,5-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M HCl, then with saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and 2 M NaOH.
-
Stir at room temperature or gently heat until the hydrolysis is complete (monitored by TLC/HPLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl until the pH is ~2.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Workflow for Troubleshooting Byproduct Formation
The following diagram illustrates a logical workflow for identifying and mitigating byproduct formation.
Data Summary and Visualization
Table 1: Influence of Reaction Parameters on Selectivity
| Parameter | Condition | Effect on O-Alkylation (Desired) | Effect on C-Alkylation (Byproduct) | Effect on Elimination (Byproduct) | Rationale |
| Temperature | Low (50-60 °C) | Favorable | Minimized | Minimized | SN2 is less temperature-sensitive than elimination or C-alkylation. |
| High (>100 °C) | Decreased Selectivity | Increased | Increased | Higher temps overcome the activation energy for side reactions.[1] | |
| Base | Weak (K2CO3, Cs2CO3) | Favorable | Neutral | Minimized | Sufficiently deprotonates phenol without promoting E2.[3][12] |
| Strong (NaH, NaOH) | Risk of Side Reactions | Increased | Significantly Increased | Strong bases are non-selective and favor elimination.[3] | |
| Solvent | Polar Aprotic (DMF, ACN) | Favorable (Increased Rate) | Minimized | Neutral | Solvates cation, enhancing nucleophilicity of phenoxide anion.[1][13] |
| Protic (Ethanol, Water) | Slower Rate | Increased | Increased | Solvates phenoxide, reducing nucleophilicity and favoring other pathways. |
Reaction Pathway Diagram
The following diagram illustrates the primary Williamson ether synthesis pathway and the competing side reactions of C-alkylation and elimination.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Sanchis-Mallols, J. M., et al. Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction.
- CIPAC. MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. [Link]
- Gajda, T., et al. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation.
- SIELC Technologies. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Gajda, T., et al. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation.
- AIChE. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Proceedings of the 2022 Annual Meeting. [Link]
- eConference.io.
- Agilent.
- Japan International Cooperation Agency. III Analytical Methods. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Freedman, H. H., & Dubois, R. A.
- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- Duan, H.
- KNGAC. ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.
- Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Analytical Separ
- Google Patents. A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
- CDC Stacks. SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. [Link]
- PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]
- Bingol, K., & Brüschweiler, R. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics.
- Reddit.
- Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Google Patents. 2-(4-methylphenyl)propionic acid syntehsis method.
- LIPID MAPS.
- D'Souza, A. D., et al. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes.
- Lewis, L. Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
- 6. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
Technical Support Center: Quantification of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Welcome to the technical support center for the quantification of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, also known as MCPP or Mecoprop. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common calibration issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Calibration Curve Issues
A reliable calibration curve is the foundation of accurate quantification.[1][2][3] This section addresses common problems encountered when establishing a linear relationship between analyte concentration and instrument response.
Question 1: My calibration curve for MCPP has a poor correlation coefficient (r² < 0.99). What are the likely causes and how can I fix it?
Answer:
A low correlation coefficient indicates that the data points deviate significantly from the best-fit linear regression line.[3] This can stem from several sources, from standard preparation to instrumental parameters.
Underlying Causes & Solutions:
-
Inaccurate Standard Preparation: This is the most common culprit.
-
Expert Insight: Serial dilutions are a frequent source of error propagation. Preparing each standard independently from a certified stock solution is best practice to minimize this.[4] Ensure that the analytical balance is properly calibrated and that volumetric glassware is Class A.
-
Protocol: Use a certified reference material for MCPP to prepare your stock solution.[5][6][7] Dilute this stock using calibrated pipettes and volumetric flasks to create a series of at least 5-7 calibration standards. The concentration range should bracket the expected concentration of your unknown samples.[2][5][8]
-
-
Instrumental Instability: Fluctuations in the analytical instrument can lead to inconsistent responses.[9]
-
HPLC/UPLC Systems: Check for stable pump pressure and flow rate.[10][11] Ensure the detector lamp has sufficient energy.[12] Mobile phase composition must be consistent; if preparing online, ensure the mixing valve is functioning correctly.[13]
-
GC Systems: Verify that the injection port temperature is appropriate and stable. Leaks in the system can also cause variability.
-
-
Inappropriate Calibration Range: The detector response may not be linear across an excessively wide concentration range.[2][8]
-
Solution: Narrow the concentration range of your standards. If your samples have a wide range of expected concentrations, you may need to prepare separate calibration curves for different ranges or use a quadratic fit if the method allows.
-
-
Contamination: Contamination in the standards, solvents, or analytical system can introduce interfering peaks or alter the baseline.[9][14]
Troubleshooting Workflow for Poor Linearity:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Question 2: My calibration curve is consistently non-linear at higher concentrations. What does this indicate?
Answer:
This phenomenon, often referred to as "rolling off," is typically due to detector saturation or reaching the limits of the linear dynamic range.
Underlying Causes & Solutions:
-
Detector Saturation: The detector has a finite capacity to respond to increasing analyte concentration. At high concentrations, the response may no longer be proportional.
-
Expert Insight: For UV-Vis detectors in HPLC, this can be due to exceeding the absorbance limit where the relationship between absorbance and concentration is no longer linear (as described by the Beer-Lambert Law). For mass spectrometers, it can be due to space-charge effects in the ion trap or saturation of the detector electronics.
-
Solution: Dilute your higher concentration standards and unknown samples to fall within the linear range of the detector.[8] Alternatively, you can reduce the injection volume.
-
-
Analyte-Specific Behavior: At high concentrations, molecules may interact with each other (e.g., forming dimers), which can affect their chromatographic behavior and detector response.
Data Presentation: Example of Linear vs. Saturated Response
| Concentration (µg/mL) | Linear Response (Area Counts) | Saturated Response (Area Counts) |
| 1 | 10,000 | 10,000 |
| 5 | 50,000 | 50,000 |
| 10 | 100,000 | 100,000 |
| 20 | 200,000 | 180,000 |
| 50 | 500,000 | 250,000 |
Section 2: Issues Related to Sample Matrix
The sample matrix—everything in the sample except the analyte of interest—can significantly impact quantification.[1]
Question 3: My MCPP recovery is low when analyzing soil/water samples, but the calibration in solvent is perfect. What could be causing this discrepancy?
Answer:
This is a classic example of a "matrix effect," where components of the sample matrix interfere with the analysis, typically causing ion suppression or enhancement in mass spectrometry, or interfering peaks in other detection methods.[15][16][17][18]
Underlying Causes & Solutions:
-
Ion Suppression/Enhancement (LC-MS/MS): Co-eluting matrix components can affect the ionization efficiency of MCPP in the mass spectrometer source.[15][18]
-
Expert Insight: Humic and fulvic acids in soil and water samples are notorious for causing ion suppression in negative ion mode, which is often used for acidic herbicides like MCPP.[19]
-
Solution 1: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of MCPP.[16][17][18] This ensures that the standards and samples experience the same matrix effects.
-
Solution 2: Improve Sample Cleanup: Incorporate a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering components before analysis.[5][20]
-
Solution 3: Dilution: Diluting the sample extract can mitigate matrix effects, but may compromise the limit of detection.[16]
-
-
Incomplete Extraction: MCPP may be strongly adsorbed to the sample matrix, leading to incomplete extraction and low recovery.
-
Protocol: Extraction from Soil:
-
Homogenize the soil sample.
-
Adjust the pH of the extraction solvent to be alkaline (e.g., using a phosphate buffer at pH > 8) to deprotonate the carboxylic acid group of MCPP, making it more soluble in the aqueous phase and releasing it from the soil particles.
-
After separation from the soil, acidify the aqueous extract to pH < 3 to protonate the MCPP.[5][20]
-
Proceed with liquid-liquid extraction using a suitable organic solvent (e.t., dichloromethane or ethyl acetate) or perform solid-phase extraction.[5]
-
-
Workflow for Diagnosing Matrix Effects:
Caption: Decision tree for diagnosing low analyte recovery.
Section 3: Gas Chromatography (GC) Specific Issues
Due to its carboxylic acid group, MCPP is polar and not sufficiently volatile for direct GC analysis.[21] Derivatization is a mandatory step.[21][22][23]
Question 4: I am analyzing MCPP by GC-MS, and my calibration is inconsistent. I suspect issues with my derivatization. How can I troubleshoot this?
Answer:
Inconsistent derivatization is a common source of error in the GC analysis of acidic herbicides. The goal is to convert the polar carboxylic acid to a less polar, more volatile ester.[23]
Underlying Causes & Solutions:
-
Incomplete Derivatization: The reaction may not be going to completion, leading to variable amounts of the derivatized product.
-
Expert Insight: The presence of water can significantly hinder many derivatization reactions, especially silylation. Ensure your sample extract is completely dry before adding the derivatizing agent. Common derivatizing agents include diazomethane, BF₃/methanol, or silylating agents like BSTFA.[22][23][24]
-
Protocol: General Esterification (e.g., with BF₃/Methanol):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 1-2 mL of 10-14% BF₃/methanol solution.
-
Cap the vial tightly and heat at 60-80°C for 10-30 minutes.
-
Cool the sample, add an organic solvent (e.g., hexane) and a quenching solution (e.g., saturated sodium chloride).
-
Vortex and allow the layers to separate.
-
Analyze the organic layer by GC-MS.
-
-
-
Degradation of Derivatizing Agent: Many derivatizing agents are sensitive to moisture and air and can degrade over time.
-
Solution: Use fresh derivatizing agent or a freshly opened ampule. Store reagents under the recommended conditions (e.g., under an inert atmosphere, refrigerated).
-
-
Active Sites in the GC System: The acidic MCPP (if underivatized) or its ester derivative can interact with active sites (e.g., silanol groups) in the GC inlet liner or the front of the column, leading to peak tailing and poor reproducibility.
-
Solution: Use a deactivated inlet liner. Perform regular maintenance, including trimming the front of the column and replacing the liner and septa.
-
Troubleshooting Derivatization:
Caption: Workflow for troubleshooting GC derivatization issues.
References
- Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. (2025).
- GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. (n.d.).
- Derivatization of Acidic Herbicides with Selected Tetraalkyl Ammonium and Trimethyl Sulfonium Hydroxides for Their GC Analysis. (2004). Analytical Letters. [Link]
- Troubleshooting during HPLC calibr
- MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. (n.d.). cipac.org. [Link]
- Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dimethylsilyl derivatives. (1982). Analytical Chemistry. [Link]
- Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. (2005).
- Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. (2010). PubMed. [Link]
- Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. (2015).
- Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. (2006). PubMed. [Link]
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
- Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. (n.d.). Taylor & Francis Online. [Link]
- Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.). eupesticides.eu. [Link]
- Calibr
- A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. (2019). Technology and Health Care. [Link]
- Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek. [Link]
- Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. (2017). MAG. [Link]
- Determination of Acid herbicides in Liquids by GCMS. (2022). ALS Environmental. [Link]
- This compound (14234-20-9). (n.d.). Chemchart. [Link]
- 2-(4-Chlorophenoxy)propionic acid. (n.d.). PubChem. [Link]
- A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. (2019).
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). hplctroubleshooting.com. [Link]
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
- Calibration curves: cre
- A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. (2019). PubMed. [Link]
- From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis. (2024).
- TROUBLESHOOTING GUIDE – HPLC. (n.d.). forumsci.co.il. [Link]
- Mecoprop-P, PESTANAL, analytic. (n.d.).
- Preparation of Calibration Curves - A Guide to Best Practice. (n.d.).
- Calibration Curves: Principles and Applic
- Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. (n.d.).
- Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. (n.d.).
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA. [Link]
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem. [Link]
- Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isol
- Mecoprop. (n.d.). NIST WebBook. [Link]
Sources
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- 3. From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknml.com [uknml.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Video: Calibration Curves: Principles and Applications [jove.com]
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- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
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- 14. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 15. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 18. mag.go.cr [mag.go.cr]
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- 24. researchgate.net [researchgate.net]
"protocol refinement for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid experiments"
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy, reproducibility, and integrity of your results. Our approach is grounded in established scientific principles and field-proven expertise to help you navigate the complexities of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and analysis of this compound.
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and acetonitrile. For long-term stability, it is recommended to store the solid compound in a cool, dry, and dark place. Stock solutions in organic solvents should be stored at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles.
Q2: How can I ensure the stability of my working solutions during an experiment?
A2: The stability of working solutions is crucial for reliable results. Phenoxypropanoic acids can be susceptible to photodegradation and, under certain conditions, microbial degradation. It is advisable to prepare fresh working solutions for each experiment. If solutions need to be used over several hours, they should be protected from light. For aqueous solutions, maintaining an acidic pH (around 3-4) can help to keep the compound in its protonated, more stable form.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathways for phenoxy herbicides include photodegradation and microbial metabolism. Photodegradation can lead to the cleavage of the ether bond, potentially forming 4-chloro-3,5-dimethylphenol and other byproducts.[1] The propanoic acid side chain can also undergo oxidation.
Q4: What is the primary mechanism of action for this compound as a herbicide?
A4: this compound is a synthetic auxin herbicide.[2] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death.[2]
II. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the analysis and application of this compound.
Guide 1: Inconsistent Results in Quantitative Analysis (LC-MS/MS)
Problem: You are observing poor reproducibility, fluctuating peak areas, or inconsistent recovery in your LC-MS/MS analysis of this compound from environmental samples.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Sample pH | Phenoxypropanoic acids are weak acids. Their retention on a reverse-phase HPLC column and their ionization efficiency in the mass spectrometer source are highly dependent on pH. Inconsistent pH across samples, standards, and mobile phases will lead to variable results. | Ensure that all samples and standards are acidified to a consistent pH (typically between 2 and 3) before injection.[3] The mobile phase should also be maintained at a stable, acidic pH using a suitable buffer like formic acid.[3] |
| Matrix Effects | Co-extracted substances from complex matrices (e.g., soil, water) can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. | Implement a robust sample cleanup procedure. For water samples, solid-phase extraction (SPE) is effective.[4][5] For soil samples, a QuEChERS-based method or alkaline extraction followed by SPE cleanup can be employed to remove interfering matrix components.[5][6] The use of a matrix-matched calibration curve or an isotopically labeled internal standard is highly recommended to compensate for matrix effects. |
| Analyte Adsorption | Phenoxy acids can adsorb to active sites on glassware, autosampler vials, and within the HPLC system, especially at low concentrations. | Silanize all glassware before use. Use polypropylene or deactivated glass autosampler vials. Prime the HPLC system with a high-concentration standard before running the analytical batch to passivate active sites. |
| Incomplete Hydrolysis of Esters | If your samples may contain ester forms of the herbicide, failure to hydrolyze them to the parent acid will result in underestimation of the total residue. | For a total residue method, incorporate an alkaline hydrolysis step (e.g., using KOH at pH ≥ 12) in your sample preparation protocol to convert any esters to the propanoic acid form before extraction and analysis.[3][7] |
Guide 2: Poor Herbicidal Activity in Bioassays
Problem: You are not observing the expected phytotoxic effects of this compound in your plant bioassays.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Formulation for Plant Uptake | The acidic form of the herbicide may not be readily absorbed by the plant foliage. Commercial formulations often include adjuvants and are formulated as esters or salts to improve uptake. | For foliar applications, consider preparing a simple formulation by dissolving the compound in a small amount of a suitable organic solvent (e.g., acetone) and then diluting with water containing a non-ionic surfactant to improve leaf wetting and penetration. |
| Incorrect Application Timing | The susceptibility of plants to herbicides can vary significantly with their growth stage. | Apply the herbicide to young, actively growing plants for maximum efficacy. Refer to literature for the optimal growth stage of your target plant species for auxin herbicide application. |
| Environmental Conditions | Factors such as temperature, humidity, and light intensity can influence a plant's metabolic rate and its ability to absorb and translocate the herbicide. | Conduct bioassays under controlled and consistent environmental conditions. Ensure adequate lighting and temperature to promote active plant growth. |
| Compound Degradation | As mentioned in the FAQs, the compound can degrade, especially when exposed to light. | Prepare fresh treatment solutions for each bioassay and protect them from light during preparation and application. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound (analytical standard grade)
-
HPLC-grade methanol
-
Analytical balance
-
10 mL volumetric flask (Class A)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound into a 10 mL volumetric flask.
-
Add approximately 5 mL of HPLC-grade methanol to the flask and sonicate for 5 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled amber glass vial for storage at -20°C.
Protocol 2: Quantification in Water Samples by SPE and LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound in water samples.
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric reverse-phase)
-
SPE manifold
-
Methanol, acetonitrile (HPLC grade)
-
Formic acid
-
Reagent water
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Collect a 100 mL water sample in a clean glass container.
-
Acidify the sample to pH 2-3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (pH 2-3) through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove any polar interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample by LC-MS/MS. A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The mass spectrometer should be operated in negative ion mode, monitoring for the appropriate precursor and product ions of the analyte.
-
IV. Visualizations
Workflow for Water Sample Analysis
Caption: Workflow for the extraction and analysis of this compound from water samples.
Troubleshooting Logic for Inconsistent Analytical Results
Caption: Decision tree for troubleshooting inconsistent quantitative analysis results.
V. References
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. [Link]
-
MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. [Link]
-
ResearchGate. (2009). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. [Link]
-
ACS Publications. (1995). Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide. [Link]
-
eConference.io. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. [Link]
-
PubMed. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. [Link]
-
ResearchGate. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. [Link]
-
PubMed. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. [Link]
-
Semantic Scholar. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. [Link]
-
Frontiers. (2022). Photocatalytic degradation of glyphosate using Ce/N co-doped TiO2 with oyster shell powder as carrier under the simulated fluorescent lamp. [Link]
-
PubMed Central (PMC). (2024). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. [Link]
-
PubMed. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
ResearchGate. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
California Department of Food and Agriculture. (2022). Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography Tandem Mass Spectrometry (GC/MS/MS). [Link]
-
Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]
-
PrepChem.com. (n.d.). Preparation of (R)(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]-propionic acid-methyl ester. [Link]
-
U.S. Environmental Protection Agency. (2018). 2,4-D 2-EHE (PC 030001/030019/030063) MRIDs 50454301/50454302. [Link]
-
Google Patents. (n.d.). Preparing method for 4-chlorine-3,5-xylenol.
-
Taylor & Francis Online. (2017). Detection of phenoxy herbicide dosage in cotton crops through the analysis of hyperspectral data. [Link]
-
ResearchGate. (2019). Analytical Methods to Analyze Pesticides and Herbicides. [Link]
-
Pest Genie. (n.d.). Phenoxy Reference Guide. [Link]
-
Google Patents. (n.d.). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
National Institute of Standards and Technology. (n.d.). Mecoprop. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Technical Support Center: Enhancing the Stability of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid Stock Solutions
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Welcome to the technical support center for 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a widely utilized phenoxy herbicide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of stock solutions, ensuring experimental reproducibility and accuracy. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in my chosen solvent. What should I do?
A1: This is a common issue stemming from the compound's acidic nature and limited solubility in certain solvents. This compound is slightly soluble in water but shows better solubility in organic solvents.[1] If you are using an aqueous-based system, the pH is a critical factor. The compound is an acid with a predicted pKa of approximately 3.19.[1] To enhance solubility, you should adjust the pH of your solution to be at least 1-2 units above the pKa. Adding a small amount of a base like sodium hydroxide or potassium hydroxide will deprotonate the carboxylic acid group, forming a more soluble salt. For organic solvents, consider using dimethyl sulfoxide (DMSO), acetone, or methanol.[2][3] Gentle heating or sonication can also aid in dissolution, but be cautious with volatile solvents.[2]
Q2: I've noticed a precipitate forming in my stock solution after storing it in the refrigerator. Why is this happening and how can I prevent it?
A2: Precipitation upon refrigeration is a classic sign of a supersaturated solution where the compound's solubility decreases at lower temperatures. To prevent this, you can either prepare a more dilute stock solution that remains stable at your storage temperature or use a co-solvent system. For example, a mixture of DMSO and a PEG-based solution can improve solubility and stability.[2][3] Before use, always allow the refrigerated solution to come to room temperature and visually inspect for any precipitate. If a precipitate is present, gentle warming and vortexing can often redissolve it.
Q3: How should I store my stock solutions to prevent degradation?
A3: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Additionally, as phenoxy herbicides can be susceptible to photodegradation, it is best practice to store solutions in amber vials or protect them from light.
Q4: Can I use tap water to prepare my aqueous stock solutions?
A4: It is strongly advised to use high-purity, deionized, or distilled water for preparing stock solutions. Tap water contains various minerals and impurities that can interact with this compound, potentially leading to precipitation or degradation. These impurities can also interfere with downstream analytical methods.
In-Depth Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results are often traced back to an unstable or inaccurately prepared stock solution. If you are experiencing variability in your assays, a systematic evaluation of your stock solution is warranted.
Potential Causes & Solutions:
-
Degradation: The active compound may be degrading over time. This can be due to improper storage (temperature, light exposure) or chemical reactions like hydrolysis.
-
Troubleshooting Protocol: Perform a stability study to assess the concentration of your stock solution over time. A simplified protocol is provided below.
-
-
Inaccurate Concentration: The initial concentration of your stock solution may be incorrect due to weighing errors or incomplete dissolution.
-
Troubleshooting Protocol: Re-prepare the stock solution, ensuring your balance is calibrated and the compound is fully dissolved before bringing it to the final volume. It is also good practice to verify the concentration using an analytical method like HPLC-UV.[4]
-
Experimental Protocol: Simplified Stability Assessment using HPLC-UV
This protocol outlines a basic method to monitor the concentration of this compound in your stock solution over time.
Materials:
-
Your stock solution of this compound
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid
-
Certified reference standard of this compound
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[4]
-
Prepare Calibration Standards: Create a series of calibration standards by diluting a certified reference standard in the mobile phase. The concentration range should encompass the expected concentration of your diluted stock solution.[4]
-
Sample Preparation: At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), dilute an aliquot of your stock solution to fall within the calibration curve range.
-
HPLC Analysis: Inject the calibration standards and your diluted stock solution samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of your stock solution at each time point. A significant decrease in concentration over time indicates instability.
| Time Point | Concentration (µg/mL) | % of Initial Concentration |
| Day 0 | 1005 | 100.0% |
| Day 7 | 998 | 99.3% |
| Day 14 | 985 | 98.0% |
| Day 30 | 952 | 94.7% |
This is example data and will vary based on your specific storage conditions and solvent system.
Issue 2: pH-Related Precipitation in Aqueous Solutions
As an acidic compound, the solubility of this compound in aqueous solutions is highly dependent on pH.
Underlying Principle: At a pH below its pKa (~3.19), the compound exists predominantly in its neutral, less soluble carboxylic acid form.[1] As the pH increases above the pKa, the carboxylic acid is deprotonated to form the more water-soluble carboxylate salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-dependent precipitation.
Recommended Protocol for Preparing a Stable Aqueous Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound (MW: 214.65 g/mol ) with enhanced stability.
Materials:
-
This compound powder
-
High-purity water
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sterile filter (0.22 µm)
-
Amber storage vials
Procedure:
-
Weigh the Compound: Accurately weigh 21.47 mg of this compound.
-
Initial Dissolution: Add the powder to a 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water. The powder will likely not dissolve completely at this stage.
-
pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the powder is fully dissolved and the pH is stable between 6.0 and 7.0.
-
Final Volume: Once the compound is fully dissolved and the pH is adjusted, carefully add high-purity water to bring the final volume to 10 mL.
-
Sterilization and Storage: Sterile filter the solution using a 0.22 µm filter to remove any particulates.
-
Aliquoting: Dispense the stock solution into single-use amber vials.
-
Storage: Store the aliquots at -20°C for long-term use.
By following these guidelines and protocols, you can significantly enhance the stability and reliability of your this compound stock solutions, leading to more consistent and trustworthy experimental outcomes.
References
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for each validation step, grounded in authoritative guidelines.
Introduction to this compound and the Imperative of Method Validation
This compound is a member of the phenoxyalkanoic acid class of compounds, which are often utilized as herbicides. Accurate quantification of this analyte is critical in various contexts, including environmental monitoring, toxicology studies, and quality control of agricultural formulations. The validation of the analytical methods used for this quantification is not merely a procedural formality; it is a scientifically rigorous process to ensure that the chosen method is fit for its intended purpose.[1][2] This involves demonstrating that the method is specific, accurate, precise, linear, and robust within a defined range.
This guide will compare and contrast the validation of an HPLC-UV method and a GC-MS method for the analysis of this compound, in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
Method Selection Rationale: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: This technique is well-suited for the analysis of moderately polar, non-volatile compounds like phenoxyalkanoic acids. The presence of a chromophore in the molecule allows for sensitive detection by UV absorbance. HPLC offers the advantage of direct analysis of aqueous and organic extracts with minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful separation technique for volatile and thermally stable compounds. For non-volatile acidic compounds like this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, typically an ester. The coupling of GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.
The following sections will detail the validation protocols for each of these methods, highlighting their respective strengths and weaknesses.
Validation of an HPLC-UV Method
An HPLC-UV method for this compound would typically involve a reversed-phase C18 column with an acidic mobile phase to ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Standards and samples are dissolved in the mobile phase.
Validation Parameters and Acceptance Criteria
The validation of this HPLC-UV method will be performed according to ICH Q2(R2) guidelines.[3][5]
1. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Approach:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Analyze a sample of the analyte spiked with potential impurities and degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and demonstrate that the degradation product peaks are resolved from the main analyte peak. Peak purity analysis using a diode array detector can further support specificity.
-
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Experimental Approach:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is typically derived from the linearity studies.
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Approach:
-
Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.
-
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ± 2% acetonitrile).
-
pH of the aqueous portion of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and peak shape).
-
Validation of a GC-MS Method
For the analysis of this compound by GC-MS, a derivatization step is required to increase its volatility. A common approach is esterification to form the methyl ester.
Experimental Protocol: GC-MS
-
Derivatization:
-
To 1 mL of the sample extract in a suitable solvent (e.g., ethyl acetate), add 2 mL of a derivatizing agent such as BF₃-methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the methyl ester derivative for GC-MS analysis.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a quantifier ion and one or two qualifier ions for the methyl ester of this compound.
Validation Parameters and Acceptance Criteria
The validation of the GC-MS method follows the same principles as the HPLC-UV method, with some specific considerations.
1. Specificity: The high selectivity of MS detection in SIM mode provides inherent specificity.
-
Experimental Approach:
-
Analyze a blank matrix extract to confirm the absence of interfering peaks at the retention time of the derivatized analyte.
-
Analyze a derivatized standard to confirm the retention time and the relative abundances of the quantifier and qualifier ions. The ratio of the qualifier to quantifier ion should be consistent.
-
Analyze spiked samples to demonstrate that matrix components do not interfere with the detection of the target ions.
-
2. Linearity, Range, Accuracy, and Precision: The experimental approaches and acceptance criteria for these parameters are the same as for the HPLC-UV method.
3. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The approach is similar to the HPLC-UV method, often based on the signal-to-noise ratio of the quantifier ion in SIM mode. Due to the higher sensitivity of GC-MS, lower LOD and LOQ values are generally expected compared to HPLC-UV.
4. Robustness:
-
Experimental Approach:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Injector temperature (e.g., ± 10 °C).
-
Oven temperature ramp rate (e.g., ± 1 °C/min).
-
Carrier gas flow rate (e.g., ± 0.1 mL/min).
-
Derivatization reaction time and temperature.
-
-
Comparative Summary of Validation Data
The following table presents a hypothetical but realistic comparison of the performance of the validated HPLC-UV and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Specificity | Good resolution from potential interferences; requires peak purity analysis. | Excellent due to mass spectrometric detection in SIM mode. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD) | ≤ 1.5% | ≤ 1.8% |
| LOD | 0.5 µg/mL | 0.05 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
| Robustness | Sensitive to changes in mobile phase composition and pH. | Robust to minor variations in GC parameters; derivatization step can be a source of variability. |
| Sample Throughput | Higher, due to no derivatization step. | Lower, due to the additional derivatization step. |
| Cost of Analysis | Lower | Higher |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for both the HPLC-UV and GC-MS methods.
Caption: HPLC-UV Method Validation Workflow.
Caption: GC-MS Method Validation Workflow.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound, and both can be fully validated to meet regulatory requirements. The choice of method should be guided by the specific needs of the analysis.
-
HPLC-UV is a robust, cost-effective, and high-throughput method that is ideal for routine quality control and for the analysis of samples where high sensitivity is not a primary concern.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices, such as environmental samples or biological fluids. The added confidence in analyte identification provided by mass spectrometry is a significant advantage, although this comes at the cost of lower sample throughput due to the derivatization step and higher operational costs.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical requirements, and the chosen method must be rigorously validated to ensure the generation of reliable and defensible data.
References
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Scutariu, R. E., et al. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate.
- Gorecki, T. (n.d.). Acids: Derivatization for GC Analysis. Science.gov.
Sources
A Senior Application Scientist's Guide to Comparing the Herbicidal Activity of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid and 2,4-Dichlorophenoxyacetic acid (2,4-D)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Benchmark and the Challenger
For over seven decades, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective broadleaf weed control in agriculture and turf management.[1][2] As a member of the phenoxy family of herbicides, its mechanism of action as a synthetic auxin is well-documented, causing uncontrolled and unsustainable growth in susceptible dicotyledonous plants.[1][2][3] The relentless evolution of herbicide resistance, however, necessitates a continuous search for novel active ingredients.
This guide focuses on a structural analog, 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. While belonging to the same broad class of phenoxyalkanoic acids, the specific substitution pattern—two methyl groups at the 3 and 5 positions of the phenyl ring—differentiates it from common herbicides like 2,4-D or Mecoprop (MCPP).[4][5] Data on the herbicidal efficacy of this specific compound is not widely available in existing literature, positioning it as a novel candidate for investigation.
Therefore, this document is structured not as a review of existing data, but as a comprehensive guide for designing and executing a rigorous comparative study. We will leverage the well-understood profile of 2,4-D as a benchmark to establish a robust experimental framework for evaluating the herbicidal potential of this compound.
Part 1: Chemical Profiles and Postulated Mechanism of Action
Both 2,4-D and its dimethyl-substituted analog are synthetic auxins. Their herbicidal action hinges on their ability to mimic the natural plant hormone, Indole-3-acetic acid (IAA), and overwhelm the plant's normal growth regulation processes.[6]
2,4-Dichlorophenoxyacetic acid (2,4-D): The Standard
-
Chemical Formula: C₈H₆Cl₂O₃[2]
-
Mechanism: 2,4-D is absorbed through the leaves and translocated to the meristematic tissues where active cell division occurs.[1][2] It binds to auxin receptors, leading to a cascade of events including altered gene expression, uncontrolled cell division and elongation, and ethylene production.[7][8] This unsustainable growth ultimately results in stem twisting, leaf malformation, vascular tissue disruption, and plant death.[1][2]
This compound: The Challenger
-
Chemical Formula: C₁₁H₁₃ClO₃
-
Postulated Mechanism: Based on its structural backbone, it is hypothesized that this compound also functions as a synthetic auxin. The presence of the propanoic acid side chain, similar to Mecoprop[4][9], suggests it will likely follow the same signal transduction pathway as 2,4-D. The key difference lies in the substitution on the aromatic ring. The two methyl groups at the meta positions (3 and 5) relative to the ether linkage may influence its binding affinity to auxin receptors, its rate of uptake, translocation, and metabolism within the plant, thereby altering its potency and selectivity profile compared to 2,4-D.
The following diagram illustrates the generalized signaling pathway for synthetic auxins, which forms the basis of our mechanistic hypothesis for both compounds.
Caption: Generalized signaling pathway for synthetic auxin herbicides.
Part 2: A Validated Protocol for Comparative Efficacy Assessment
To objectively compare the herbicidal activity, a controlled greenhouse or laboratory experiment is essential. This protocol is designed to be a self-validating system, incorporating necessary controls and standardized procedures to ensure data integrity and reproducibility.
Causality Behind Experimental Choices:
-
Species Selection: We include both a susceptible broadleaf species (dicot) and a tolerant grass species (monocot) to determine not only the potency but also the selectivity of the test compound—a key characteristic of phenoxy herbicides.[2] Amaranthus retroflexus (Redroot Pigweed) is a common and sensitive agricultural weed, while Zea mays (Corn) is a tolerant monocot crop.
-
Dose-Response: A single-dose test only shows efficacy at one concentration. A dose-response study allows us to determine the ED₅₀ (Effective Dose, 50%), which is the dose required to cause a 50% reduction in plant growth. This is a critical metric for comparing the relative potency of different herbicides.
-
Randomized Design: A randomized complete block design minimizes the effects of environmental variability within the greenhouse (e.g., slight differences in light or temperature), ensuring that observed differences are due to the herbicide treatments.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the comparative herbicide efficacy study.
Detailed Step-by-Step Methodology:
-
Plant Material and Growth Conditions:
-
Select certified seeds of Amaranthus retroflexus (dicot) and Zea mays (monocot).
-
Sow seeds in 10-cm diameter pots filled with a sterile, standardized potting medium.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with a temperature of 25/20°C (day/night), a 16-hour photoperiod, and consistent irrigation.
-
Allow plants to grow to the 3-4 true leaf stage before treatment. This ensures a uniform developmental stage for application.
-
-
Herbicide Solution Preparation:
-
Prepare 10,000 ppm stock solutions of 2,4-D (analytical standard) and this compound in an appropriate solvent (e.g., acetone with 0.5% v/v Tween 20 as a surfactant to aid in leaf surface adhesion).
-
Perform serial dilutions to create a range of application concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 g a.i./ha). The "0" dose is a solvent-only control. The range should be wide enough to capture effects from no response to complete plant death.
-
-
Experimental Design and Application:
-
Arrange the pots in a randomized complete block design with 4-5 replicates per treatment.
-
Apply the herbicide solutions using a calibrated laboratory track sprayer designed to deliver a precise volume (e.g., 200 L/ha) to ensure uniform coverage.
-
After application, return the plants to the greenhouse and arrange them according to the randomized design.
-
-
Data Collection and Assessment:
-
At 7, 14, and 21 days after treatment (DAT), perform a visual assessment of plant injury. Use a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Record the dry weight for each plant.
-
Part 3: Data Analysis and Presentation
The quantitative data collected allows for a robust statistical comparison of the two compounds.
-
Analysis:
-
Calculate the percent biomass reduction for each treatment relative to the average dry weight of the control group.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences between the herbicide treatments.
-
Perform a non-linear regression analysis on the dose-response data (herbicide rate vs. % biomass reduction) to calculate the ED₅₀ value for each herbicide on each plant species.
-
-
Data Presentation: The results should be summarized in a clear, concise table. The following serves as a template for presenting the key findings.
Table 1: Hypothetical Comparative Efficacy of Test Herbicides on Selected Weed Species | Herbicide | Target Species | ED₅₀ (g a.i./ha)¹ | 95% Confidence Interval | Selectivity Index² | | :--- | :--- | :--- | :--- | :--- | | 2,4-D | Amaranthus retroflexus | 150 | 135 - 165 | 13.3 | | | Zea mays | >2000 | N/A | | | This compound | Amaranthus retroflexus | 125 | 110 - 140 | 16.0 | | | Zea mays | >2000 | N/A | | | ¹ED₅₀: The effective dose required to cause a 50% reduction in plant biomass 21 days after treatment. Lower values indicate higher potency. | | ²Selectivity Index: Calculated as ED₅₀ (Monocot) / ED₅₀ (Dicot). Higher values indicate greater selectivity for broadleaf weeds. |
Conclusion
This guide provides the scientific framework necessary to conduct a thorough and objective comparison of the herbicidal activities of this compound and the industry standard, 2,4-D. By adhering to the detailed protocols for experimental design, execution, and data analysis, researchers can accurately determine the relative potency, spectrum of activity, and selectivity of this novel compound. Such structured investigations are fundamental to the discovery and development of new weed management solutions that are both effective and safe for non-target crops. The insights gained from these experiments will be critical in assessing the potential of this compound as a viable herbicidal candidate.
References
- Title: 2,4-Dichlorophenoxyacetic acid Source: Google Vertex AI Search Document URL
- Title: 2,4-Dichlorophenoxyacetic acid - Wikipedia Source: Wikipedia URL
- Title: 2,4-D Technical Fact Sheet Source: National Pesticide Information Center URL
- Title: 2,4-Dichlorophenoxyacetic acid - BYJU'S Source: BYJU'S URL
- Title: Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D)
- Title: A Comparative Analysis of 2,4-D Esters and Other Phenoxy Herbicides: A Guide for Researchers Source: Benchchem URL
- Title: Mecoprop - Grokipedia Source: Grokipedia URL
- Title: Mecoprop | C10H11ClO3 | CID 7153 Source: PubChem URL
- Title: Mecoprop - Wikipedia Source: Wikipedia URL
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- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
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- 4. grokipedia.com [grokipedia.com]
- 5. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 8. byjus.com [byjus.com]
- 9. Mecoprop - Wikipedia [en.wikipedia.org]
"inter-laboratory validation of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid analysis"
An Inter-Laboratory Comparative Guide to the Validation of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid Analysis
Introduction
This compound, a phenoxyalkanoic acid herbicide, demands precise and accurate quantification for regulatory compliance, environmental monitoring, and quality control in agricultural formulations. The development of a robust analytical method is the foundational step; however, its true reliability is only confirmed through inter-laboratory validation. This process, also known as a collaborative study or reproducibility assessment, challenges the method's performance across different laboratories, analysts, and equipment, thereby establishing its universal applicability and trustworthiness.[1][2]
This guide provides a comprehensive comparison of prevalent analytical methodologies for the analysis of this compound. As a senior application scientist, the objective is not merely to present protocols but to delve into the scientific rationale behind experimental choices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will furnish detailed validation protocols, comparative performance data, and a framework for executing a successful inter-laboratory study, ensuring that the developed methods are fit for their intended purpose.[2][3]
Part 1: Foundational Principles of Analytical Method Validation
Before embarking on an inter-laboratory study, the analytical method must be thoroughly validated within a single laboratory. This initial validation establishes the method's performance characteristics under controlled conditions. According to international guidelines such as those from the International Council for Harmonisation (ICH) and regulatory documents like the European Commission's SANCO guidelines, several key parameters must be assessed.[1][4][5]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[5][6] For chromatographic methods, this is typically demonstrated by achieving baseline separation of the analyte peak from other potential interferents.[3]
-
Linearity & Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[6][7] A minimum of five concentration levels is recommended, and the linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.[1][8]
-
Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[6] For residue analysis, mean recoveries are generally expected to be within 70-120%.[4][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]
-
Intermediate Precision: Precision within a single laboratory, but accounting for variations like different days, analysts, or equipment.[2]
-
Reproducibility: Precision between different laboratories, which is the ultimate goal of an inter-laboratory study.[2][3]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2] The LOQ is often established as the lowest fortification level that meets the accuracy and precision criteria.[4][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[3]
Part 2: Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical and depends on factors such as the sample matrix, required sensitivity, available equipment, and sample throughput. Below, we compare two powerful techniques for the analysis of this compound.
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred method for analyzing phenoxy acid herbicides in various matrices due to its high selectivity, sensitivity, and speed.[4][9]
Causality Behind Experimental Choices:
-
Chromatography: Reversed-phase chromatography using a C18 column is ideal for separating moderately polar compounds like phenoxyalkanoic acids from matrix components.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile is used. The acid protonates the carboxylic acid group of the analyte, ensuring good peak shape and promoting ionization in the MS source.
-
Detection: Electrospray ionization (ESI) in negative mode is highly effective for acidic compounds, as they readily deprotonate to form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing the risk of matrix interference.[4]
-
Sample Preparation (QuEChERS Method):
-
Weigh 5-10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge at >3000 g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove nonpolar interferences).
-
Vortex for 30 seconds and centrifuge.
-
Transfer the cleaned extract to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: ESI Negative.
-
Monitored Transitions: At least two specific MRM (Multiple Reaction Monitoring) transitions should be monitored for quantification and confirmation.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for herbicide analysis. However, because phenoxyalkanoic acids are polar and non-volatile, they require a chemical derivatization step to convert them into more volatile and thermally stable esters.
Causality Behind Experimental Choices:
-
Derivatization: Esterification of the carboxylic acid group is mandatory. This is commonly achieved using reagents like diazomethane or, more safely, by converting the acid to a methyl or other alkyl ester (e.g., using BF₃-Methanol or pentafluorobenzyl bromide). This step increases volatility and improves chromatographic behavior.
-
Chromatography: A mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used to separate the derivatized analyte from matrix components.
-
Detection: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be used for identification (library matching) and quantification (Selected Ion Monitoring, SIM).
-
Sample Preparation and Derivatization:
-
Extract the sample using an appropriate solvent mixture under acidic conditions to ensure the analyte is in its protonated form.
-
Perform liquid-liquid partitioning to clean up the extract.
-
Evaporate the solvent to dryness.
-
Add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Seal the vial and heat at 80°C for 30 minutes to form the methyl ester.
-
After cooling, add saturated sodium chloride solution and extract the methyl ester into 2 mL of hexane.
-
The hexane layer is ready for injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, ramp to 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
Performance Comparison
The following table summarizes typical performance data for the two methods, based on validation studies of similar phenoxy acid herbicides.[4][8][9][10]
| Validation Parameter | LC-MS/MS | GC-MS | Rationale & Causality |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques utilize detectors with a wide linear dynamic range.[4][7] |
| Range | 0.01 - 0.5 mg/kg | 0.05 - 1.0 mg/kg | LC-MS/MS often achieves lower detection limits, allowing for a lower range. |
| Accuracy (% Recovery) | 70 - 110% | 75 - 115% | The multi-step derivatization and cleanup in GC-MS can introduce more variability. |
| Precision (RSD%) | < 15% | < 20% | The direct injection in LC-MS/MS minimizes sample handling steps, often leading to better precision.[4] |
| LOQ | 0.01 mg/kg | 0.05 mg/kg | The high selectivity of MS/MS detection typically results in lower LOQs compared to GC-MS in SIM mode.[10] |
| Sample Throughput | High | Low to Medium | The lengthy derivatization step in the GC-MS protocol significantly reduces throughput. |
| Specificity | Very High | High | LC-MS/MS (MRM mode) is generally more specific than GC-MS (SIM mode) due to the monitoring of fragmentation transitions. |
Part 3: Executing the Inter-Laboratory Validation Study
Once a method has been fully validated in-house, a reproducibility study is the final step to ensure it is robust and transferable.
Key Steps for a Successful Inter-Laboratory Study:
-
Develop a Detailed Protocol: The lead laboratory must create an unambiguous, step-by-step protocol.[11] Every detail, from reagent preparation to data processing, must be explicitly defined to minimize deviations between labs.
-
Select Participating Laboratories: Choose a representative number of competent laboratories (typically 6-8) with the required instrumentation and expertise.
-
Prepare and Distribute Samples: The lead lab should prepare homogeneous and stable samples. These should include:
-
Calibration standards.
-
Blank matrix samples.
-
Spiked matrix samples at various concentrations (sent as blind duplicates).
-
If available, incurred or certified reference materials.
-
-
Data Collection and Analysis: Each laboratory performs the analysis according to the protocol and reports its results. The study coordinator then analyzes the data to assess inter-laboratory precision (reproducibility, RSDᵣ). Statistical methods like ANOVA are often employed to parse out different sources of variability.
-
Acceptance Criteria: The reproducibility of the method is deemed acceptable if the RSDᵣ falls below a predefined limit. For pesticide residue analysis, an RSDᵣ of < 25-30% is often considered acceptable, depending on the concentration level.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them depends on the specific application.
-
LC-MS/MS is the superior choice for high-throughput laboratories requiring the lowest possible detection limits and highest specificity, making it ideal for trace residue analysis in complex matrices. Its primary drawback is the higher initial capital cost of the instrumentation.
-
GC-MS remains a viable and robust alternative, particularly in laboratories where LC-MS/MS is not available. While its throughput is lower due to the mandatory derivatization step, it provides excellent reliability and is a well-established technique for this class of compounds.
Regardless of the method chosen, a rigorous single-laboratory validation followed by a comprehensive inter-laboratory study is essential to demonstrate that the analytical procedure is fit for its intended purpose and can produce consistent, reliable, and comparable results across different testing facilities.
References
- Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. PubMed. [Link]
- Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. Taylor & Francis Online. [Link]
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
- Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS | Request PDF.
- Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
- ICH Guidelines for Analytical Method Valid
- 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. PubChem. [Link]
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
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- 11. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Efficacy of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid and Mecoprop
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Phenoxy Herbicides
The phenoxyalkanoic acids represent a cornerstone of modern chemical weed management, having been used effectively for decades.[1][2] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible broadleaf weeds.[1][3][4][5] This guide focuses on two such molecules: mecoprop, a widely used and well-characterized herbicide, and 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a related analogue.
While both compounds share a common chemical ancestry and mode of action, subtle structural differences can lead to significant variations in their biological activity, weed control spectrum, and environmental behavior. Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a staple in turf and cereal crop management for controlling weeds like clover and chickweed.[3] It is often formulated as its optically active R-enantiomer, mecoprop-P, which possesses the primary herbicidal activity.[6][7][8][9][10] This guide will dissect the available data to compare the efficacy of these two herbicides, providing the technical insights necessary for informed research and development decisions.
Molecular Structure and Mechanism of Action
Both herbicides are classified as Group 4 (WSSA) or Group O (HRAC) herbicides, acting as synthetic auxins.[4][11] Their primary mode of action involves binding to auxin co-receptors, primarily the TIR1/AFB F-box proteins.[12] This action triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the overexpression of auxin-responsive genes.[12][13] The downstream effects are catastrophic for the plant, including:
-
Stimulation of ethylene and abscisic acid (ABA) biosynthesis, leading to senescence and tissue decay.[1][4][5][13]
-
Uncontrolled cell elongation, causing characteristic symptoms like leaf cupping, stem twisting (epinasty), and eventual plant death.[4]
The key structural difference lies in the substitution pattern on the phenyl ring. Mecoprop features a chlorine atom at the 4-position and a methyl group at the 2-position. In contrast, this compound has the same 4-chloro substitution but possesses two methyl groups at the 3 and 5 positions. This alteration in methyl group placement can influence the molecule's fit into the active site of the target receptor, potentially altering its binding affinity and, consequently, its herbicidal efficacy and weed spectrum.
A critical aspect of mecoprop is its chirality. The molecule exists as a racemic mixture of two stereoisomers (enantiomers), but only the (R)-(+)-enantiomer, known as mecoprop-P, is herbicidally active.[6][7][8][9][10][14] Modern formulations have largely shifted to using mecoprop-P to reduce the environmental load of the inactive isomer.[14]
Comparative Efficacy: A Data-Driven Analysis
Direct, peer-reviewed comparative studies between this compound and mecoprop are not abundant in readily available literature, suggesting the former may be a less common or more specialized compound. However, the efficacy of mecoprop is well-documented, often in combination with other herbicides like 2,4-D and dicamba to broaden the spectrum of control.[3][6][8][15][16]
Mecoprop is particularly effective against certain broadleaf weeds that are challenging for other phenoxy herbicides. For example, it is a recommended control for chickweed and white clover, species where 2,4-D alone may show weakness.[16] Its primary applications are in turfgrass, lawns, and cereal grains like wheat and barley.[3]
The table below summarizes the known efficacy of mecoprop against common broadleaf weeds. Data for this compound would require specific experimental generation, following the protocol outlined in the subsequent section.
Table 1: Efficacy of Mecoprop (MCPP) Against Common Broadleaf Weeds
| Weed Species | Common Name | Typical Efficacy of Mecoprop | Notes |
| Stellaria media | Chickweed | Good to Excellent | MCPP is often included in mixtures specifically for chickweed control.[16] |
| Trifolium repens | White Clover | Good to Excellent | Considered a strength of MCPP compared to 2,4-D alone.[16][17] |
| Taraxacum officinale | Dandelion | Fair to Good | Often combined with 2,4-D or dicamba for more robust control.[3][16] |
| Plantago major | Broadleaf Plantain | Fair to Good | 2,4-D is generally more effective on tap-rooted weeds like plantain.[16] |
| Polygonum aviculare | Prostrate Knotweed | Fair | Dicamba or dichlorprop-containing mixtures often improve control.[16] |
| Lamium amplexicaule | Henbit | Fair | Control is improved when combined with dichlorprop or other herbicides.[16] |
Experimental Protocol for Head-to-Head Efficacy Evaluation
To generate robust, comparative data, a standardized whole-plant bioassay is essential.[18] The following protocol is designed as a self-validating system for a greenhouse environment.
Objective: To determine the comparative post-emergence efficacy of this compound and mecoprop-P on selected broadleaf weed species.
1. Plant Material and Propagation:
- Causality: Using certified, uniform seed sources minimizes genetic variability between test subjects.
- Protocol:
- Select target weed species (e.g., Stellaria media, Trifolium repens, Taraxacum officinale).
- Source seeds from a reputable supplier. Include a known susceptible population for reference.[19]
- Sow seeds in trays containing a sterile greenhouse potting mix. If seeds exhibit dormancy, apply appropriate pre-treatment (e.g., stratification).[19]
- Once seedlings reach a consistent growth stage (e.g., 2-3 true leaves), transplant them into individual 10 cm pots.[18]
- Allow plants to acclimate in the greenhouse for 7-10 days under controlled conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod).
2. Herbicide Preparation and Application Rates:
- Causality: A dose-response methodology is critical to determine the level of resistance or susceptibility and to calculate metrics like the GR50 (the dose required for 50% growth reduction).
- Protocol:
- Prepare stock solutions of analytical-grade this compound and mecoprop-P.
- Establish a rate range for each herbicide. This should include the manufacturer's recommended field rate (1x), as well as fractions (e.g., 0.25x, 0.5x) and multiples (e.g., 2x, 4x) to capture the full dose-response curve.
- For each application rate, prepare a spray solution in deionized water. Include a non-ionic surfactant at a standard concentration (e.g., 0.25% v/v) as specified by commercial formulation guidelines to ensure proper leaf wetting.[19]
3. Experimental Design and Treatment:
- Causality: A randomized complete block design (RCBD) accounts for potential environmental gradients within the greenhouse (e.g., light, temperature), ensuring that observed differences are due to the herbicide treatments, not pot location.
- Protocol:
- Arrange the potted plants in a randomized complete block design. Each treatment (herbicide type and rate) should have at least four replicates (blocks).
- Include two control groups: an untreated control (sprayed with water and surfactant only) and a positive control (a commercial standard herbicide with known efficacy).
- Apply herbicides using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[19] This ensures uniform application across all plants.
- After spraying, return plants to the greenhouse and arrange them according to the randomized design. Avoid overhead watering for 24 hours to allow for herbicide absorption.
4. Data Collection and Analysis:
- Causality: Quantitative, objective measurements are superior to subjective visual ratings alone. Fresh weight biomass is a direct measure of plant growth and inhibition.
- Protocol:
- At 21 days after treatment (DAT), perform a visual assessment of phytotoxicity for each plant on a scale of 0% (no effect) to 100% (complete plant death).
- Harvest the above-ground biomass for each plant by cutting it at the soil level.
- Record the fresh weight of the biomass immediately.
- Express the fresh weight of each treated plant as a percentage of the average fresh weight of the untreated control plants.
- Analyze the data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
- Perform a regression analysis to model the dose-response relationship and calculate GR50 values for each herbicide on each weed species.
Experimental Workflow Diagram
Caption: A flowchart of the herbicide efficacy testing protocol.
Environmental Fate and Formulation Considerations
The field performance of a herbicide is not solely dependent on its intrinsic activity but also on its formulation and environmental persistence.
-
Formulation: Phenoxy herbicides are weak acids and are typically formulated as water-soluble salts (e.g., amine salts) or oil-soluble esters to improve handling, mixing, and plant uptake.[2][20] The choice of formulation can significantly impact volatility, rainfastness, and efficacy.[2] Modern formulations, such as emulsion concentrates (EW), are designed to optimize droplet size and stability for enhanced performance.[21][22]
-
Environmental Persistence: Mecoprop exhibits moderate persistence in soil, with reported half-lives ranging from 3 to 21 days, primarily degrading through microbial action.[3][23] Its high mobility in some soil types creates a potential for groundwater leaching.[3][10][23] The environmental fate of this compound would need to be similarly characterized, as its structural modifications could alter its sorption coefficients (Koc) and degradation rates. Biodegradation rates for mecoprop are known to decrease significantly with soil depth.[24][25]
Conclusion and Future Perspectives
Mecoprop is an established and effective herbicide for controlling specific broadleaf weeds, particularly in turf and cereal applications. Its efficacy is maximized when used as the active R-enantiomer (mecoprop-P) and often in combination with other synthetic auxins to broaden its control spectrum.
The herbicidal potential of this compound relative to mecoprop can only be definitively determined through direct comparative studies as outlined in this guide. Such research would need to focus on generating dose-response data across a range of economically important weed species. Key research questions would include:
-
Does the 3,5-dimethyl substitution pattern alter the weed control spectrum compared to mecoprop's 2-methyl substitution?
-
How does the binding affinity of the novel compound for TIR1/AFB receptors compare to that of mecoprop-P?
-
Are there significant differences in crop selectivity, particularly in sensitive turfgrass species?[11]
-
What is the environmental persistence and mobility profile of the new compound compared to mecoprop?
By employing robust, self-validating experimental protocols, researchers can accurately quantify the performance of novel herbicide candidates and contribute valuable data to the field of weed science.
References
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A Comparative Guide to the Structural Analogs of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid and Their Biological Activities
Introduction: The Promising Scaffold of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
This compound is a member of the aryloxyalkanoic acid class of compounds, a scaffold that has garnered significant attention in agrochemical and pharmaceutical research. The specific substitution pattern of a chlorine atom and two methyl groups on the phenoxy ring, combined with the propanoic acid side chain, imparts distinct physicochemical properties that dictate its biological activity. While this compound itself is a subject of interest, its true potential lies in the exploration of its structural analogs. By systematically modifying its core structure, researchers can fine-tune its activity, selectivity, and pharmacokinetic properties for various applications, ranging from herbicides to potential therapeutics.
This guide provides a comparative analysis of the structural analogs of this compound, delving into their synthesis, biological activities, and the underlying structure-activity relationships (SAR). We will explore how modifications to the aromatic ring, the propanoic acid moiety, and the ether linkage influence the compound's performance, supported by experimental data from relevant studies on closely related structures.
Core Structure and Key Pharmacophoric Features
The foundational structure of this compound consists of three key regions that are amenable to modification. Understanding the role of each region is crucial for the rational design of novel, more potent, and selective analogs.
Caption: Key pharmacophoric regions of the this compound scaffold.
I. Analogs with Modifications on the Aromatic Ring
The substitution pattern on the phenyl ring is a critical determinant of biological activity in phenoxyalkanoic acids.[1][2] Variations in the nature, number, and position of substituents can significantly impact the compound's interaction with its biological target.
A. Halogen Substituents
The presence and position of halogen atoms on the aromatic ring are known to influence the herbicidal activity of phenoxyacetic acid derivatives.[1] While our core molecule contains a chlorine atom at the 4-position, analogs with alternative halogenation patterns are of great interest. For instance, in related phenoxypropionic acid herbicides, the type and position of the halogen can affect both potency and crop selectivity.
Comparative Activity of Halogenated Analogs (Hypothetical)
| Analog (Modification from Core Structure) | Expected Change in Herbicidal Activity | Rationale |
| 2-(3,4,5-Trichlorophenoxy)propanoic acid | Potentially Increased | Increased lipophilicity and electronic effects may enhance binding to the target protein. |
| 2-(4-Bromo-3,5-dimethylphenoxy)propanoic acid | Similar or Slightly Decreased | Bromine is larger but has similar electronic properties to chlorine; steric hindrance could play a role. |
| 2-(4-Fluoro-3,5-dimethylphenoxy)propanoic acid | Likely Decreased | Fluorine's high electronegativity but small size might lead to a different binding interaction. |
B. Alkyl Group Modifications
The two methyl groups at the 3 and 5 positions of the core molecule contribute to its steric bulk and lipophilicity. Altering these alkyl groups can provide insights into the spatial requirements of the target's binding pocket.
Comparative Activity of Alkyl-Modified Analogs (Hypothetical)
| Analog (Modification from Core Structure) | Expected Change in Herbicidal Activity | Rationale |
| 2-(4-Chloro-3,5-diethylphenoxy)propanoic acid | Potentially Decreased | Increased steric bulk from ethyl groups might hinder optimal binding. |
| 2-(4-Chloro-3-methylphenoxy)propanoic acid | Potentially Decreased | Loss of the second methyl group could reduce the hydrophobic interactions within the binding site. |
| 2-(4-Chloro-3,5-diisopropylphenoxy)propanoic acid | Likely Significantly Decreased | Large isopropyl groups would likely cause significant steric clashes. |
II. Analogs with Modifications on the Propanoic Acid Side Chain
The propanoic acid moiety is often essential for the biological activity of this class of compounds, acting as a key binding group. Modifications here can affect potency, metabolic stability, and mode of action.
A. Chirality at the α-Carbon
For many phenoxypropionic acids, the biological activity resides primarily in one enantiomer. For example, the herbicidal activity of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is attributed to the (R)-(+)-enantiomer.[3][4] It is highly probable that this compound also exhibits stereospecific activity.
Caption: Stereospecific binding of enantiomers to a biological target.
B. Esterification of the Carboxylic Acid
Esterification of the carboxylic acid group can create prodrugs that are more lipophilic and can more easily penetrate cell membranes. Once inside the cell, these esters can be hydrolyzed by esterases to release the active carboxylic acid. This strategy has been successfully employed for other phenoxypropionic acid herbicides.
Comparative Activity of Ester Analogs
| Analog (Modification from Core Structure) | Expected In Vivo Activity | Rationale |
| Methyl 2-(4-Chloro-3,5-dimethylphenoxy)propanoate | High | Good cell permeability and subsequent hydrolysis to the active acid. |
| Ethyl 2-(4-Chloro-3,5-dimethylphenoxy)propanoate | High | Similar properties to the methyl ester. |
| tert-Butyl 2-(4-Chloro-3,5-dimethylphenoxy)propanoate | Lower | Steric hindrance may slow the rate of hydrolysis to the active form. |
III. Analogs with Alternative Linkers and Ring Systems
Replacing the phenoxypropanoic acid core with other heterocyclic or aromatic systems can lead to compounds with entirely different biological activities. For instance, analogs of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid have been investigated as antitumor agents.[5][6] In these cases, the intact quinoxaline or quinoline ring system was found to be fundamental for antitumor activity.[5]
Comparative Activities of Heterocyclic Analogs
| Analog Class | Primary Biological Activity | Key Structural Feature for Activity | Reference |
| 2-{[4-(Quinolinyl)oxy]phenoxy}propanoic acids | Antitumor | Intact quinoline ring | [5] |
| 2-{[4-(Quinoxalinyl)oxy]phenoxy}propanoic acids | Antitumor | Intact quinoxaline ring | [5] |
| 2-(4-(Pyridin-2-yloxy)phenoxy)propanoic acids | Herbicidal | Pyridinyloxy phenoxy propionate scaffold | [7] |
This highlights the versatility of the propanoic acid side chain and the potential to discover novel biological activities by pairing it with different aromatic systems.
Experimental Protocols
To enable researchers to validate the findings discussed in this guide, we provide detailed methodologies for key experiments.
A. Synthesis of this compound Analogs
A general synthetic route to this class of compounds involves the Williamson ether synthesis.
Caption: General synthetic workflow for 2-(aryloxy)propanoic acid analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Alkylation: Add an α-halo propanoate ester (e.g., ethyl 2-bromopropanoate) (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification of Ester: Purify the resulting ester intermediate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent like ethyl acetate.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the final carboxylic acid product by recrystallization or column chromatography.
B. Herbicidal Activity Assay (Post-emergence)
This protocol is designed to assess the efficacy of the synthesized analogs in controlling weed growth after they have emerged from the soil.
-
Plant Cultivation: Grow test weed species (e.g., Avena fatua (wild oat) and Amaranthus retroflexus (redroot pigweed)) in pots containing a standard potting mix in a greenhouse under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle).
-
Treatment Preparation: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.
-
Application: When the weeds reach the 2-3 leaf stage, spray them with the test solutions at various concentrations. Include a positive control (a known herbicide) and a negative control (solvent and surfactant only).
-
Evaluation: After a set period (e.g., 14 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill).
-
Data Analysis: Calculate the GR50 (the concentration required to cause 50% growth reduction) for each compound.
Conclusion and Future Directions
The structural framework of this compound serves as a versatile template for the development of a wide array of biologically active molecules. The structure-activity relationships discussed herein, derived from studies on analogous compounds, provide a robust foundation for the rational design of novel derivatives. Modifications to the aromatic ring substituents, chirality and esterification of the propanoic acid side chain, and replacement of the core aromatic system are all viable strategies for modulating activity and discovering new therapeutic or agrochemical applications. Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs of this compound to validate the hypothesized SAR and to identify lead compounds with superior performance characteristics.
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Confirming the Identity of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid Metabolites: A Comparative Guide to Analytical Strategies
In the landscape of drug development and environmental safety assessment, the thorough characterization of xenobiotic metabolites is paramount. The metabolic fate of a compound like 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a phenoxy herbicide, dictates its efficacy, persistence, and potential toxicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust identification and confirmation of its metabolites. We will move beyond rote protocols to explore the rationale behind experimental choices, comparing and contrasting state-of-the-art analytical techniques to build a self-validating workflow.
While specific metabolic pathways for this compound are not extensively documented in publicly available literature, we can predict likely biotransformations based on the well-studied metabolism of related phenoxy herbicides such as 2,4-D and MCPA.[1][2][3] These analogous compounds undergo Phase I reactions, primarily oxidation (e.g., hydroxylation of the aromatic ring) and ether bond cleavage, followed by Phase II conjugation to enhance water solubility and facilitate excretion.[4] Common conjugations include the formation of glucose esters or amino acid conjugates.[2]
This guide will, therefore, present a strategy to screen for, identify, and definitively confirm these predicted, as well as any unexpected, metabolites.
A Strategic Workflow for Metabolite Identification
The robust identification of unknown metabolites requires a multi-pronged analytical approach. Our strategy integrates high-sensitivity screening with high-resolution structural elucidation, ensuring both comprehensive detection and unambiguous confirmation.
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A Comparative Analysis of Synthesis Methods for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a member of the phenoxy acid class of herbicides, is a significant compound in agrochemicals. Its selective herbicidal activity against broadleaf weeds has led to its widespread use.[1][2] The synthesis of this and similar chlorophenoxy herbicides typically involves the formation of an ether linkage between a phenol and an aliphatic carboxylic acid moiety.[3] This guide provides an in-depth comparative study of the primary synthesis methods for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their performance.
The core of phenoxy herbicide synthesis lies in the Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[5] Variations in reaction conditions, solvents, and catalysts can significantly impact the yield, purity, and environmental footprint of the synthesis. This guide will explore these nuances to provide a comprehensive understanding for researchers and chemists.
Core Synthesis Method: Williamson Ether Synthesis
The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[4][6] This SN2 reaction involves the deprotonation of 4-chloro-3,5-dimethylphenol to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic alkyl halide, typically a 2-halopropanoic acid derivative.[5]
Underlying Principles
The reaction proceeds in two key steps:
-
Deprotonation of the Phenol: A base is used to abstract the acidic proton from the hydroxyl group of 4-chloro-3,5-dimethylphenol, forming a more nucleophilic phenoxide ion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) or potassium hydride (KH) for dialkyl ether synthesis to milder bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) for aryl ethers.[5]
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of a 2-halopropanoic acid (e.g., 2-chloropropanoic acid or 2-bromopropanoic acid), displacing the halide and forming the ether linkage. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cation but not the nucleophile, thereby increasing the reaction rate.[7][8]
The overall reaction can be represented as:
Caption: General scheme of the Williamson ether synthesis for this compound.
Comparative Analysis of Synthesis Protocols
While the fundamental principle of Williamson ether synthesis remains the same, variations in the choice of solvent and reaction conditions can lead to different outcomes in terms of yield, purity, and environmental impact.
Method 1: Aqueous Synthesis
This traditional approach utilizes water as the solvent. It is cost-effective and environmentally benign.
Experimental Protocol:
-
Dissolve 4-chloro-3,5-dimethylphenol and a stoichiometric amount of potassium hydroxide in water.
-
Heat the mixture to reflux.
-
Slowly add a 50% aqueous solution of 2-chloropropanoic acid to the boiling solution over a period of 10 minutes.[4]
-
Continue refluxing for an additional 10-30 minutes after the addition is complete.[4]
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Filter, wash with cold water, and dry the solid product.
Method 2: Organic Solvent-Based Synthesis
This method employs an organic solvent, which can offer better solubility for the reactants and potentially higher yields. A patent describes a method using dimethyl sulfoxide (DMSO) as the solvent.[9]
Experimental Protocol:
-
In a reaction vessel, combine 4-chloro-3,5-dimethylphenol, 2-chloropropionic acid, potassium hydroxide, and a surfactant (e.g., dimethylaminopyridine or a quaternary ammonium salt) in dimethyl sulfoxide (DMSO).[9]
-
Control the reaction temperature between 20-80 °C.[9]
-
After the reaction is complete, maintain the temperature and neutralize with sulfuric acid.[9]
-
Filter the mixture and distill the solvent under reduced pressure.[9]
-
The resulting solid can be further purified by recrystallization from a suitable solvent like n-hexane.[9]
Performance Comparison
| Parameter | Method 1: Aqueous Synthesis | Method 2: Organic Solvent-Based Synthesis |
| Solvent | Water | Dimethyl Sulfoxide (DMSO) |
| Typical Yield | Often lower due to potential side reactions and solubility issues. | Reported yields up to 90-93.5%.[9] |
| Reaction Temperature | Reflux (~100 °C) | 20-80 °C[9] |
| Environmental Impact | Lower, as water is a green solvent. | Higher, due to the use of an organic solvent which requires recovery and disposal. |
| Cost | Generally lower due to inexpensive solvent. | Potentially higher due to the cost of the organic solvent and surfactant. |
| Work-up | Simple precipitation and filtration. | Requires solvent removal under reduced pressure. |
Enantioselective Synthesis
It is important to note that this compound is a chiral molecule, and only the (R)-isomer exhibits significant herbicidal activity.[10] While older production methods yielded a racemic mixture, advances in asymmetric synthesis have enabled the production of the enantiomerically pure compound.[10] This is a critical consideration for modern synthesis, as the use of the pure active enantiomer reduces the application rate and the environmental load of the inactive isomer.
Alternative Synthesis Approaches
While Williamson ether synthesis is the dominant method, other synthetic strategies exist for related phenoxyalkanoic acids. For instance, a method for synthesizing 2-(4-alkylphenyl)propionic acids involves a Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, followed by hydrolysis.[11] Although not directly applied to the title compound, this highlights the potential for exploring alternative C-C bond-forming strategies to construct the core structure.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is predominantly achieved through the Williamson ether synthesis. The choice between an aqueous and an organic solvent-based approach presents a trade-off between environmental considerations, cost, and reaction yield. The organic solvent-based method, particularly with DMSO, appears to offer significantly higher yields. For modern applications, the focus should be on enantioselective synthesis to produce the active (R)-isomer, thereby enhancing efficacy and reducing environmental impact. Future research could explore alternative synthetic routes that may offer improved atom economy and greener reaction conditions.
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- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. francis-press.com [francis-press.com]
- 9. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 10. Dichlorprop - Wikipedia [en.wikipedia.org]
- 11. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Biological Efficacy of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Phenoxypropanoic Acid Herbicides
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid belongs to the family of phenoxyalkanoic acid herbicides, a class of synthetic auxins that have been pivotal in selective weed control for decades. A key characteristic of many compounds in this class, including the subject of this guide, is the presence of a chiral center at the alpha-carbon of the propanoic acid moiety. This chirality gives rise to two enantiomers, the (R) and (S) forms, which, despite being mirror images of each other, can exhibit profoundly different biological activities.
While direct comparative studies on the enantiomers of this compound are not extensively documented in publicly available literature, a wealth of evidence from closely related analogues like mecoprop (MCPP) and dichlorprop (2,4-DP) provides a strong predictive framework for their respective biological efficacies. This guide will synthesize this analogous data to present an in-depth comparison, grounded in established principles of synthetic auxin activity, and provide detailed experimental protocols for empirical validation.
Mechanism of Action: Mimicking a Natural Growth Hormone
Phenoxypropanoic acid herbicides exert their biological effects by mimicking the natural plant hormone indole-3-acetic acid (IAA), a type of auxin. Auxins are crucial for regulating various aspects of plant growth and development, including cell elongation, division, and differentiation.
Synthetic auxins like this compound are recognized by the plant's auxin receptors, primarily the TIR1/AFB family of F-box proteins. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes auxin response factors (ARFs), leading to the overexpression of auxin-responsive genes. This uncontrolled and disorganized growth ultimately results in the death of susceptible plants, typically broadleaf weeds.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Efficacy of Enantiomers: A Tale of Two Molecules
Based on extensive research on analogous phenoxypropanoic acid herbicides, it is strongly predicted that the biological efficacy of this compound is stereospecific, with the (R)-enantiomer being the herbicidally active form and the (S)-enantiomer being largely inactive.
| Enantiomer | Predicted Biological Activity | Rationale |
| (R)-2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid | Herbicidally Active | The spatial arrangement of the (R)-enantiomer is hypothesized to allow for effective binding to the auxin receptor sites (TIR1/AFB), thereby initiating the signaling cascade that leads to phytotoxicity. This stereoselectivity is a common feature among phenoxypropanoic acid herbicides. |
| (S)-2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid | Herbicidally Inactive or Significantly Reduced Activity | The stereochemistry of the (S)-enantiomer is believed to sterically hinder its ability to bind effectively to the auxin receptors. Consequently, it fails to trigger the downstream herbicidal effects. |
This differential activity has significant practical implications. The use of enantiomerically pure (R)-isomer allows for a reduction in the total amount of herbicide applied to the environment, minimizing potential off-target effects and the metabolic load on non-target organisms.
Experimental Validation: Protocols for Efficacy Assessment
To empirically validate the differential efficacy of the this compound enantiomers, the following experimental protocols are recommended.
Chiral Separation of Enantiomers
The first critical step is to obtain the pure enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.
Protocol: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative, is recommended.
-
Mobile Phase: A typical mobile phase for reversed-phase chiral separation would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). The pH of the mobile phase can be optimized to enhance separation.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is suitable.
-
Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and perform isocratic or gradient elution to separate the enantiomers.
-
Fraction Collection: Collect the separated enantiomeric peaks for use in subsequent bioassays.
-
Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric purity.
Caption: Workflow for the chiral separation of enantiomers using HPLC.
Whole-Plant Bioassay for Herbicidal Activity
A whole-plant bioassay is essential to determine the in-vivo herbicidal efficacy of each enantiomer.
Protocol: Seedling Root Growth Inhibition Assay
-
Plant Species Selection: Choose a susceptible broadleaf species such as Arabidopsis thaliana, cucumber (Cucumis sativus), or tomato (Solanum lycopersicum).
-
Preparation of Test Solutions: Prepare a series of concentrations for the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in a suitable solvent (e.g., acetone or DMSO) and then dilute in water containing a surfactant. Include a solvent-only control.
-
Seed Germination: Germinate seeds of the chosen plant species on filter paper moistened with distilled water in petri dishes.
-
Treatment Application: Once the radicles have emerged, transfer the seedlings to new petri dishes containing filter paper saturated with the respective test solutions.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle) for a defined period (e.g., 3-5 days).
-
Data Collection: Measure the primary root length of the seedlings for each treatment group.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the GR50 (the concentration that causes a 50% reduction in growth) for each enantiomer and the racemate.
| Treatment | Expected Outcome |
| Control (Solvent only) | Normal root growth. |
| (R)-Enantiomer | Dose-dependent inhibition of root growth. |
| (S)-Enantiomer | Minimal to no inhibition of root growth, similar to the control. |
| Racemic Mixture | Inhibition of root growth, with a GR50 approximately double that of the pure (R)-enantiomer. |
Conclusion and Future Directions
The principle of stereospecificity is well-established for phenoxypropanoic acid herbicides. By analogy with closely related compounds, it is strongly anticipated that the (R)-enantiomer of this compound is the herbicidally active component, while the (S)-enantiomer is inactive. This guide provides a framework for understanding this differential efficacy and outlines the necessary experimental protocols for its validation.
Future research should focus on direct comparative bioassays of the purified enantiomers of this compound to confirm these predictions. Furthermore, investigating the binding affinities of each enantiomer to the TIR1/AFB receptors through in vitro assays would provide a molecular-level confirmation of the observed biological activity. Such studies are crucial for the development of more effective and environmentally benign agrochemicals.
References
- MCPA. (n.d.). In Wikipedia.
- Parker, E. T., Wehtje, G. R., McElroy, J. S., & Price, A. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides.
- Woods End Laboratories. (n.d.). Herbicide Bioassay.
- Ciucanu, I., & Konig, W. A. (2002). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration.
- Zipper, C., Nickel, K., Angst, W., & Kohler, H. P. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(10), 3942–3947.
- 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
- Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
- Todd, T., & Busi, R. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(11), 3687-3696.
- Painter, K. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension.
- 2,4-Dichlorophenoxyacetic acid. (n.d.). In New World Encyclopedia.
- Nickel, K., Suter, M. J. F., & Kohler, H. P. E. (1996). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology, 62(11), 4318–4322.
- Blessington, B., Crabb, N., & Tring, A. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Sosnoskie, L. M. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards.
- Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Herbicide Handbook, 9th ed. Weed Science Society of America.
- Fanali, S., Vescina, M., & Desiderio, C. (2000). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers.
- Hayashi, K. I., & Napier, R. (2017). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 68(4), 653–666.
- Pacáková, V., & Stulík, K. (1991). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1159-1163.
- Sanchez de Jimenez, E., & Albores, M. (1987). Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. Physiologia Plantarum, 70(3), 512-518.
- Kuraishi, S., Yamagami, M., & Ohta, Y. (1993). Synthesis, absolute configuration and biological activities of both enantiomers of 2-(5,7-Dichloro-3-indolyl)
A Senior Application Scientist's Guide to Selecting the Optimal Analytical Column for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid Analysis
This guide provides an in-depth performance evaluation of various analytical columns for the quantitative and qualitative analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a widely used herbicide commonly known as Mecoprop or MCPP. As a chiral compound, the herbicidal activity of MCPP is primarily associated with the (R)-(+)-enantiomer, making the choice of analytical column critical for both routine quantification and stereospecific analysis in environmental monitoring, toxicology studies, and formulation development.[1]
This document moves beyond a simple listing of options to explain the underlying chromatographic principles, enabling researchers and drug development professionals to make informed decisions based on the specific requirements of their application.
The Analyte: Physicochemical Properties and Chromatographic Challenges
This compound is a carboxylic acid with a pKa typically in the range of 3 to 4. This acidic nature, combined with its aromatic ring and chlorinated structure, dictates its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), the most common analytical technique for its determination.
The primary challenges in the analysis of MCPP are:
-
Achieving adequate retention and symmetrical peak shape: As an acidic compound, MCPP can exhibit poor peak shape (tailing) on traditional silica-based columns due to interactions with surface silanols.
-
Resolving MCPP from matrix components: Environmental and biological samples can be complex, requiring a column with high selectivity to differentiate the target analyte from interferences.
-
Separating the enantiomers: For stereospecific analysis, a chiral stationary phase capable of resolving the (R)- and (S)-enantiomers is necessary.
Experimental Workflow: A Foundation for Reliable Analysis
A robust analytical method starts with a well-designed experimental workflow. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: A generalized experimental workflow for the analysis of this compound.
Part 1: Achiral Reversed-Phase HPLC Column Comparison
For routine quantification of total MCPP, a variety of achiral reversed-phase columns can be employed. The choice of stationary phase chemistry significantly impacts selectivity, retention, and peak shape.
The Critical Role of Mobile Phase pH
The retention of MCPP is highly dependent on the mobile phase pH.[2][3] To ensure sufficient retention and mitigate peak tailing, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[4][5] Therefore, a mobile phase buffered to a pH of 2.5-3.0 is recommended for the analysis of MCPP on silica-based columns.
Column Chemistries: A Comparative Overview
The following table summarizes the expected performance of common achiral reversed-phase columns for the analysis of this compound.
| Column Type | Stationary Phase Chemistry | Expected Performance for MCPP Analysis | Key Considerations |
| Conventional C18 | Octadecylsilane bonded to silica | Good hydrophobic retention. Standard choice for many methods.[6][7] May require careful mobile phase optimization to avoid peak tailing. | High surface coverage and end-capping are crucial to minimize silanol interactions. |
| Phenyl-Hexyl | Phenyl-hexyl bonded to silica | Alternative selectivity, especially for aromatic compounds. Can provide enhanced resolution from aromatic matrix components due to π-π interactions.[8][9] | The hexyl linker provides a different spatial arrangement of the phenyl group compared to shorter linkers, affecting selectivity.[10] |
| Polar-Embedded | Alkyl chain with an embedded polar group (e.g., amide, carbamate) | Improved peak shape for acidic compounds. Reduced interaction with residual silanols.[11][12] May exhibit different selectivity compared to C18. Some polar-embedded phases with specific functionalities can enhance the separation of acidic compounds.[13] | The type of embedded polar group dictates the interaction mechanism and overall retention.[14] |
| Polar-Endcapped | C18 phase with polar functional groups at the terminus | Similar hydrophobic retention to C18 but with enhanced hydrogen bonding capacity. Can improve peak shape and selectivity for polar and acidic analytes.[11][12] | Offers a balance between hydrophobic and polar interactions. |
In-Depth Analysis of Achiral Column Performance
Conventional C18 Columns: These are the workhorses of reversed-phase chromatography, offering strong hydrophobic retention for MCPP. Modern, high-purity silica C18 columns with effective end-capping can provide good peak shapes, especially when using an acidic mobile phase. They are a reliable starting point for method development.
Phenyl-Hexyl Columns: The presence of the phenyl group introduces an additional separation mechanism: π-π interactions.[8] Since MCPP has an aromatic ring, a Phenyl-Hexyl column can offer unique selectivity, which is particularly useful for separating it from other aromatic compounds in a complex sample matrix. The longer hexyl spacer arm provides greater conformational flexibility of the phenyl group, potentially leading to different selectivity compared to phenyl columns with shorter spacers.[9]
Polar-Embedded and Polar-Endcapped Columns: These columns are designed to address the challenges of analyzing polar and ionizable compounds on traditional C18 phases. The embedded or end-capping polar groups can shield the analyte from interacting with acidic silanols on the silica surface, resulting in more symmetrical peaks.[11][12] For MCPP, this can lead to improved peak shape even with less acidic mobile phases. Furthermore, these columns can offer different selectivity profiles compared to C18 and Phenyl-Hexyl phases due to the introduction of hydrogen bonding and dipole-dipole interactions. For instance, a polar-embedded phase with a quaternary ammonium group has been shown to enhance the performance in separating acidic compounds.[13]
Part 2: Chiral HPLC Column Comparison for Enantiomeric Separation
The enantioselective analysis of MCPP is crucial for understanding its biological activity and environmental fate. This requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of arylphenoxypropionic acid herbicides.[15][16][17]
Caption: Conceptual diagram of chiral separation of MCPP enantiomers on a CSP.
Comparison of Polysaccharide-Based Chiral Columns
Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamate derivatives, are highly effective for the chiral separation of MCPP. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline resolution.
| Chiral Column Type | Chiral Selector Example | Typical Mobile Phase | Performance for MCPP Enantiomer Separation |
| Coated Cellulose-Based | CHIRALCEL® OZ-3 (tris(3-chloro-4-methylphenylcarbamate) on cellulose) | Normal Phase (e.g., Hexane/Ethanol) | Provides baseline resolution of MCPP enantiomers.[1] |
| Immobilized Cellulose-Based | CHIRALPAK® IM (immobilized version of OZ selector) | Normal Phase (Hexane/Ethanol with additives like DCM, EtOAc, MtBE) | Offers enhanced robustness and expanded solvent compatibility, leading to significant improvements in resolution and selectivity compared to its coated counterpart.[1] |
| Other Polysaccharide-Based | Chiralcel OD-H, Chiralpak IB, Chiralpak AD-H | Supercritical Fluid Chromatography (SFC) with CO2 and organic modifiers | These columns have shown varying degrees of chiral recognition for arylphenoxypropionate herbicides, with some providing baseline separation.[15] |
Optimizing Chiral Separations
The separation of MCPP enantiomers can be significantly improved by optimizing the mobile phase. For instance, on an immobilized polysaccharide-based column like CHIRALPAK® IM, the addition of solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MtBE) to the hexane/ethanol mobile phase can dramatically increase retention, resolution, and selectivity.[1] This is due to the altered interactions between the analyte enantiomers and the chiral stationary phase in the presence of these solvents.
Experimental Protocols
Protocol 1: Achiral Analysis of MCPP using a C18 Column
-
Column: A high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid to achieve a pH of ~2.7) in a gradient elution. For example, a linear gradient from 30% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm or tandem mass spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.[6][7][18][19]
-
Standard Preparation: Prepare a stock solution of MCPP in methanol and dilute with the initial mobile phase composition to create calibration standards.
Protocol 2: Chiral Separation of MCPP Enantiomers using an Immobilized Polysaccharide Column
-
Column: CHIRALPAK® IM (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Hexane/Ethanol/Dichloromethane (e.g., 80:19:1 v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 230 nm.
-
Standard Preparation: Prepare a solution of racemic MCPP in the mobile phase.
Conclusion and Recommendations
The optimal analytical column for the analysis of this compound depends on the analytical objective.
-
For routine, high-throughput quantification of total MCPP , a modern, high-purity, end-capped C18 column provides a robust and reliable solution when used with an appropriately acidified mobile phase.
-
For challenging separations in complex matrices , a Phenyl-Hexyl or a polar-embedded/polar-endcapped column should be considered. A Phenyl-Hexyl column is recommended if aromatic interferences are present, while a polar-embedded column may offer superior peak shape for this acidic analyte.
-
For stereospecific analysis to differentiate the herbicidally active (R)-enantiomer , an immobilized polysaccharide-based chiral column , such as CHIRALPAK® IM, is highly recommended. Its robustness and the ability to use a wider range of mobile phase solvents allow for significant optimization of resolution and selectivity.[1]
Ultimately, the final column selection should be based on empirical data generated through a systematic method development process that evaluates column chemistry, mobile phase composition, and other chromatographic parameters to achieve the desired performance characteristics for the specific application.
References
- Saraji, M., & Farajzadeh, M. A. (2018). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Journal of Chromatographic Science, 56(8), 725–733. [Link]
- Saraji, M., & Farajzadeh, M. A. (2018). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution.
- Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
- Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
- Yang, X., Ma, B., Zheng, X., & Lin, C. (2014). Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chromatography. Analytical Methods, 6(19), 7859-7865. [Link]
- Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
- Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
- Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Li, X., Wang, Y., Liu, Y., Zhang, F., & Liang, X. (2024). Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography. Analytica Chimica Acta, 1338, 343585. [Link]
- Vervoort, R. J. M., Debets, A. J. J., Claessens, H. A., Cramers, C. A., & de Jong, G. J. (2006). Evaluation of polar-embedded and polar-endcapped C12-C18 stationary phase vulnerabilities toward highly nucleophilic compounds: A case study.
- Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]
- AB SCIEX. (n.d.).
- Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]
- Moravek, Inc. (n.d.).
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.).
- Biotage. (2023, January 24).
- Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Tömösközi, Z., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3192. [Link]
- Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]
- Shim, M., et al. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of...
- Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]
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A Researcher's Guide to Certified Reference Materials: Ensuring Accuracy in the Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the integrity of quantitative analysis is paramount. The reliability of data underpins critical decisions, from impurity profiling to stability testing and final product release. This guide provides an in-depth comparison of certified reference materials (CRMs) for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a compound of interest in various analytical contexts. We will explore the fundamental differences between a Certified Reference Material and a standard analytical grade material, and provide a comprehensive experimental workflow to verify and compare their performance.
The Bedrock of Analytical Confidence: Why Certified Reference Materials Matter
A Certified Reference Material is not merely a high-purity substance; it is a meticulously characterized material produced in accordance with the stringent requirements of ISO 17034.[1][2] Each CRM is accompanied by a certificate of analysis that provides a certified value for a specific property (e.g., purity), its associated uncertainty at a stated level of confidence, and a statement of metrological traceability.[3][4] This traceability ensures that the certified value is linked to a national or international standard, providing a solid foundation for the comparability and validity of analytical results across different laboratories and over time.
In contrast, a standard "analytical grade" reagent, while of high purity, typically lacks the comprehensive certification and traceability of a CRM. The stated purity on the label of an analytical standard is often a minimum value and is not accompanied by a detailed uncertainty budget or a formal statement of metrological traceability. For routine, non-critical applications, an analytical standard may suffice. However, for regulatory submissions, validation of analytical methods, and ensuring the highest level of accuracy, the use of a CRM is indispensable.[5][6]
Head-to-Head Comparison: CRM vs. Analytical Standard
To illustrate the practical implications of choosing a reference material, let's consider a hypothetical comparison between a Certified Reference Material of this compound (from a reputable, ISO 17034 accredited supplier) and a standard analytical grade version of the same compound.
| Feature | Certified Reference Material (CRM) | Analytical Standard |
| Purity (Certified Value) | 99.8% ± 0.1% (k=2) | ≥99.0% |
| Traceability | Documented metrological traceability to SI units via a primary standard from a National Metrology Institute (NMI). | Typically not provided. |
| Certificate of Analysis (CoA) | Comprehensive, conforming to ISO Guide 31, including certified value, uncertainty, traceability statement, homogeneity and stability data, and expiry date.[3][4][7][8][9] | Basic CoA with lot number, appearance, and a purity specification (often without uncertainty). |
| Intended Use | Calibration of instruments, validation of methods, quality control, and assignment of values to other materials.[3][4] | General laboratory use, research, and as a starting material for synthesis. |
| Cost | Higher | Lower |
The seemingly small difference in the stated purity and the additional information provided with the CRM have significant ramifications for the quality and defensibility of analytical data. The uncertainty value associated with the CRM's purity allows for its inclusion in the overall uncertainty budget of a measurement, a critical aspect of method validation and quality assurance.
Experimental Verification of Reference Material Performance
To empirically compare the performance of the CRM and the analytical standard, a robust analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of phenoxypropanoic acids and is well-suited for this purpose.[10] For higher sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can also be employed.[11][12][13][14][15]
Experimental Workflow: Comparative Analysis by HPLC-UV
The following workflow outlines the steps to compare the two reference materials. The fundamental principle is to prepare stock solutions of both materials, analyze them under identical chromatographic conditions, and compare the results in terms of purity assessment and quantitation.
Caption: Experimental workflow for comparing a CRM and an Analytical Standard.
Detailed Experimental Protocol (HPLC-UV)
1. Materials:
-
This compound Certified Reference Material
-
This compound Analytical Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
2. Chromatographic Conditions: (Adapted from similar phenoxy acid herbicide methods)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Stock Solution A (CRM): Accurately weigh approximately 10 mg of the CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Stock Solution B (Analytical Standard): Accurately weigh approximately 10 mg of the analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis Sequence:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject Stock Solution A (CRM) in triplicate.
-
Inject Stock Solution B (Analytical Standard) in triplicate.
5. Data Analysis and Interpretation:
-
Purity Assessment: For each chromatogram, calculate the area percent of the main peak. The purity is estimated as 100% minus the sum of the area percentages of all impurity peaks.
-
Impurity Profile Comparison: Compare the chromatograms of the CRM and the analytical standard. Note the number and relative abundance of any impurity peaks. A well-characterized CRM is expected to have a cleaner profile with fewer and smaller impurity peaks.
-
Quantitative Comparison: The peak area of the main component from the CRM injection can be used as the reference for 100% (or its certified purity value). The response of the analytical standard can then be compared to this. Any significant deviation may indicate a lower purity of the analytical standard than specified.
Expected Outcomes and Their Implications
| Parameter | Expected Result for CRM | Expected Result for Analytical Standard | Implication |
| Purity (Area %) | Consistent with the certified value on the CoA (e.g., 99.8%). | May be lower than the CRM and potentially show more lot-to-lot variability. | Using the CRM for calibration and method validation provides a more accurate basis for quantification. |
| Impurity Profile | Few, small, and well-characterized impurity peaks. | May contain more numerous and/or larger impurity peaks, which may not be identified. | Unidentified impurities in the analytical standard can interfere with the analysis of the target analyte or other components in a sample matrix. |
| Reproducibility | High precision in peak area and retention time across replicate injections. | May exhibit slightly lower precision due to potential heterogeneity. | The homogeneity of the CRM contributes to more reproducible results. |
The Logic of Self-Validation in Analytical Protocols
The described experimental workflow incorporates a self-validating system. By running a blank, a highly characterized CRM, and the material under evaluation (the analytical standard) in sequence, the system's performance is continuously monitored. The CRM serves as a system suitability standard, confirming that the chromatography is performing as expected. Any deviation in the retention time or peak shape of the CRM would immediately flag a potential issue with the analytical system, independent of the quality of the analytical standard being tested. This approach, grounded in the principles of Good Manufacturing Practices (GMP), ensures the trustworthiness of the generated data. The use of a well-defined chromatographic method and system suitability checks are also in line with guidelines from pharmacopeias such as the USP General Chapter <621> on Chromatography.[5][6][16][17][18]
Conclusion: An Investment in Data Integrity
While the initial procurement cost of a Certified Reference Material for this compound is higher than that of an analytical standard, the investment translates directly into a higher degree of confidence in the analytical data. For researchers, scientists, and drug development professionals, this confidence is not a luxury but a necessity. The use of CRMs mitigates the risk of costly analytical errors, ensures compliance with regulatory expectations, and ultimately contributes to the development of safe and effective pharmaceutical products. The experimental framework provided in this guide offers a practical approach to verifying the quality of reference materials and underscores the critical role of CRMs in maintaining the highest standards of scientific integrity.
References
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- ISO Guide 31:2015: Reference materials — Contents of certificates, labels and accompanying documentation.
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- Agilent.
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a phenoxyalkanoic acid herbicide, is critical for environmental monitoring, residue analysis in food products, and toxicological studies. The selection of an appropriate analytical method is paramount and is dictated by factors such as the sample matrix, required sensitivity, throughput, and available instrumentation. This guide provides an in-depth comparative review of the principal analytical techniques for the quantification of this compound, offering field-proven insights into methodology and experimental design.
While specific validated performance data for this compound is not widely published, this guide will draw upon established methodologies for structurally similar phenoxy acid herbicides, such as Mecoprop (MCPP), 2,4-D, and Silvex. The principles and experimental protocols discussed are directly applicable and provide a robust framework for method development and validation for the target analyte.
Core Analytical Strategies: A Comparative Overview
The quantitative analysis of this compound primarily relies on three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Acid-Base Titration. Each method offers distinct advantages and is suited to different analytical challenges.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying non-volatile or thermally sensitive compounds.[1][2] For phenoxyalkanoic acids, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The key advantage of HPLC is that it can often analyze the acidic form of the herbicide directly, without the need for chemical derivatization.[1][2] Coupling HPLC with mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it ideal for trace-level residue analysis in complex matrices like soil and water.[3][4]
-
Gas Chromatography (GC): GC offers unparalleled resolution and is a gold standard for the analysis of volatile compounds.[5][6] Since phenoxyalkanoic acids are not sufficiently volatile for direct GC analysis, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or pentafluorobenzyl ester).[5] This adds a step to sample preparation but allows for the use of highly sensitive and specific detectors like the Electron Capture Detector (ECD), which is excellent for halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.[5]
-
Acid-Base Titration: This classical titrimetric method is a cost-effective and straightforward technique for determining the concentration of the pure acidic compound.[7] It relies on the neutralization reaction between the propanoic acid and a standardized strong base. While it lacks the sensitivity and selectivity for trace residue analysis, it is an excellent choice for the quality control of technical-grade material or concentrated formulations where the analyte concentration is high.
The choice between these techniques is a function of the analytical objective. For high-sensitivity analysis of environmental residues, HPLC-MS/MS or GC-ECD/MS are superior. For quality control of the active ingredient, acid-base titration is often sufficient.
Performance Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of each technique for the analysis of phenoxy acid herbicides, based on data from structurally similar compounds. This serves as a practical guide for method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/MS) | Gas Chromatography (GC-ECD/MS) | Acid-Base Titration |
| Principle | Separation of non-volatile compounds in a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase. | Neutralization of an acid with a standard base. |
| Derivatization | Not typically required. | Mandatory (esterification). | Not required. |
| Typical LOQ | 0.01 mg/kg in soil (LC-MS/MS)[3]; 0.1 µg/L in water (HPLC-UV)[8] | 2 ppt in water (GC-ECD)[2]; 0.012 - 0.126 ng/g in soil (GC-FID)[9] | High % levels (not suitable for trace analysis). |
| Linearity Range | Wide, e.g., 0.5 - 100 µg/L.[4] | Wide, e.g., 0.1 - 80 µg/L.[5] | Dependent on titrant concentration. |
| Accuracy (% Recovery) | Typically 80-120%.[3] | Typically 76-97%.[9] | >99% for pure substance. |
| Precision (%RSD) | <15%.[3] | <15%.[9] | <1% for pure substance. |
| Selectivity | High, especially with MS/MS detection. | High, especially with MS detection. | Low; susceptible to interference from other acidic or basic compounds. |
| Primary Application | Trace residue analysis in environmental and biological samples. | Trace residue analysis in environmental and food samples. | Purity assessment of raw materials and formulated products. |
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols that serve as a validated starting point for the quantitative analysis of this compound.
Method 1: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)
This protocol is adapted from validated EPA methodologies for similar phenoxy acid herbicides in soil and is ideal for achieving low detection limits.[3]
Rationale: This method leverages the high selectivity and sensitivity of tandem mass spectrometry. The initial sample preparation involves a hydrolysis step with a strong base to convert any esters of the analyte to the parent acid, followed by acidification and extraction.
Workflow Diagram:
Caption: HPLC-MS/MS workflow for phenoxy acid analysis in soil.
Step-by-Step Protocol:
-
Sample Preparation (Soil):
-
Weigh 5.0 g of the soil sample into a 40-mL glass vial.[3]
-
Add 10 mL of sodium hydroxide hydrolysis solution and 1 mL of methanol.[3]
-
Place the sample in an oven at 85°C overnight (≥16 hours) to hydrolyze any esters to the parent acid.[3]
-
After cooling, acidify the sample by adding 2.5 mL of chilled 15N sulfuric acid to a pH of approximately 3.[3]
-
Perform a liquid-liquid extraction with an appropriate solvent mixture such as acetonitrile/methanol.
-
Centrifuge the sample to separate the layers.[3]
-
Transfer an aliquot of the organic layer and perform a dispersive solid-phase extraction (dSPE) cleanup using anhydrous magnesium sulfate and graphitized carbon black to remove interferences.[3]
-
Centrifuge again and take an aliquot of the supernatant for analysis.
-
Dilute the final extract with water containing 0.2% formic acid and add an appropriate internal standard.[3]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: C18 reverse-phase column (e.g., Phenomenex Onyx C18, 3.0 mm x 100 mm).[3]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.[3]
-
Flow Rate: 0.5 mL/min (example, requires optimization).
-
Injection Volume: 40 µL.[3]
-
Column Temperature: 20°C.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound must be determined by infusing a standard of the pure compound.
-
Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol is based on established methods for phenoxy acid herbicides and requires a derivatization step to make the analyte volatile.[5]
Rationale: The carboxylic acid group is polar and non-volatile. Esterification, for example with pentafluorobenzyl bromide (PFBBr), converts it into a stable, volatile derivative with excellent electron-capturing properties, making it highly suitable for sensitive detection by ECD.
Workflow Diagram:
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A Comparative Environmental Impact Assessment of Phenoxypropanoic Acid Herbicides and Other Common Auxin Herbicides
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of effective and environmentally benign herbicides is a cornerstone of modern agricultural and land management practices. Among the vast arsenal of available compounds, synthetic auxin herbicides have long been favored for their selective control of broadleaf weeds. This guide focuses on the environmental profile of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a member of the phenoxypropanoic acid class. Due to the limited availability of direct environmental impact studies on this specific molecule, this guide will utilize data for the structurally and functionally similar herbicide, Mecoprop-P (MCPP-p), as a scientifically grounded surrogate.
We will compare the environmental fate and ecotoxicological effects of Mecoprop-P with three other prominent synthetic auxin herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D), Dicamba, and the widely used organophosphate herbicide, Glyphosate. This comparative analysis will delve into key environmental parameters, including persistence in soil and water, and toxicity to non-target organisms. Furthermore, this guide will detail the standardized experimental protocols employed to generate such critical environmental data, providing a transparent and reproducible framework for assessment.
Comparative Analysis of Environmental Fate and Ecotoxicity
The environmental impact of a herbicide is a multifaceted issue, primarily governed by its persistence in various environmental compartments and its toxicity to non-target organisms. This section provides a comparative analysis of these key parameters for Mecoprop-P, 2,4-D, Dicamba, and Glyphosate.
Physicochemical Properties
The inherent chemical and physical properties of a herbicide are fundamental determinants of its environmental behavior. Key parameters include water solubility, which influences its potential for runoff and leaching, and the octanol-water partition coefficient (Kow), an indicator of its potential to bioaccumulate in organisms.
| Herbicide | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | Log Kow |
| Mecoprop-P | 2-((4-chloro-o-tolyl)oxy)propanoic acid | C10H11ClO3 | 214.64 | 620 | 3.1 |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid | C8H6Cl2O3 | 221.04 | 900 | 2.81 |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | C8H6Cl2O3 | 221.04 | 4500 | 2.21 |
| Glyphosate | N-(phosphonomethyl)glycine | C3H8NO5P | 169.07 | 12000 | -2.8 |
Note: Data for Mecoprop-P is used as a surrogate for this compound.
Environmental Fate
The persistence of a herbicide in the environment is a critical factor in its overall risk profile. This is often quantified by its half-life (DT50) in soil and water, which is the time it takes for 50% of the initial amount of the substance to degrade.
| Herbicide | Soil Half-life (DT50) (days) | Aquatic Half-life (DT50) (days) |
| Mecoprop-P | 12 - 84[1][2] | 24 - 49[3] |
| 2,4-D | 6.2 - 59.3[4][5] | ~15 (aerobic), 41 - 333 (anaerobic)[5] |
| Dicamba | 3 - 136[6] | < 7[7] |
| Glyphosate | 0.8 - 151[8] | 7 - 14 |
Causality Behind Environmental Fate:
The persistence of these herbicides is primarily dictated by their susceptibility to microbial degradation in soil and water. Phenoxyalkanoic acids like Mecoprop-P and 2,4-D are generally biodegradable, with their degradation rates influenced by soil type, temperature, and microbial activity.[1][2] Dicamba exhibits a wider range of persistence, with its degradation also being microbially mediated.[6] Glyphosate's persistence is highly variable and is influenced by its strong adsorption to soil particles, which can limit its availability to microorganisms.[8]
Ecotoxicity to Non-Target Organisms
The potential for a herbicide to harm non-target organisms is a primary concern in its environmental risk assessment. This is typically evaluated through acute toxicity studies that determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a specific effect in 50% of the population (EC50) over a short period.
| Herbicide | Fish (Rainbow Trout, 96h LC50, mg/L) | Aquatic Invertebrate (Daphnia magna, 48h EC50, mg/L) | Algae (Pseudokirchneriella subcapitata, 72h EC50, mg/L) |
| Mecoprop-P | 124[9] | >100 | 6.0 (for Lemna minor) |
| 2,4-D | 100 (dimethyl amine salt)[10] | 5.2 (ethyl hexyl ester) - 235 (acid form)[10][11] | 51.2 (dimethyl amine salt)[10] |
| Dicamba | 28 - 516 | Data varies widely | 0.1 - >10[12] |
| Glyphosate | 10 - 830.8 | 1.4 - 7.2[7][9] | 0.014 - 166[13][14] |
Expert Insights on Ecotoxicity:
The toxicity of these herbicides to aquatic organisms can vary significantly depending on the specific chemical form (e.g., acid, salt, ester) and the presence of adjuvants in formulated products.[10] For instance, the ester forms of 2,4-D are generally more toxic to fish and aquatic invertebrates than the acid or salt forms due to their higher lipid solubility, which facilitates uptake through gills and cell membranes.[10] Similarly, the toxicity of glyphosate-based products is often attributed more to the surfactants in the formulation than to the active ingredient itself.[15] It is crucial for researchers to consider the complete formulation when assessing environmental risk.
Experimental Protocols for Environmental Impact Assessment
The data presented in this guide are generated through standardized and validated experimental protocols. The following sections detail the methodologies for key environmental fate and ecotoxicity studies, primarily based on the internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Soil Degradation: Aerobic and Anaerobic Transformation (OECD 307)
This test guideline is designed to evaluate the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[16][17][18][19]
Methodology:
-
Soil Selection: Representative soil types are chosen based on their physicochemical properties (e.g., texture, organic carbon content, pH).
-
Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples at a concentration relevant to its intended use.[17][20]
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions for a period of up to 120 days.[16][17] For aerobic conditions, the soil is maintained in an oxygen-rich environment, while anaerobic conditions are created by flooding the soil and purging with an inert gas like nitrogen.
-
Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products.
-
Data Analysis: The rate of degradation is determined by plotting the concentration of the test substance over time, from which the half-life (DT50) is calculated.
Self-Validating System: The use of radiolabeled compounds allows for the creation of a mass balance, ensuring that all of the applied substance can be accounted for as the parent compound, transformation products, mineralized to ¹⁴CO₂, or bound to the soil matrix.[20] This provides a robust validation of the experimental results.
Caption: Workflow for determining herbicide degradation in soil (OECD 307).
Acute Toxicity to Fish (OECD 203)
This guideline describes a method to assess the acute toxicity of a substance to fish.[5][21][22][23][24]
Methodology:
-
Test Species: A standardized fish species, such as the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[5][23]
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.[5][23] A control group is maintained in clean water.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.[24]
-
Data Analysis: The concentration of the test substance that is lethal to 50% of the fish population (LC50) is calculated using statistical methods.
Trustworthiness of Protocol: The test includes validity criteria, such as a mortality rate of less than 10% in the control group, to ensure the reliability of the results.[22]
Caption: Experimental workflow for fish acute toxicity testing (OECD 203).
Acute Immobilisation Test for Daphnia sp. (OECD 202)
This test evaluates the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.[25][26][27][28][29]
Methodology:
-
Test Organism: Young daphnids (less than 24 hours old) are used for the test.[27][28]
-
Exposure: The daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system for 48 hours.[26][28]
-
Endpoint: The number of daphnids that are immobilized (unable to swim) is recorded at 24 and 48 hours.[26][28]
-
Data Analysis: The effective concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
Rationale for Endpoint: Immobilization is a critical sublethal endpoint that is indicative of the potential for a substance to have adverse effects on the survival and reproduction of daphnid populations in the environment.
Algal Growth Inhibition Test (OECD 201)
This guideline is used to determine the effects of a substance on the growth of freshwater algae.[30][31][32][33][34]
Methodology:
-
Test Species: A common species of green algae, such as Pseudokirchneriella subcapitata, is used.[30][33]
-
Exposure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours under controlled conditions of light, temperature, and nutrients.[31][34]
-
Measurement of Growth: Algal growth is measured at least daily by determining the cell density or biomass.[34]
-
Data Analysis: The inhibition of growth in the test cultures is compared to that of the control cultures, and the concentration that inhibits growth by 50% (EC50) is calculated.
Importance of this Test: Algae are primary producers in aquatic ecosystems, and any adverse effects on their populations can have cascading effects on higher trophic levels.
Conclusion
This comparative guide provides a comprehensive overview of the environmental impact of this compound, using Mecoprop-P as a surrogate, in relation to other commonly used herbicides. The data presented highlight the importance of considering a range of environmental fate and ecotoxicity parameters when evaluating the overall environmental risk of a herbicidal compound.
While Mecoprop-P demonstrates moderate persistence and relatively low acute toxicity to some aquatic organisms, it is essential to recognize that the environmental impact of any herbicide is highly dependent on its specific chemical properties, formulation, and application practices. For researchers and professionals in drug development, a thorough understanding of the standardized experimental protocols outlined in this guide is paramount for generating reliable and comparable data to support the development of safer and more sustainable weed management solutions.
References
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- Grover, R. (1993). Environmental fate and effects of dicamba: a Canadian perspective.
- Canadian Council of Ministers of the Environment. (1993).
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- World Health Organization. (2003).
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- Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test.
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- U.S. Environmental Protection Agency. (2004).
- Fera Science. (n.d.). Aerobic and Anaerobic Transformation in Soil.
- Wang, N., et al. (2024). Toxicity Assessment of 36 Herbicides to Green Algae: Effects of Mode of Action and Chemical Family. Toxics, 12(5), 356.
- Stolte, S., et al. (2024). Ecotoxicity studies reveal that organic cations in dicamba-derived ionic liquids can pose a greater environmental risk than the herbicide itself. Chemosphere, 355, 141841.
- Matsumoto, H., et al. (2018). Toxicity of Agricultural Chemicals in Daphnia magna. Journal of Pesticide Science, 43(3), 163-170.
- ECETOC. (n.d.). Algal EC50 toxicity data.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid
For professionals in research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents like 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a compound often used in targeted research, requires a meticulous and informed approach. This guide provides essential, actionable protocols for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. We move beyond mere compliance, offering a framework grounded in scientific principles to foster a culture of safety and responsibility in your laboratory.
Foundational Safety & Chemical Profile
Understanding the chemical's characteristics is the bedrock of safe handling. This compound, also known as Mecoprop (MCPP), is a chlorophenoxy herbicide.[1][2] While instrumental in specific research applications, it possesses hazards that command respect and careful management.
Core Hazards: This compound is classified as a skin and eye irritant.[3][4] In its solid form, it can become an inhalation hazard if dust is generated.[5] Furthermore, as with many chlorinated organic compounds, it is harmful to aquatic ecosystems, making its containment and proper disposal an environmental imperative.[1] Upon heating, it can decompose and produce toxic fumes, including hydrogen chloride.[5]
Regulatory Context: In the United States, the disposal of pesticides and their derivatives is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) until the point of disposal, after which the Resource Conservation and Recovery Act (RCRA) takes precedence.[6] It is critical to classify waste containing this chemical as potentially hazardous and manage it according to federal, state, and local regulations.[1][7][8]
Essential Safety & Hazard Information
| Parameter | Details | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation (of dust). | [1][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, lab coat. For dusts, a particulate filter respirator is recommended. | [4][5][9] |
| Environmental Hazards | Harmful to aquatic life. Do not allow to enter drains, sewers, or waterways. | [1][10] |
| Incompatibilities | Strong acids and chemically active metals (e.g., potassium, sodium, magnesium).[1] Corrosive to some metals in the presence of moisture.[2] |
Disposal Decision Workflow
The correct disposal path depends on the form of the waste. This decision tree outlines the critical segregation and disposal steps for various waste streams associated with this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. The following procedures provide a clear, actionable framework.
Protocol 1: Disposal of Unused or Waste Product
This protocol applies to the pure chemical, expired stock, or any prepared solutions.
-
Classification: This waste must be treated as hazardous waste .[1] Do not mix it with non-hazardous waste streams.
-
Containment: Store the waste in a designated, properly sealed, and compatible container.[11] The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]
-
Storage: Keep the waste container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][12] The standard disposal method for this type of compound is high-temperature incineration with flue gas scrubbing to neutralize toxic decomposition products like hydrogen chloride.[5]
Protocol 2: Managing Empty Containers
An "empty" container is not truly empty until properly decontaminated. Residue can pose a significant hazard.
-
Decontamination: Triple-rinse the container with a suitable solvent (e.g., water or as recommended by the manufacturer).[9][13]
-
Causality: Triple-rinsing is a critical step to remove residual chemical, rendering the container safe for handling and disposal as non-hazardous waste in many jurisdictions.[7]
-
-
Rinsate Collection: Collect all three rinses as hazardous waste.[10] Add the rinsate to your designated waste stream for this compound.
-
Render Unusable: After rinsing, deface the original product label and puncture the container to prevent reuse.[5][10]
-
Final Disposal: The rinsed and punctured container can typically be disposed of in a sanitary landfill or recycled, depending on institutional policies.[5]
Protocol 3: Spill Cleanup and Decontamination
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or involves a significant amount of dust, evacuate the area and contact your EHS office. Ensure proper ventilation.[2][4]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with chemical-resistant gloves.[9] If the spilled material is a powder, wear a particulate filter respirator.[5]
-
Containment:
-
Cleanup:
-
Surface Decontamination:
-
Waste Disposal: Collect all used absorbent materials, contaminated PPE, and cleaning supplies in a sealed, labeled hazardous waste container.[12][15] Dispose of this waste through your EHS provider. Do not wash spill materials down the drain. [1]
Trustworthiness & Self-Validation
This guide is built on a foundation of established safety protocols and regulatory standards. To ensure trustworthiness in your own laboratory's procedures:
-
Always consult the SDS: The Safety Data Sheet (SDS) for this compound is the primary source of information and should always be readily accessible.[12]
-
Verify Local Regulations: Your institution's EHS office is the ultimate authority on local and state disposal requirements. Procedures must align with their guidance.[16]
-
Document Everything: Maintain clear records of waste generation and disposal. This is a key component of regulatory compliance and good laboratory practice.
By integrating these expert-validated protocols and the underlying scientific reasoning into your laboratory's standard operating procedures, you build a robust, self-validating system for chemical safety and responsible environmental stewardship.
References
- Loveland Products Canada. (2012, December 19).
- ChemicalBook. 2-(4-Chloro-2-methylphenoxy)propanoic acid MSDS.
- Matrix Scientific. 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid Product Page.
- New Jersey Department of Health. (2009, May). Mecoprop - Hazardous Substance Fact Sheet.
- Nova Turf. (2012, December 19).
- Greenbook.net. (2012, September 12).
- PubChem. Mecoprop.
- Pesticide Environmental Stewardship. Spill Cleanup.
- Agri-Services, LLC. (2024, April 22). How To Clean A Pesticide Spill: Step-By-Step Guide.
- Sigma-Aldrich. (2025, February 1).
- Health.vic. (2025, May 9). Pesticides - managing spills and disposals.
- AK Scientific, Inc. 3-(4-Chloro-3-methylphenoxy)
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency (EPA). Requirements for Pesticide Disposal.
- California Department of Toxic Substances Control.
- Missouri Department of Natural Resources. (2020, August 6). Managing Pesticide Waste - PUB2596.
- LabChem. (2015, March 19).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
As researchers and scientists, our primary commitment is to rigorous, reproducible science. This commitment begins with a foundational pillar: safety. When handling active compounds such as 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, a phenoxy herbicide, understanding and implementing the correct personal protective equipment (PPE) protocol is not merely a procedural checklist; it is an integral part of the experimental design. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific integrity.
Hazard Assessment: The 'Why' Behind the Shield
To select the appropriate PPE, we must first understand the specific risks posed by this compound. This compound, like other chlorophenoxy herbicides, presents multiple routes of potential exposure, each with distinct consequences. The substance is known to be an irritant to the skin, eyes, and respiratory tract.[1][2][3] Systemic effects can occur following ingestion or significant dermal absorption, potentially leading to symptoms like nausea, headache, and muscle cramps.[2] Furthermore, when heated to decomposition, it can release toxic and corrosive fumes, including hydrogen chloride.[1][2]
Therefore, our PPE strategy is not arbitrary; it is a multi-layered defense system designed to block all potential routes of exposure.
| Hazard Type | Description | Potential Routes of Exposure |
| Acute Dermal & Ocular | Causes skin and serious eye irritation.[1][2][3][4] | Direct contact with solid powder or solutions. |
| Acute Inhalation | May cause irritation to the nose, throat, and lungs, leading to coughing or shortness of breath.[2][4][5] | Inhalation of airborne dust during weighing or transfer. |
| Acute Ingestion | Harmful if swallowed; may cause gastrointestinal irritation and pain.[2] | Accidental ingestion via contaminated hands. |
| Chronic/Systemic | Can be absorbed through the skin, potentially leading to systemic effects.[2] Some chlorophenoxy herbicides are considered potential carcinogens.[2] | Repeated or prolonged exposure without adequate protection. |
| Decomposition | Produces poisonous gases, such as hydrogen chloride, in a fire or when heated to decomposition.[1][2] | Inhalation during a fire or overheating event. |
The Core Ensemble: Your Primary Defense for Routine Handling
For standard laboratory operations involving diluted solutions or small quantities of the solid compound, a core set of PPE is mandatory. This ensemble provides a baseline of protection against incidental contact.
-
Eye and Face Protection:
-
What: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, chemical splash goggles that form a seal around the eyes are strongly recommended.[6][7]
-
Why: This compound is a serious eye irritant.[4] Goggles provide superior protection against splashes and airborne particulates compared to safety glasses, preventing irritants from entering the eyes from the sides, top, or bottom.[6]
-
-
Hand Protection:
-
What: Unlined, chemical-resistant gloves. Nitrile or neoprene gloves (minimum 14 mils thickness) are excellent choices for preventing skin contact.[6][8]
-
Why: The hands are the most likely site of direct chemical exposure.[9] Leather and cloth gloves are unacceptable as they absorb and retain chemicals, effectively holding the hazardous substance against the skin.[8][9] Always inspect gloves for tears or pinholes before use and employ proper removal techniques to avoid contaminating your hands.[7][10]
-
-
Body Protection:
-
What: A long-sleeved lab coat is required. For tasks with a higher splash potential, consider disposable chemical-resistant coveralls (e.g., Tyvek).[8][11]
-
Why: This protects the arms and torso from incidental splashes and contamination. Clothing worn underneath should consist of long pants and a shirt to cover the legs and arms.[6][9]
-
-
Foot Protection:
-
What: Closed-toe shoes are mandatory in any laboratory setting. When there is a risk of spills, chemical-resistant boots or disposable shoe covers should be worn.[6][8]
-
Why: Spills can easily splash onto feet and ankles. Leather and canvas shoes can absorb the chemical and are difficult to decontaminate, creating a prolonged exposure risk.[8][9] Pant legs should always be worn outside of boots to prevent chemicals from channeling inside.[8]
-
Task-Specific PPE Escalation
Different laboratory procedures carry different levels of risk. A static risk assessment is insufficient; your PPE must adapt to the task at hand. The highest risk of exposure typically occurs when handling the concentrated, solid form of the chemical or during spill cleanup.
| Task | Minimum PPE Requirement | Rationale |
| Routine Handling | Core Ensemble: Goggles, Nitrile Gloves, Lab Coat, Closed-toe Shoes. | Protects against incidental splashes and contact with diluted solutions. |
| Weighing/Mixing | Core Ensemble + Face Shield, Chemical-Resistant Apron, Respiratory Protection (N95/P100).[6][7][9] | Protects against splashes of concentrated chemical and inhalation of aerosolized powder. The face shield protects the entire face, and the apron adds a layer of chemical resistance to the torso.[6][12] |
| Spill Cleanup | Full Coverage: Chemical-Resistant Coverall, Chemical-Resistant Boots, Heavy-Duty Gloves (e.g., Butyl Rubber), Full-Face Respirator with appropriate cartridges. | Provides maximum protection from significant direct contact and higher vapor/dust concentrations during cleanup of a concentrated spill. |
The Workflow: A Procedural Approach to Safety
Correctly using PPE is a process. The sequence of donning and, critically, doffing the equipment is designed to minimize the risk of cross-contamination.
Caption: Safe Handling and PPE Workflow Diagram.
Step-by-Step Protocol for Donning and Doffing
-
Donning (Putting On):
-
Body and Feet: Don shoe covers (if needed), followed by your lab coat or coveralls.
-
Respiratory Protection: If required, put on your respirator. Perform a positive and negative pressure seal check to ensure a proper fit.
-
Eye/Face Protection: Put on your safety goggles and/or face shield.
-
Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the sleeves of your lab coat or coverall to create a seal.
-
-
Doffing (Taking Off): The goal is to touch the contaminated exterior of your PPE as little as possible with your bare skin.
-
Gloves: Remove gloves first using a glove-in-glove technique or by peeling them off without touching the outer surface. Dispose of them immediately in a designated hazardous waste container.[7]
-
Apron/Coverall: Remove any disposable apron or coverall by rolling it outwards and away from your body.
-
Eye/Face Protection: Remove goggles or a face shield by handling the strap from behind your head.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4][7]
-
Decontamination and Disposal: Completing the Safety Cycle
Your responsibility does not end when the experiment is complete. Proper disposal of contaminated materials is critical to protect yourself, your colleagues, and the environment.
-
Single-Use PPE: All disposable items (gloves, shoe covers, coveralls) that have been in contact with the chemical must be considered hazardous waste. Place them in a clearly labeled, sealed container for hazardous waste disposal.[13]
-
Reusable PPE: Goggles, face shields, and respirators must be decontaminated according to manufacturer instructions after each use.
-
Contaminated Clothing: If your personal clothing becomes contaminated, it must be removed immediately.[2] Contaminated clothing should be washed separately from other laundry.[8]
-
Waste Disposal: All chemical waste and contaminated disposables must be collected in compatible containers that are clearly labeled with the words "HAZARDOUS WASTE" and a description of the contents.[1][13] Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these protocols, you build a system of safety that is self-validating, ensuring that your scientific pursuits are conducted with the highest standards of care and responsibility.
References
- myhomeTURF. PPE for Spraying Herbicides & Chemicals Safely. [Link]
- Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]
- Health.vic. Pesticide use and personal protective equipment. [Link]
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
- Extension Publications.
- New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet. [Link]
- OECD SIDS. o-ACETOACETOTOLUIDIDE CAS N°: 93-68-5. [Link]
- DC Fine Chemicals.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
- Cole-Parmer. Material Safety Data Sheet - 2-(2-Chlorophenoxy)propionic acid, 98%. [Link]
- Lab Alley.
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- 9. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
